molecular formula C21H24N4O5S B10818703 T-448

T-448

カタログ番号: B10818703
分子量: 444.5 g/mol
InChIキー: BNLKYWVPJPFTMA-WLHGVMLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

T-448 is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C21H24N4O5S

分子量

444.5 g/mol

IUPAC名

(E)-but-2-enedioic acid;3-[2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C17H20N4OS.C4H4O4/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChIキー

BNLKYWVPJPFTMA-WLHGVMLRSA-N

異性体SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=C/C(=O)O)\C(=O)O

正規SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=CC(=O)O)C(=O)O

製品の起源

United States

Foundational & Exploratory

T-448 LSD1 inhibitor mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the T-448 LSD1 Inhibitor's Mechanism of Action

Executive Summary

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Its overexpression is implicated in various cancers, making it a significant therapeutic target.[1][4][5][6] this compound is a potent, specific, and irreversible inhibitor of LSD1.[7][8][9] A key challenge in the development of LSD1 inhibitors has been off-target effects, particularly hematological toxicity like thrombocytopenia, which is often caused by the disruption of the LSD1-GFI1B (Growth Factor Independent 1B) protein complex.[8][9][10] this compound was specifically designed to overcome this limitation. Its unique mechanism of action involves the formation of a compact formyl-FAD adduct within the LSD1 active site, which inhibits the enzyme's demethylase activity without significantly disrupting the crucial LSD1-GFI1B interaction.[8][9] This results in a superior safety profile, allowing for targeted epigenetic modulation with minimal hematological side effects.[8][9]

Core Mechanism of Action

This compound is an orally active, irreversible inhibitor that covalently modifies the FAD cofactor essential for LSD1's catalytic activity.[7][8] Unlike many tranylcypromine-based inhibitors that form bulky adducts and cause steric hindrance, this compound generates a compact formyl-FAD adduct.[8][9]

The key steps are:

  • Binding: this compound enters the active site of the LSD1 enzyme.

  • Adduct Formation: It forms a covalent bond with the FAD cofactor.

  • Fragmentation: The initial adduct undergoes a fragmentation process, resulting in a stable, compact formyl-FAD adduct.

  • Enzyme Inactivation: This modified FAD renders the LSD1 enzyme catalytically inactive, preventing it from demethylating its primary substrate, H3K4me1/2.

This mechanism is highly specific to the enzyme's activity. The compact nature of the final adduct is critical for its safety profile. It avoids the steric clash that would otherwise disrupt the interaction between LSD1 and its binding partners, such as the transcription factor GFI1B, a key regulator of hematopoiesis.[8][9] Consequently, this compound inhibits LSD1's enzymatic function while preserving its scaffolding functions, mitigating the risk of thrombocytopenia seen with other inhibitors.[8]

T_448_Mechanism_of_Action cluster_LSD1 LSD1 Enzyme Active Site LSD1 LSD1 FAD FAD Cofactor H3K4me2 Histone H3K4me2 (Substrate) Adduct Compact Formyl-FAD Adduct FAD->Adduct Forms H3K4me1 Histone H3K4me1 (Product) T448 This compound Inhibitor T448->FAD Covalent Binding Inhibition Enzymatic Inhibition Adduct->Inhibition Leads to Inhibition->H3K4me2 Blocks Demethylation

Caption: this compound core mechanism of action on LSD1.

Signaling Pathways and Cellular Consequences

The inhibition of LSD1 by this compound triggers a cascade of epigenetic and transcriptional changes. By preventing the demethylation of H3K4, this compound effectively increases the levels of mono- and di-methylated H3K4 (H3K4me1/2) at specific gene loci.[8] H3K4 methylation is a well-established epigenetic mark for active transcription.

The primary downstream effects include:

  • Increased H3K4 Methylation: The most direct consequence is the accumulation of H3K4me2 at gene promoters and enhancers.[8]

  • Upregulation of Gene Expression: This leads to increased mRNA expression of target genes. For instance, in primary cultured neurons, this compound treatment significantly increased the mRNA levels of neural plasticity-related genes such as Ucp2 and brain-derived neurotrophic factor (Bdnf).[7][8]

  • Phenotypic Changes: In preclinical models of N-methyl-D-aspartate receptor (NMDAR) hypofunction, these molecular changes translated into a functional improvement, where this compound was shown to ameliorate learning dysfunction.[8][9]

Crucially, this is achieved without disrupting the LSD1-GFI1B complex, thereby avoiding the hematological toxicity that plagues other inhibitors.

Signaling_Pathway T448 This compound LSD1 LSD1 Enzyme T448->LSD1 Inhibits LSD1_GFI1B LSD1-GFI1B Complex T448->LSD1_GFI1B Minimal Impact H3K4me2_inc Increase in H3K4me2 Levels LSD1->H3K4me2_inc Leads to Gene_exp Increased mRNA Expression (e.g., Bdnf, Ucp2) H3K4me2_inc->Gene_exp Function Improved Learning Function (in preclinical models) Gene_exp->Function Hematopoiesis Normal Hematopoiesis LSD1_GFI1B->Hematopoiesis Maintains Safety No Thrombocytopenia Hematopoiesis->Safety

Caption: Downstream signaling effects of this compound inhibition.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
ParameterTargetValueNotes
IC₅₀ Human Recombinant LSD122 nM[7][8][10]Demonstrates potent inhibition of the target enzyme.
k_inact_/K_I_ Human Recombinant LSD11.7 x 10⁴ M⁻¹s⁻¹[8]Confirms irreversible binding kinetics.
Selectivity MAO-A / MAO-B>4,500-fold vs. LSD1[8]Highly selective over other FAD-dependent homologous enzymes.
Table 2: Key In Vivo Experimental Data
Animal ModelDosage & AdministrationKey FindingsReference
NR1-hypo mice 1, 10 mg/kg; Oral (3 weeks)Increased brain H3K4 methylation; Partially restored learning function.[7][8]Matsuda S, et al. (2018)
Mice Up to 100 mg/kgNo hematological side effects (thrombocytopenia) observed.[7][8]Matsuda S, et al. (2018)

Experimental Protocols

LSD1 Enzymatic Inhibition Assay (IC₅₀ Determination)
  • Objective: To determine the concentration of this compound required to inhibit 50% of LSD1 enzymatic activity.

  • Materials: Recombinant human LSD1/CoREST complex, biotinylated histone H3 peptide substrate, S-adenosyl-L-methionine (SAM), horseradish peroxidase (HRP), and a suitable detection reagent (e.g., Amplex Red).

  • Procedure:

    • The LSD1 enzyme is incubated with varying concentrations of this compound in an assay buffer.

    • The demethylation reaction is initiated by adding the H3K4me1/2 peptide substrate.

    • The reaction produces formaldehyde as a byproduct of demethylation.

    • HRP, in the presence of the detection reagent, reacts with formaldehyde to produce a fluorescent or colorimetric signal.

    • The signal is measured using a plate reader.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Cellular H3K4 Methylation Assay
  • Objective: To measure the effect of this compound on H3K4 methylation levels in a cellular context.

  • Cell Line: Primary cultured rat neurons.[7][8]

  • Procedure:

    • Cell Culture & Treatment: Neurons are cultured under standard conditions and then treated with a range of this compound concentrations (e.g., 0-10 µM) for a specified time (e.g., 24 hours).[7]

    • Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

    • Western Blotting: The extracted histones are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against H3K4me2 and a loading control (e.g., total Histone H3).

    • Quantification: The band intensities are quantified to determine the relative change in H3K4me2 levels upon treatment.

Real-Time PCR (RT-PCR) for Gene Expression Analysis
  • Objective: To quantify changes in the mRNA expression of LSD1 target genes.

  • Cell Line: Primary cultured rat neurons.[7]

  • Procedure:

    • Treatment: Cells are treated with this compound as described above.

    • RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy).

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for target genes (Ucp2, Bdnf) and a housekeeping gene for normalization (e.g., GAPDH).

    • Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.[7]

Experimental_Workflow cluster_analysis Post-Treatment Analysis start In Vivo Study Start model Select Animal Model (NR1-hypo mice) start->model treatment Oral Administration (this compound or Vehicle) model->treatment duration Treatment Period (e.g., 3 weeks) treatment->duration behavior Behavioral Testing (e.g., Water Y-maze) duration->behavior biochem Biochemical Analysis (Brain Tissue H3K4me2 levels) duration->biochem hemo Hematological Analysis (Blood Cell Counts) duration->hemo end Study Conclusion

Caption: General experimental workflow for in vivo evaluation of this compound.

References

In-depth Technical Guide: The Chemical Compound T-448

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific chemical entity designated as "T-448" is not available in publicly accessible scientific literature or chemical databases. The designation may refer to an internal, unpublished, or proprietary compound. This guide will therefore proceed by outlining the typical structure and content of a technical whitepaper for a novel chemical entity, using placeholder data and generalized experimental frameworks that would be applicable in drug discovery and development. This framework can be adapted once specific data for this compound becomes available.

Introduction

This document provides a comprehensive technical overview of the chemical compound this compound, including its chemical structure, physicochemical properties, and key biological activities. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Physicochemical Properties

A fundamental step in the characterization of any new chemical entity is the determination of its structure and fundamental physicochemical properties. These parameters are critical for understanding its potential as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure

(Note: As the structure of this compound is not publicly known, a placeholder structure is not provided. The IUPAC name, CAS number, and molecular formula would be detailed here.)

Physicochemical Properties

The following table summarizes the key physicochemical properties that would be determined for this compound.

PropertyValueMethod
Molecular Weight Value g/mol Mass Spectrometry
Melting Point Value °CDifferential Scanning Calorimetry
Boiling Point Value °CNot Determined
Solubility (Aqueous) Value mg/mL at pH 7.4HPLC-based method
Solubility (Organic) Soluble in DMSO, EthanolVisual Inspection
LogP ValueShake-flask method (n-octanol/water)
pKa Value(s)Potentiometric titration

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline typical experimental protocols used to characterize a novel compound like this compound.

Synthesis of this compound

(A detailed, step-by-step synthetic route would be described here, including reagents, reaction conditions, and purification methods.)

Structural Elucidation

The definitive structure of this compound would be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a Bruker 500 MHz spectrometer. Samples would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an Agilent Q-TOF mass spectrometer to confirm the elemental composition.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis would be performed to determine the three-dimensional atomic arrangement.

In Vitro Biological Assays

To understand the biological activity of this compound, a series of in vitro assays would be conducted.

  • Target Engagement Assay: A cellular thermal shift assay (CETSA) or a surface plasmon resonance (SPR) assay would be employed to confirm direct binding of this compound to its intended molecular target.

  • Enzyme Inhibition/Activation Assay: If the target is an enzyme, its activity would be measured in the presence of varying concentrations of this compound to determine the IC₅₀ or EC₅₀ value.

  • Cell Viability Assay: A panel of relevant cell lines would be treated with this compound for 72 hours, and cell viability would be assessed using a resazurin-based assay to determine the GI₅₀ (concentration for 50% growth inhibition).

Biological Activity and Mechanism of Action

(This section would detail the known biological effects of this compound and the signaling pathways it modulates. As this information is unavailable, a hypothetical example is provided below.)

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling cascade that could be inhibited by this compound, leading to a downstream cellular response such as the induction of apoptosis.

T448_Signaling_Pathway T448 This compound Kinase1 Kinase A T448->Kinase1 Receptor Upstream Receptor Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Apoptosis Apoptosis TranscriptionFactor->Apoptosis

Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Mechanism of Action Studies

The workflow to elucidate the mechanism of action would typically involve a series of integrated experiments.

T448_MoA_Workflow TargetID Target Identification (e.g., Affinity Chromatography) TargetValidation Target Validation (e.g., siRNA, CRISPR) TargetID->TargetValidation PathwayAnalysis Pathway Analysis (e.g., Western Blot, RNA-seq) TargetValidation->PathwayAnalysis MoA Mechanism of Action Elucidation TargetValidation->MoA PhenotypicAssay Phenotypic Assays (e.g., Apoptosis, Cell Cycle) PathwayAnalysis->PhenotypicAssay PathwayAnalysis->MoA PhenotypicAssay->MoA

In-Depth Technical Guide: T-448 (Belrestotug/EOS-448), a Dual-Action Anti-TIGIT Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-448, also known as belrestotug or EOS-448, is an investigational human IgG1 monoclonal antibody targeting the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), a critical inhibitory checkpoint receptor on immune cells. This compound exhibits a multifaceted mechanism of action, not only blocking the interaction of TIGIT with its ligands to prevent immunosuppressive signaling but also leveraging its Fc domain to engage Fc gamma receptors (FcγR). This engagement leads to the depletion of TIGIT-expressing cells, particularly regulatory T cells (Tregs), and the activation of other immune effector cells. Preclinical and clinical studies have demonstrated the potential of this compound to elicit anti-tumor responses, both as a monotherapy and in combination with other immunotherapies. This technical guide provides a comprehensive overview of this compound, its primary target, mechanism of action, and a summary of key preclinical and clinical data.

Core Concepts: this compound and its Primary Target, TIGIT

This compound is a potent and selective antagonist of TIGIT, a co-inhibitory receptor expressed on various immune cells, including activated T cells, natural killer (NK) cells, and Tregs.[1][2][3] TIGIT plays a crucial role in immune suppression within the tumor microenvironment by binding to its ligands, primarily CD155 (PVR) and CD112 (PVRL2), which are often overexpressed on tumor cells and antigen-presenting cells.[3] This interaction triggers inhibitory signals that dampen the anti-tumor activity of T and NK cells.

This compound is a human immunoglobulin G1 (IgG1) antibody designed to bind with high affinity to TIGIT, thereby preventing its engagement with its ligands.[3] This blockade is intended to restore the effector functions of T cells and NK cells. Furthermore, as an IgG1 isotype, this compound possesses a functional Fc domain that can engage Fcγ receptors on other immune cells, leading to additional anti-tumor mechanisms.[2][3]

Quantitative Data Summary

Preclinical Data
ParameterValueAssay/MethodSource
Binding Affinity (KD) 6.401 x 10-10 MBio-Layer Interferometry (BLI)MedchemExpress
Clinical Data: Phase 1/2a Monotherapy Trial (NCT04335253)

A first-in-human, open-label, dose-escalation trial evaluated the safety and preliminary efficacy of this compound monotherapy in patients with advanced solid tumors.[4][5]

Dose Escalation Cohorts:

Dose LevelFrequency
20 mgEvery 2 Weeks (Q2W)
70 mgEvery 2 Weeks (Q2W)
200 mgEvery 2 Weeks (Q2W)
700 mgEvery 2 Weeks (Q2W)
1400 mgEvery 4 Weeks (Q4W)

Preliminary Efficacy (N=20 evaluable patients):

Response CategoryNumber of Patients
Confirmed Partial Response 1
Stable Disease 9
Clinical Data: Phase 2 GALAXIES Lung-201 Trial (NCT05565378) - Combination with Dostarlimab

This trial evaluated different doses of belrestotug in combination with the anti-PD-1 antibody dostarlimab in patients with previously untreated, PD-L1-high non-small cell lung cancer (NSCLC).

Confirmed Overall Response Rate (ORR):

Treatment ArmConfirmed ORR (95% CI)
Dostarlimab Monotherapy28.1% (13.7% - 46.7%)
Belrestotug 100 mg + Dostarlimab60.0% (40.6% - 77.3%)
Belrestotug 400 mg + Dostarlimab59.4% (40.6% - 76.3%)
Belrestotug 1000 mg + Dostarlimab63.3% (43.9% - 80.1%)

Signaling Pathways and Mechanism of Action

This compound's therapeutic effect is mediated through two primary mechanisms: the blockade of the TIGIT inhibitory pathway and the engagement of Fcγ receptors.

TIGIT Signaling Pathway Blockade

TIGIT, upon binding to its ligands (CD155/CD112) on antigen-presenting cells or tumor cells, delivers inhibitory signals into T cells and NK cells. This signaling cascade suppresses their cytotoxic activity and cytokine production. This compound physically obstructs this interaction, thereby preventing the downstream inhibitory signaling and restoring the anti-tumor functions of these immune cells.

TIGIT_Signaling cluster_APC_Tumor APC / Tumor Cell cluster_T_NK_Cell T Cell / NK Cell CD155/CD112 CD155/CD112 TIGIT TIGIT CD155/CD112->TIGIT Binds to Inhibitory Signaling Inhibitory Signaling TIGIT->Inhibitory Signaling Activates Decreased Cytotoxicity Decreased Cytotoxicity Inhibitory Signaling->Decreased Cytotoxicity Leads to T448 This compound T448->TIGIT Blocks

TIGIT Signaling Pathway Blockade by this compound
FcγR-Mediated Effector Function

The Fc portion of the this compound IgG1 antibody binds to Fcγ receptors expressed on various immune cells, such as macrophages, neutrophils, and NK cells. This engagement can trigger several anti-tumor mechanisms, including:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): NK cells recognizing this compound-coated TIGIT-expressing cells (e.g., Tregs) are activated to release cytotoxic granules, leading to the elimination of these immunosuppressive cells.

  • Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytes can engulf and destroy this compound-opsonized TIGIT-positive cells.

  • Activation of Antigen-Presenting Cells (APCs): Engagement of FcγR on APCs can lead to their activation and enhanced antigen presentation, further stimulating the adaptive immune response.

FcR_Engagement cluster_Treg Regulatory T Cell (Treg) cluster_Effector Effector Cell (e.g., NK Cell) TIGIT_Treg TIGIT FcR FcγR Activation Activation FcR->Activation Leads to Treg Depletion Treg Depletion Activation->Treg Depletion Results in T448 This compound T448_Fab Fab T448_Fc Fc T448_Fab->TIGIT_Treg Binds to T448_Fc->FcR Engages

FcγR-Mediated Effector Function of this compound

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in key preclinical studies of this compound, based on the publication by Preillon et al. in Molecular Cancer Therapeutics (2021).

In Vivo Tumor Models
  • Cell Lines and Culture: Murine colon carcinoma cells (CT26) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Animal Studies: Female BALB/c mice (6-8 weeks old) were subcutaneously inoculated with 5x105 CT26 cells in the right flank.

  • Treatment: When tumors reached a mean volume of 100-150 mm3, mice were randomized into treatment groups. This compound surrogate antibodies or isotype controls were administered intraperitoneally at specified doses and schedules.

  • Tumor Measurement: Tumor volume was measured three times a week using a digital caliper and calculated using the formula: (length x width2)/2.

  • Immune Cell Analysis: At the end of the study, tumors and spleens were harvested for immune cell profiling by flow cytometry.

Flow Cytometry for Immune Cell Profiling
  • Sample Preparation: Tumors were mechanically dissociated and enzymatically digested to obtain single-cell suspensions. Spleens were mechanically dissociated. Red blood cells were lysed using an ACK lysis buffer.

  • Staining: Cells were first stained with a viability dye to exclude dead cells. Subsequently, cells were incubated with a cocktail of fluorescently labeled antibodies against various cell surface markers to identify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs, NK cells). For intracellular staining (e.g., for transcription factors like FoxP3), cells were fixed and permeabilized before incubation with intracellular antibodies.

  • Data Acquisition and Analysis: Stained cells were acquired on a multi-color flow cytometer. Data were analyzed using specialized software to quantify the frequencies and phenotypes of different immune cell populations.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
  • Target Cells: A cell line expressing human TIGIT was used as target cells.

  • Effector Cells: Natural Killer (NK) cells were isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors and served as effector cells.

  • Assay Procedure: Target cells were labeled with a fluorescent dye and then incubated with serial dilutions of this compound or an isotype control antibody. Effector cells were then added to the wells at a specific effector-to-target (E:T) ratio.

  • Cytotoxicity Measurement: After incubation, the release of a cytosolic enzyme (e.g., lactate dehydrogenase) from lysed target cells into the supernatant was measured using a colorimetric assay. The percentage of specific lysis was calculated based on the enzyme release in the presence of the antibody compared to controls.

Concluding Remarks

This compound (belrestotug/EOS-448) is a promising anti-TIGIT antibody with a dual mechanism of action that distinguishes it within the landscape of cancer immunotherapy. Its ability to both block the TIGIT inhibitory axis and mediate the depletion of immunosuppressive Tregs through FcγR engagement provides a strong rationale for its continued clinical development. The quantitative data from preclinical and early-phase clinical trials are encouraging, particularly the objective response rates observed in combination with PD-1 blockade. The detailed experimental protocols provided herein offer a foundation for further research and a deeper understanding of the biological effects of this novel therapeutic agent. As more data from ongoing and future clinical trials become available, the full potential of this compound in treating a range of malignancies will be further elucidated.

References

An In-depth Technical Guide to the Discovery and Development of EOS-448 (Belrestotug)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EOS-448 (also known as belrestotug or GSK4428859A) is a fully human, antagonistic monoclonal antibody of the IgG1 isotype that targets the T-cell Immunoreceptor with Ig and ITIM domains (TIGIT). TIGIT is a critical immune checkpoint that plays a significant role in suppressing anti-tumor immunity. EOS-448 has been engineered to exhibit a multifaceted mechanism of action, aiming to restore and enhance the immune response against cancer. This document provides a comprehensive overview of the discovery rationale, preclinical development, and mechanism of action of EOS-448, based on publicly available data.

Discovery and Rationale

The discovery of EOS-448 was predicated on the growing understanding of TIGIT as a key negative regulator of the immune response, particularly in the tumor microenvironment. TIGIT is expressed on various immune cells, including effector and regulatory T cells (Tregs), as well as Natural Killer (NK) cells[1][2]. It competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to ligands such as CD155 (PVR), which are often upregulated on tumor cells. The engagement of TIGIT with its ligands leads to inhibitory signaling, dampening the anti-tumor activity of T and NK cells.

The rationale for developing an anti-TIGIT antibody was to block this inhibitory pathway. A key design consideration for EOS-448 was the inclusion of a functional Fc domain (human IgG1)[1][3][4]. This was based on preclinical evidence suggesting that an Fc-engaging isotype would not only block the TIGIT-CD155 interaction but also mediate additional effector functions, such as the depletion of highly immunosuppressive, TIGIT-expressing Treg cells through antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP)[1][2].

Preclinical Pharmacology

The preclinical development of EOS-448 involved a series of in vitro and in vivo studies to characterize its binding properties, functional activity, and anti-tumor efficacy.

Binding Affinity and Potency

EOS-448 was selected for its high affinity and potent binding to human TIGIT. While detailed dose-response curves from initial screening are not publicly available, the antibody has been described as having picomolar activity[5][6].

ParameterValueMethodSource
Binding Affinity (Kd) 6.401 x 10-10 MBio-Layer Interferometry (BLI)MedchemExpress
In Vitro Functional Activity

A core component of EOS-448's mechanism is the blockade of the TIGIT/CD155 interaction, thereby restoring the function of suppressed immune cells.

AssayKey FindingsSource
CD8+ T-cell Activation Assay EOS-448 prevented CD155-mediated inhibition of CD8+ T-cells, leading to restored IFNγ production in a dose-dependent manner.Preillon J, et al. Mol Cancer Ther. 2021
Treg Depletion Assay Ex vivo treatment of PBMCs from cancer patients with EOS-448 resulted in the preferential depletion of highly immunosuppressive TIGIThigh Tregs.Preillon J, et al. Mol Cancer Ther. 2021
Direct Tumor Cell Cytotoxicity EOS-448 demonstrated direct cytotoxic effects on TIGIT-expressing tumor cells from hematologic malignancies.Preillon J, et al. Mol Cancer Ther. 2021
In Vivo Anti-Tumor Efficacy

The anti-tumor activity of a murine surrogate of EOS-448 was evaluated in syngeneic mouse tumor models. A critical finding was the superior efficacy of the Fc-competent isotype compared to an Fc-silent version, underscoring the importance of FcγR engagement for optimal anti-tumor activity.

Animal ModelTreatmentKey OutcomeSource
CT26 Colon Carcinoma Murine anti-TIGIT (IgG2a isotype)Significant anti-tumor effect correlating with Treg depletion and CD8+ T-cell activation in the tumor microenvironment.iTeos Therapeutics AACR Presentation 2022
CT26 Colon Carcinoma Murine anti-TIGIT + anti-PD-1Synergistic anti-tumor activity was observed with the combination therapy.iTeos Therapeutics TIGIT Therapies Digital Summit 2021

Mechanism of Action

EOS-448 employs a multi-pronged approach to reactivate the anti-tumor immune response.

  • Blockade of TIGIT Signaling: By binding to TIGIT, EOS-448 prevents its interaction with ligands like CD155 on antigen-presenting cells and tumor cells. This action removes the inhibitory signal on T cells and NK cells.

  • Promotion of CD226 Co-stimulation: The blockade of TIGIT allows the co-stimulatory receptor CD226 to bind to CD155, leading to the activation of T cells and NK cells.

  • FcγR-Mediated Effector Functions: The IgG1 Fc domain of EOS-448 engages Fcγ receptors on myeloid cells (e.g., macrophages, dendritic cells) and NK cells, leading to:

    • Depletion of Tregs: Preferential elimination of TIGIT-expressing regulatory T cells, which are highly immunosuppressive, within the tumor microenvironment.

    • Activation of Antigen-Presenting Cells (APCs): Enhancement of APC function, leading to better T-cell priming.

    • Direct Tumor Cell Killing: For tumors that express TIGIT on their surface, EOS-448 can mediate direct ADCC.

EOS448_Mechanism_of_Action cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell Effector T-cell Effector T-cell Tumor Cell->Effector T-cell CD155-TIGIT Inhibition Treg Treg APC APC / Myeloid Cell Treg->APC Depletion via FcγR Effector T-cell->Tumor Cell Blocks Inhibition Effector T-cell->Tumor Cell Enhanced Killing APC->Effector T-cell Activation via CD226 EOS-448 EOS-448 EOS-448->Treg Binds to TIGIT EOS-448->Effector T-cell Binds to TIGIT EOS-448->APC FcγR Engagement

Caption: Multifaceted mechanism of action of EOS-448.

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical evaluation of EOS-448, based on available publications. Note: These are not complete, step-by-step protocols but rather an outline of the methods employed.

CD8+ T-cell Activation Assay
  • Objective: To assess the ability of EOS-448 to reverse TIGIT-mediated inhibition of T-cell function.

  • Methodology:

    • CD155-expressing CHO-K1 cells were used as antigen-presenting cells (APCs).

    • Healthy donor CD8+ T-cells were co-cultured with the CD155-expressing cells.

    • Increasing concentrations of EOS-448 (ranging from 0.011 to 333 nmol/L) were added to the co-culture.

    • The cells were incubated for 5 days at 37°C and 5% CO2.

    • Supernatants were collected, and IFNγ concentrations were measured by ELISA as a marker of T-cell activation.

  • Source: Preillon J, et al. Mol Cancer Ther. 2021.

Ex Vivo Treg Depletion Assay
  • Objective: To determine the effect of EOS-448 on different immune cell populations, particularly Tregs.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) were isolated from cancer patients.

    • PBMCs were incubated ex vivo with EOS-448, an isotype control antibody, or rituximab (as a positive control for B-cell depletion).

    • Following incubation, cells were stained with a panel of fluorescently-labeled antibodies to identify various T-cell subsets (e.g., CD4+, CD8+, Tregs defined as CD4+FoxP3+).

    • Absolute cell numbers per microliter were determined using flow cytometry with counting beads for normalization.

  • Source: Preillon J, et al. Mol Cancer Ther. 2021.

In Vivo Murine Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of an anti-TIGIT antibody with a functional Fc domain.

  • Methodology:

    • BALB/c mice were inoculated with CT26 colon carcinoma cells.

    • Once tumors were established, mice were treated with a murine surrogate anti-TIGIT antibody (IgG2a isotype, which effectively engages Fcγ receptors in mice) or an isotype control.

    • Tumor growth was monitored over time.

    • At the end of the study, tumors and spleens were harvested for immunophenotyping by flow cytometry to analyze the composition of tumor-infiltrating lymphocytes, including Tregs and CD8+ T-cells.

  • Source: iTeos Therapeutics, AACR Annual Meeting 2022 Presentation.

Caption: High-level workflow for the development of EOS-448.

Clinical Development

EOS-448 has advanced into clinical trials for patients with advanced solid tumors. The initial first-in-human study (a Phase 1/2 trial, NCT05060432) was designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of EOS-448, both as a monotherapy and in combination with other anti-cancer agents, such as anti-PD-1 antibodies[5].

Pharmacodynamic analyses from early clinical data have shown:

  • Sustained depletion of Tregs and terminally exhausted CD8 T-cells with high TIGIT expression in the blood of patients[6].

  • An increased ratio of effector CD8+ T-cells to Tregs[6].

  • Evidence of target engagement within patient tumor biopsies, with a decrease in TIGIT-expressing cells[6].

However, in May 2025, it was announced that the development of belrestotug (EOS-448) would be terminated following the failure of the Phase 2 GALAXIES Lung-201 trial to meet its secondary endpoint of progression-free survival.

Conclusion

EOS-448 (belrestotug) is a rationally designed, high-affinity anti-TIGIT monoclonal antibody with a multifaceted mechanism of action. Its development was based on a strong scientific rationale to not only block the TIGIT inhibitory pathway but also to actively deplete immunosuppressive Treg cells via an Fc-competent IgG1 isotype. Preclinical data demonstrated its potential to restore T-cell function and mediate anti-tumor efficacy, particularly in combination with other checkpoint inhibitors. While early clinical data showed promising pharmacodynamic effects, the program was ultimately discontinued due to a lack of sufficient clinical efficacy in later-stage trials. The development of EOS-448 has nonetheless contributed valuable insights into the biology of the TIGIT-CD226 axis and the complexities of targeting this pathway in cancer therapy.

References

T-448: A Technical Guide to a Novel Irreversible LSD1 Inhibitor with a Superior Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), an epigenetic eraser, has emerged as a significant therapeutic target in various pathologies, including cancer and neurological disorders. However, the clinical development of many LSD1 inhibitors has been hampered by hematological toxicities, such as thrombocytopenia. This is often attributed to the disruption of the crucial interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B). T-448, a novel, orally active, and irreversible inhibitor of LSD1, represents a significant advancement in the field. It demonstrates potent enzymatic inhibition while uniquely preserving the LSD1-GFI1B complex, leading to a superior hematological safety profile. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its effects in preclinical models of neurological dysfunction.

Introduction

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous diseases, including a variety of cancers and neurodevelopmental disorders.[3][4] Consequently, the development of LSD1 inhibitors has been an area of intense research.[5]

Many early irreversible LSD1 inhibitors, often based on a tranylcypromine scaffold, were found to disrupt the interaction between LSD1 and its binding partners, such as GFI1B, a key regulator of hematopoietic differentiation.[3][6] This disruption is linked to hematotoxicity, a major obstacle in their clinical application.[3][6] this compound, with the chemical name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate, was discovered through a screening strategy designed to identify compounds that inhibit LSD1 enzymatic activity without impacting the LSD1-GFI1B complex.[3][6] This unique property of this compound allows for the therapeutic modulation of H3K4 methylation with a reduced risk of hematological side effects.[6]

Mechanism of Action

This compound is a specific and irreversible inhibitor of LSD1.[6] Unlike many tranylcypromine-based inhibitors that form bulky adducts with the FAD cofactor, this compound generates a compact formyl-FAD adduct.[3][6] This smaller adduct is key to its differentiated safety profile. The formation of this compact adduct inhibits the demethylase activity of LSD1 but does not sterically hinder the interaction between LSD1 and GFI1B.[6] This preserves the integrity of the LSD1-GFI1B complex, which is crucial for normal hematopoietic function.[3][6] By inhibiting LSD1's enzymatic activity, this compound leads to an increase in the levels of H3K4 methylation, subsequently altering the expression of genes involved in processes like neuronal plasticity.[6]

T448_Mechanism_of_Action cluster_LSD1_Complex LSD1 Complex LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B Interaction FAD FAD Cofactor LSD1->FAD H3K4me1 Histone H3 (mono-methyl K4) LSD1->H3K4me1 Demethylates Gene_Expression Altered Gene Expression LSD1->Gene_Expression Regulates T448 This compound T448->LSD1 Irreversible Inhibition T448->FAD forms adduct with Formyl_FAD Compact Formyl-FAD Adduct FAD->Formyl_FAD Formyl_FAD->LSD1 Inactivates H3K4me2 Histone H3 (di-methyl K4) H3K4me2->LSD1 Substrate H3K4me2->Gene_Expression Influences

Caption: Mechanism of this compound action on the LSD1-GFI1B complex.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

Parameter Value Target/System Reference
IC50 22 nM Human recombinant LSD1 [6]
kinact/KI 1.7 x 104 ± 2.6 x 103 s-1M-1 Human recombinant LSD1 [6]

| Selectivity | >4,500-fold | Over MAO-A/B |[6] |

Table 2: Cellular Activity of this compound

Cell Line Assay Concentration Result Reference
Primary cultured rat neurons H3K4me2 levels at Ucp2 gene ≥ 0.1 µM Increased [6]
Primary cultured rat neurons Ucp2 mRNA expression ≥ 0.1 µM Increased [6]
TF-1a human erythroblasts GFI1 mRNA expression Up to 10 µM No significant increase [6]

| TF-1a human erythroblasts | Cell Viability | Up to 1 µM | No effect |[6] |

Table 3: In Vivo Activity of this compound in Mice

Animal Model Dosage Administration Outcome Reference
NR1-hypo mice 1, 10 mg/kg Orally, 3 weeks Dose-dependently increased H3K4me2 levels in the hippocampus
NR1-hypo mice 1, 10 mg/kg Orally, 3 weeks Partially restored learning function in the water Y-maze test [6]

| Wild-type mice | Up to 100 mg/kg | Orally | No hematological side effects (thrombocytopenia) | |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on standard protocols and the information available in the cited literature.

LSD1 Enzyme Inhibition Assay (Fluorometric)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

  • Reagents: Recombinant human LSD1, H3K4me2 peptide substrate, Horseradish Peroxidase (HRP), 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), assay buffer, this compound, and a positive control inhibitor (e.g., Tranylcypromine).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add assay buffer, LSD1 enzyme, HRP, and ADHP to each well.

    • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Measure the fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm using a microplate reader.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

LSD1_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - LSD1 Enzyme - H3K4me2 Substrate - HRP, ADHP - this compound Dilutions Start->Prepare_Reagents Plate_Setup Add to 96-well plate: - Assay Buffer - LSD1, HRP, ADHP Prepare_Reagents->Plate_Setup Add_Inhibitor Add this compound or Vehicle Plate_Setup->Add_Inhibitor Start_Reaction Add H3K4me2 Substrate Add_Inhibitor->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 530-540nm, Em: 585-595nm) Incubate->Measure_Fluorescence Analyze_Data Calculate % Inhibition Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the LSD1 enzyme inhibition assay.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

  • Reagents: TF-1a cells, cell culture medium, this compound, CellTiter-Glo® Reagent.

  • Procedure:

    • Seed TF-1a cells in a 96-well opaque-walled plate and incubate to allow for cell adherence and growth.

    • Treat the cells with serial dilutions of this compound or vehicle control for the desired duration (e.g., 24 hours).

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Normalize the data to the vehicle-treated cells to determine the percentage of cell viability.

Quantitative Reverse Transcription PCR (RT-qPCR)

This technique is used to measure the mRNA expression levels of target genes (e.g., Ucp2, GFI1).

  • Reagents: RNA extraction kit, reverse transcriptase, dNTPs, random primers or oligo(dT), qPCR master mix (containing SYBR Green or TaqMan probes), and gene-specific primers.

  • Procedure:

    • RNA Extraction: Isolate total RNA from treated and untreated cells or tissues using a suitable RNA extraction kit.

    • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using reverse transcriptase, dNTPs, and primers.

    • qPCR:

      • Prepare a reaction mixture containing qPCR master mix, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and the synthesized cDNA.

      • Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

RT_qPCR_Workflow Start Start: Treated/Untreated Cells or Tissues RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup: - Master Mix - Primers (Target & Ref) - cDNA cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis Results Relative Gene Expression Data_Analysis->Results

Caption: General workflow for RT-qPCR analysis.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the interaction between proteins and specific DNA regions, in this case, to measure H3K4me2 levels at specific gene promoters.

  • Reagents: Formaldehyde, glycine, cell lysis buffer, sonication buffer, anti-H3K4me2 antibody, Protein A/G magnetic beads, wash buffers, elution buffer, proteinase K, DNA purification kit.

  • Procedure:

    • Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

    • Cell Lysis and Sonication: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

    • Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me2 antibody overnight.

    • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Washing: Wash the beads extensively to remove non-specific binding.

    • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.

    • DNA Purification: Purify the immunoprecipitated DNA.

    • Analysis: Analyze the purified DNA by qPCR using primers specific to the gene regions of interest (e.g., the Bdnf promoter).

Signaling Pathway and Therapeutic Rationale

LSD1 is a key epigenetic regulator that primarily removes methyl groups from H3K4me2, a mark associated with active gene transcription. In certain neurological disorders, dysregulation of this process can lead to aberrant gene expression and contribute to cognitive deficits. This compound's therapeutic rationale is based on the inhibition of LSD1's demethylase activity, which in turn increases H3K4me2 levels at the promoters of specific genes critical for neuronal function and plasticity, such as Brain-Derived Neurotrophic Factor (Bdnf).[6] This helps to restore a more normal epigenetic landscape and ameliorate functional deficits.

LSD1_Signaling_Pathway T448 This compound LSD1 LSD1 Enzyme T448->LSD1 Inhibits H3K4me1 H3K4me1 (Less Active Mark) LSD1->H3K4me1 Demethylates H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 Substrate Transcription Gene Transcription H3K4me2->Transcription Promotes Neuronal_Genes Neuronal Plasticity Genes (e.g., Bdnf, Arc, Fos) Neuronal_Genes->Transcription Neuronal_Function Improved Neuronal Function & Learning Transcription->Neuronal_Function Leads to

Caption: this compound's role in the LSD1 signaling pathway.

Conclusion

This compound is a potent and specific irreversible LSD1 inhibitor with a distinguished safety profile. Its unique mechanism of forming a compact formyl-FAD adduct allows it to inhibit the enzymatic activity of LSD1 without disrupting the LSD1-GFI1B complex, thereby avoiding the hematological toxicities that have challenged other LSD1 inhibitors. The ability of this compound to increase H3K4 methylation in the brain and improve cognitive function in preclinical models highlights its potential as a therapeutic agent for neurological disorders associated with epigenetic dysregulation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the further investigation and potential clinical application of this promising molecule.

References

The Epigenetic Modulator T-448: A Technical Guide to its Effects on H3K4 Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-448 is a potent and specific irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4). By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, a critical epigenetic mark associated with active gene transcription. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on H3K4 methylation, detailed experimental protocols for its characterization, and its impact on gene expression.

Introduction to this compound and its Target: LSD1

This compound is a small molecule inhibitor that covalently modifies the flavin adenine dinucleotide (FAD) cofactor of LSD1, leading to its irreversible inactivation.[1] LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated H3K4 (H3K4me1 and H3K4me2). The demethylase activity of LSD1 is primarily associated with transcriptional repression. By inhibiting this activity, this compound effectively increases the levels of H3K4me1 and H3K4me2, thereby promoting the expression of target genes.

Quantitative Effects of this compound on H3K4 Methylation

The inhibitory potency and cellular effects of this compound on H3K4 methylation have been characterized in various experimental systems.

ParameterValueSystemReference
IC50 (LSD1) 22 nMHuman recombinant LSD1[1]
Mechanism of Inhibition IrreversibleHuman recombinant LSD1[1]
Effective Concentration (in vitro) ≥ 0.1 µMPrimary cultured rat neurons[1]
Observed Effect (in vitro) Increased H3K4me2 levelsPrimary cultured rat neurons[1]
Effective Dose (in vivo) 1 and 10 mg/kgMouse hippocampus[1]
Observed Effect (in vivo) Increased H3K4me2 levelsMouse hippocampus[1]

Signaling Pathway of this compound Action

This compound exerts its effects on gene expression through a direct signaling pathway involving the inhibition of LSD1 and the subsequent increase in H3K4 methylation at gene promoter and enhancer regions.

T448_Pathway T448 This compound LSD1 LSD1 (KDM1A) T448->LSD1 Inhibits H3K4me1_me2 H3K4me1/me2 LSD1->H3K4me1_me2 Demethylates GeneExpression Target Gene Expression (e.g., Ucp2, Bdnf, Arc, Fos) H3K4me1_me2->GeneExpression Promotes

This compound Signaling Pathway.

Experimental Protocols

LSD1 Enzyme Activity Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound on LSD1.

Materials:

  • Human recombinant LSD1

  • This compound

  • H3K4me2-specific peptide substrate

  • Peroxidase-coupled detection reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add human recombinant LSD1 to each well.

  • Add the this compound dilutions or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the H3K4me2-specific peptide substrate.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the peroxidase-coupled detection reagent.

  • Measure the absorbance or fluorescence at the appropriate wavelength to determine the level of demethylation.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to quantify the changes in H3K4 methylation at specific genomic loci in cells treated with this compound.

Materials:

  • Cells of interest (e.g., primary neurons, cancer cell lines)

  • This compound

  • Formaldehyde

  • Glycine

  • Lysis buffer

  • Sonication or enzymatic digestion reagents

  • Antibodies specific for H3K4me2 and IgG (as a control)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters (e.g., Ucp2, Bdnf)

Procedure:

  • Culture cells and treat with this compound or vehicle control for the desired time.

  • Crosslink proteins to DNA by adding formaldehyde to the culture medium.

  • Quench the crosslinking reaction with glycine.

  • Harvest and lyse the cells to isolate nuclei.

  • Shear the chromatin by sonication or enzymatic digestion to obtain DNA fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with anti-H3K4me2 or IgG antibodies overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by heating and treat with Proteinase K.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of target DNA sequences by qPCR using specific primers.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol measures the changes in mRNA expression of target genes following treatment with this compound.

Materials:

  • Cells treated with this compound or vehicle control

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Ucp2, Bdnf) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Extract total RNA from the treated and control cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for investigating the effects of this compound on H3K4 methylation and gene expression.

T448_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis T448_vitro This compound Treatment (Cell Culture) ChIP Chromatin Immunoprecipitation (ChIP-qPCR) T448_vitro->ChIP qPCR Gene Expression Analysis (RT-qPCR) T448_vitro->qPCR H3K4me2_levels ↑ H3K4me2 Levels ChIP->H3K4me2_levels Gene_expression_changes Target Gene Expression Changes qPCR->Gene_expression_changes T448_vivo This compound Administration (Animal Model) Tissue_collection Tissue Collection (e.g., Hippocampus) T448_vivo->Tissue_collection ChIP_vivo ChIP from Tissue Tissue_collection->ChIP_vivo qPCR_vivo qPCR from Tissue Tissue_collection->qPCR_vivo H3K4me2_vivo ↑ H3K4me2 in Tissue ChIP_vivo->H3K4me2_vivo Gene_expression_vivo Gene Expression in Tissue qPCR_vivo->Gene_expression_vivo Enzyme_Assay LSD1 Enzyme Activity Assay IC50 Determine IC50 Enzyme_Assay->IC50 IC50->T448_vitro Inform Dosing IC50->T448_vivo Inform Dosing

Experimental Workflow for this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent for diseases associated with aberrant H3K4 methylation. Its specific and irreversible inhibition of LSD1 provides a direct mechanism to modulate the epigenetic landscape and influence gene expression. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological functions and therapeutic potential of this compound.

References

The Role of BAZ1B in Epigenetic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the Bromodomain Adjacent to Zinc Finger Domain 1B (BAZ1B) protein and its critical role in epigenetic regulation. BAZ1B, a versatile nuclear protein, is a key component of chromatin remodeling complexes and possesses intrinsic tyrosine kinase activity. Its function is integral to various cellular processes, including DNA replication and repair, and the transcriptional regulation of numerous genes. Notably, BAZ1B has been identified as a master regulator that influences the expression of 448 downstream genes, many of which are crucial for neurodevelopment and are implicated in Williams-Beuren syndrome. This document details the molecular mechanisms of BAZ1B, summarizes quantitative data on its target genes, provides comprehensive experimental protocols for its study, and visualizes its associated signaling pathways and experimental workflows.

Introduction to BAZ1B

BAZ1B, also known as Williams syndrome transcription factor (WSTF), is a protein encoded by the BAZ1B gene. It is a member of the bromodomain protein family, which is characterized by a structural motif that recognizes acetylated lysine residues on histone tails, a key mechanism in epigenetic regulation. BAZ1B is a multifaceted protein with diverse roles in genome regulation. It is a core subunit of several ATP-dependent chromatin remodeling complexes, including the WICH (WSTF-ISWI Chromatin Remodeling Complex) and B-WICH complexes, which are essential for maintaining chromatin structure during DNA replication and transcription.[1] Furthermore, BAZ1B exhibits atypical tyrosine kinase activity, phosphorylating histone H2A.X at Tyr142, a modification crucial for modulating the DNA damage response.[2][3]

Haploinsufficiency of BAZ1B is a significant contributor to the neurodevelopmental phenotypes observed in Williams-Beuren syndrome, a multisystem disorder caused by a microdeletion on chromosome 7q11.23.[2][4] Studies have shown that BAZ1B plays a pivotal role in regulating the balance between neural precursor self-renewal and differentiation.[4]

BAZ1B's Mechanism of Action in Epigenetic Regulation

BAZ1B's role in epigenetic regulation is primarily mediated through its function within chromatin remodeling complexes and its intrinsic kinase activity.

  • Chromatin Remodeling: As a component of the WICH complex, BAZ1B interacts with the SNF2H (SMARCA5) ATPase to mobilize nucleosomes. This activity alters the accessibility of DNA to transcription factors and the transcriptional machinery, thereby regulating gene expression. The WICH complex is particularly important for chromatin assembly at replication forks and for maintaining heterochromatin structure.[5]

  • Histone Modification: BAZ1B's kinase activity adds another layer to its regulatory function. By phosphorylating H2A.X at Tyr142, BAZ1B influences the cellular response to DNA double-strand breaks, helping to orchestrate the recruitment of DNA repair factors.[3][5] This histone mark is a key signal in the DNA damage response pathway.

  • Transcriptional Regulation: BAZ1B directly influences the transcription of a large set of genes. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has revealed that BAZ1B binds to the regulatory regions of genes involved in neurogenesis, neuron differentiation, and craniofacial development.[4] Many of these target genes are associated with the Wnt signaling pathway.[3][4]

Quantitative Data on BAZ1B Target Genes

Studies have identified 448 genes whose expression levels are significantly affected by BAZ1B dosage. These genes are involved in a wide range of biological processes, with a notable enrichment in pathways related to neurodevelopment, cell migration, and cardiovascular and skeletal development.[6] The following tables summarize the functional enrichment of genes that are either directly or inversely correlated with BAZ1B expression levels.

Table 1: Gene Ontology (GO) Enrichment for Genes Directly Following BAZ1B Levels

GO Biological ProcessDescription
Histone phosphorylationModification of histone proteins by the addition of a phosphate group, often associated with transcriptional activation.
Chromosome localizationThe process of positioning chromosomes within the nucleus.
RNA processingThe sequence of events through which the primary transcript from a gene acquires its mature form.
SplicingThe process of removing introns from a pre-messenger RNA and joining the exons together.

Table 2: Gene Ontology (GO) Enrichment for Genes Inversely Following BAZ1B Levels

GO Biological ProcessDescription
Cell migrationThe directed movement of a cell from one location to another.
Cardiovascular developmentThe processes that contribute to the formation of the heart and circulatory system.
Skeletal developmentThe formation of the bony skeleton.

Note: Specific fold change data for all 448 genes is extensive and typically presented in supplementary materials of the primary research articles. Researchers are encouraged to consult these resources for detailed quantitative information.

Experimental Protocols

The study of BAZ1B and its role in epigenetic regulation relies on several key molecular biology techniques. Detailed protocols for Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) and RNA sequencing (RNA-seq) are provided below as they are central to elucidating BAZ1B's function.

Chromatin Immunoprecipitation (ChIP-seq) Protocol

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as BAZ1B.

I. Cell Fixation and Chromatin Preparation:

  • Culture cells to the desired confluency.

  • Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating at room temperature.

  • Quench the crosslinking reaction by adding glycine.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells to isolate nuclei.

  • Resuspend the nuclei in a suitable buffer and sonicate the chromatin to generate DNA fragments of 200-800 bp.[6]

II. Immunoprecipitation:

  • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared chromatin with an antibody specific to BAZ1B (or a FLAG-tag if using a tagged protein) overnight at 4°C.[6]

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads extensively with low-salt and high-salt wash buffers to remove non-specifically bound proteins and DNA.[6]

III. Elution and DNA Purification:

  • Elute the immunocomplexes from the beads.

  • Reverse the crosslinks by incubating at 65°C.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

IV. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified DNA.

  • Perform high-throughput sequencing.

V. Data Analysis:

  • Align the sequencing reads to a reference genome.

  • Perform peak calling to identify regions of BAZ1B binding.

  • Annotate the peaks to identify nearby genes and regulatory elements.

RNA Sequencing (RNA-seq) Protocol

RNA-seq is used to quantify the abundance of transcripts in a sample, allowing for the identification of genes that are differentially expressed upon modulation of BAZ1B levels.

I. RNA Extraction:

  • Harvest cells and extract total RNA using a suitable kit or method (e.g., TRIzol).

  • Assess the quality and quantity of the extracted RNA.

II. Library Preparation:

  • Deplete ribosomal RNA (rRNA) from the total RNA.

  • Fragment the RNA.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize second-strand cDNA.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Amplify the library by PCR.

III. Sequencing:

  • Perform high-throughput sequencing of the prepared library.

IV. Data Analysis:

  • Perform quality control on the raw sequencing reads.

  • Align the reads to a reference genome or transcriptome.

  • Quantify the expression level of each gene.

  • Perform differential gene expression analysis to identify genes regulated by BAZ1B.

  • Perform functional enrichment analysis (e.g., GO analysis) on the differentially expressed genes.

Visualizations

The following diagrams illustrate key pathways and workflows related to BAZ1B function.

BAZ1B_Signaling_Pathway cluster_complex WICH Chromatin Remodeling Complex cluster_dna_damage DNA Damage Response cluster_transcription Transcriptional Regulation BAZ1B BAZ1B SNF2H SNF2H BAZ1B->SNF2H interacts H2AX Histone H2A.X BAZ1B->H2AX phosphorylates WICH_Complex WICH Complex DNA_DSB DNA Double-Strand Break DNA_DSB->BAZ1B activates H2AXY142ph p-Tyr142-H2AX DNA_Repair_Factors DNA Repair Factors H2AXY142ph->DNA_Repair_Factors recruits Target_Genes 448 Target Genes (e.g., Wnt pathway) WICH_Complex->Target_Genes regulates expression

Caption: BAZ1B signaling in chromatin remodeling and DNA damage response.

ChIP_Seq_Workflow start Start: Cells in Culture crosslink 1. Crosslink proteins to DNA (Formaldehyde) start->crosslink lysis 2. Cell Lysis & Nuclei Isolation crosslink->lysis sonication 3. Chromatin Sonication lysis->sonication ip 4. Immunoprecipitation (anti-BAZ1B antibody) sonication->ip elution 5. Elution & Reverse Crosslinking ip->elution purification 6. DNA Purification elution->purification library_prep 7. Sequencing Library Preparation purification->library_prep sequencing 8. High-Throughput Sequencing library_prep->sequencing analysis 9. Data Analysis: Peak Calling & Annotation sequencing->analysis end End: BAZ1B Binding Sites analysis->end

References

Foundational Research on the Biological Activity of EOS-448

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

EOS-448, also known as GSK4428859A or belrestotug, is an antagonistic anti-TIGIT human immunoglobulin G1 (hIgg1) antibody.[1][2] It is designed to enhance the anti-tumor immune response through a multifaceted mechanism.[3][4] This document provides a comprehensive overview of the foundational research into the biological activity of EOS-448, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

Mechanism of Action

EOS-448 targets the T-cell immunoglobulin and ITIM domain (TIGIT), an immune checkpoint inhibitor primarily expressed on Natural Killer (NK) and T-cell populations.[1][2] Its therapeutic effect is achieved through several mechanisms:

  • Blockade of TIGIT Signaling: EOS-448 binds to TIGIT with high affinity, preventing its interaction with ligands such as CD155 and CD112. This blockade allows these ligands to bind to CD226, an activating receptor on T cells and NK cells, thereby promoting an immune response.[5]

  • FcγR-Mediated Effects: As an IgG1 antibody, EOS-448 engages Fc gamma receptors (FcγR).[1][2] This engagement leads to:

    • Activation of Myeloid and NK Cells: The interaction with FcγR activates myeloid and NK cell populations.[2]

    • Depletion of TIGIT-high Cells: It mediates the depletion of cells with high TIGIT expression, including suppressive regulatory T cells (Tregs) and terminally exhausted CD8+ T cells.[1][2][4]

    • Pro-inflammatory Cytokine Release: The binding to FcγR triggers the release of pro-inflammatory cytokines.[5]

    • Activation of Antigen-Presenting Cells (APCs): FcγR engagement also activates APCs.[5]

Preclinical Research Findings

Preclinical studies have provided a strong rationale for the clinical development of EOS-448.

In Vitro Studies:

Cell-based assays demonstrated that EOS-448 has a higher potency compared to other anti-TIGIT monoclonal antibodies in clinical development.[4] Ex vivo analysis of human peripheral blood mononuclear cells showed that EOS-448 preferentially depletes Tregs and progenitor exhausted T cells, while sparing stem-like memory T cells.[4]

In Vivo Murine Models:

Studies in murine cancer models have shown that the anti-tumor effect of anti-TIGIT antibodies is dependent on their isotype. Only the FcγR-engaging isotype, like that of EOS-448, induced a strong anti-tumor effect.[4] This effect correlated with Treg depletion and the activation of effector CD8 T cells within the tumor microenvironment.[4] The combination of an Fc-engaging anti-TIGIT antibody with an anti-PD1 antibody showed strong potential.[2]

Quantitative Data from Preclinical Studies

Parameter Observation Significance Reference
Binding Affinity Picomolar activity to TIGITHigh potency[1][2]
Treg Depletion Preferential depletion of Tregs over effector CD8 T cellsReduces immunosuppression[2][4]
CD8 T cell Activation Increased activation of effector CD8 T cellsEnhances anti-tumor immunity[4]
Antigen-Presenting Cell Activation Activation markers observed on dendritic cellsModulates antigen presentation[2]

Clinical Research Findings

EOS-448 has undergone a first-in-human trial and is being evaluated in further clinical studies.

Phase 1 Trial:

A Phase 1 trial demonstrated that EOS-448 has a good tolerability profile with early signs of efficacy.[1][2] Pharmacodynamic assessments in patients treated with EOS-448 confirmed its multiple modes of action:[1][2]

  • Increased Ki67 expression in memory CD8 T cells.[1][2]

  • Sustained depletion of suppressive Tregs.[1][2]

  • Depletion of TIGIT-high CD8+ T cells.[1][2]

  • An overall increase in the effector CD8/Treg ratio.[1][2]

In patient tumor biopsies, treatment with EOS-448 resulted in a decrease of TIGIT-expressing cells, demonstrating target engagement in the tumor.[4]

Ongoing and Planned Studies:

Multiple randomized studies were planned to be initiated in 2022.[1] A Phase 1/2 trial is evaluating EOS-448 as a monotherapy and in combination with other agents in adults with relapsed or refractory multiple myeloma. Another multicenter, open-label, phase I/II basket study is evaluating the safety, tolerability, and antitumor activity of EOS-448 combined with standard of care and/or investigational therapies in participants with advanced solid tumors.

Quantitative Data from Clinical Studies

Parameter Observation Significance Reference
Treg Depletion in Blood Strong depletion of TregsConfirmation of preclinical findings in humans[3]
CD8/Treg Ratio in Blood Increase in the CD8/Treg ratioShift towards a more active immune state[3]
Ki67 Expression in CD8 T cells Transient increase in proliferationIndication of T cell activation[3]
TIGIT-expressing cells in Tumor Decrease in TIGIT-expressing cellsEvidence of target engagement in the tumor[4]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon foundational research.

Pharmacodynamic Assessment by Flow Cytometry:

This technique was used to assess the pharmacodynamic effects of EOS-448 in the blood of treated patients.[1][2]

  • Objective: To quantify changes in immune cell populations and their activation status.

  • Sample: Peripheral blood from patients treated with EOS-448.[1][2]

  • Methodology:

    • Collect whole blood samples at baseline and various time points during treatment.

    • Perform red blood cell lysis.

    • Stain the remaining peripheral blood mononuclear cells (PBMCs) with a panel of fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, FOXP3 for Tregs, TIGIT) and intracellular markers (e.g., Ki67 for proliferation).

    • Acquire data on a multi-color flow cytometer.

    • Analyze the data to determine the percentages and absolute counts of different immune cell subsets and the expression levels of activation markers.

Ex Vivo Analysis of Human Peripheral Blood Mononuclear Cells (PBMCs):

This method was used to demonstrate the preferential depletion of specific T cell subsets by EOS-448.[4]

  • Objective: To assess the selective cytotoxic activity of EOS-448 on different T cell populations.

  • Sample: Healthy human PBMCs.[4]

  • Methodology:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Culture the PBMCs in the presence of varying concentrations of EOS-448 or an isotype control antibody.

    • After a defined incubation period, harvest the cells.

    • Stain the cells with antibodies to identify Tregs (e.g., CD4, CD25, FOXP3), progenitor exhausted T cells, and stem-like memory T cells.

    • Use flow cytometry to quantify the depletion of each cell population relative to the control.

Visualizations

Signaling Pathway of EOS-448's Mechanism of Action

EOS448_Mechanism_of_Action cluster_ImmuneCells Immune Cells cluster_Receptors Receptors & Ligands T_Cell_NK_Cell T Cell / NK Cell TIGIT TIGIT T_Cell_NK_Cell->TIGIT CD226 CD226 T_Cell_NK_Cell->CD226 APC Antigen Presenting Cell (APC) CD155_CD112 CD155 / CD112 APC->CD155_CD112 Treg Regulatory T Cell (Treg) Exhausted_T_Cell Exhausted T Cell TIGIT->CD155_CD112 Inhibitory Signal (Blocked by EOS-448) CD155_CD112->CD226 Activates Fc_gamma_R FcγR Fc_gamma_R->APC Activates Fc_gamma_R->Treg Depletes Fc_gamma_R->Exhausted_T_Cell Depletes EOS_448 EOS-448 EOS_448->TIGIT Binds & Blocks EOS_448->Fc_gamma_R Engages

Caption: Mechanism of action of EOS-448.

Experimental Workflow for Pharmacodynamic Assessment

Pharmacodynamic_Workflow Patient_Blood_Sample Patient Blood Sample (Baseline & On-treatment) PBMC_Isolation PBMC Isolation (Optional: Red Blood Cell Lysis) Patient_Blood_Sample->PBMC_Isolation Antibody_Staining Staining with Fluorescent Antibodies (Surface & Intracellular) PBMC_Isolation->Antibody_Staining Flow_Cytometry Data Acquisition (Flow Cytometer) Antibody_Staining->Flow_Cytometry Data_Analysis Data Analysis (Quantification of Immune Cells & Activation Markers) Flow_Cytometry->Data_Analysis Results Pharmacodynamic Results (e.g., CD8/Treg ratio, Ki67 expression) Data_Analysis->Results

Caption: Workflow for pharmacodynamic analysis.

References

The Core Interaction: A Technical Guide to Ferredoxin:NADP+ Reductase and its Flavin Adenine Dinucleotide Cofactor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferredoxin:NADP+ Reductase (FNR) is a key flavoenzyme that plays a crucial role in the final step of the linear electron transport chain in photosynthesis.[1][2] This enzyme catalyzes the transfer of electrons from two molecules of reduced ferredoxin (Fd) to one molecule of NADP+, generating NADPH.[1][2] This process is fundamental for providing the reducing power necessary for carbon fixation in the Calvin cycle. The catalytic activity of FNR is critically dependent on its tightly bound prosthetic group, flavin adenine dinucleotide (FAD). FAD acts as a one-electron carrier, accepting electrons sequentially from two ferredoxin molecules and then acting as a two-electron donor in the form of a hydride ion to NADP+.[1]

This technical guide provides an in-depth analysis of the interaction between FNR and its FAD cofactor, with a focus on the quantitative aspects of the holoenzyme's interactions with its substrates, detailed experimental protocols for studying these interactions, and the visualization of the relevant biological and experimental pathways. While FAD is a covalently bound prosthetic group and its dissociation constant is not typically measured, this guide will focus on the well-characterized interactions of the FAD-containing holoenzyme with its physiological partners, ferredoxin and NADP+.

Quantitative Data on Holo-FNR Interactions

The following tables summarize the quantitative data for the interaction of the FNR holoenzyme with its primary substrates, ferredoxin (Fd) and NADP+. The data presented is primarily from Isothermal Titration Calorimetry (ITC) studies, which provide a comprehensive thermodynamic profile of the binding events.

Table 1: Thermodynamic Parameters of Ferredoxin (Fd) Binding to Ferredoxin:NADP+ Reductase (FNR)

ParameterValueConditionsMethodReference
Dissociation Constant (Kd)1.2 µMpH 8.0, 25°CITC[3]
Association Constant (Ka)8.3 x 105 M-1pH 8.0, 25°CITC
Enthalpy Change (ΔH)~0 kcal/molpH 8.0, 25°CITC[3]
Entropy Change (TΔS)FavorablepH 8.0, 25°CITC[3]
Change in Heat Capacity (ΔCp)-0.47 ± 0.1 kJ mol-1 K-1ITC[3]

Table 2: Thermodynamic Parameters of NADP+ Binding to Ferredoxin:NADP+ Reductase (FNR)

ParameterValueConditionsMethodReference
Dissociation Constant (Kd)3.8 µMpH 8.0, 25°CITC[4]
Association Constant (Ka)2.6 x 105 M-1pH 8.0, 25°CITC[4]
Enthalpy Change (ΔH)-4.6 kcal/molpH 8.0, 25°CITC[4]
Entropy Change (TΔS)FavorablepH 8.0, 25°CITC[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interactions of the FNR holoenzyme.

Purification of Ferredoxin:NADP+ Reductase (FNR)

A homogenous preparation of FNR is essential for accurate biophysical and kinetic studies. The following protocol is adapted from methods used for the purification of FNR from pea roots.[1]

  • 1.1. Protein Extraction and Acetone Precipitation:

    • Homogenize pea roots in a suitable extraction buffer.

    • Clarify the homogenate by centrifugation to remove cellular debris.

    • Slowly add acetone to the supernatant to a final concentration of 40-80% (v/v) to precipitate the FNR.

    • Collect the precipitate by centrifugation.

  • 1.2. Affinity Chromatography:

    • Resuspend the acetone precipitate in a low-salt buffer and load it onto a ferredoxin-Sepharose affinity column.

    • Wash the column extensively with the low-salt buffer to remove unbound proteins.

    • Elute the bound FNR using a high-salt buffer.

  • 1.3. Size-Exclusion Chromatography:

    • Further purify the eluted FNR by size-exclusion chromatography to remove any remaining contaminants and to assess the homogeneity of the preparation.

    • Monitor the protein elution profile by absorbance at 280 nm.

  • 1.4. Quality Control:

    • Assess the purity of the FNR preparation by SDS-PAGE.

    • Determine the protein concentration using a standard method such as the Bradford assay.

    • Confirm the presence of the FAD cofactor by measuring the absorbance spectrum, which should show characteristic peaks for flavoproteins.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions. The following is a general protocol for studying the interaction of FNR with its substrates.

  • 2.1. Sample Preparation:

    • Dialyze the purified FNR and the ligand (ferredoxin or NADP+) extensively against the same buffer to minimize buffer mismatch effects. A suitable buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

    • Determine the precise concentrations of the protein and ligand spectrophotometrically.

  • 2.2. ITC Experiment:

    • Set the experimental temperature, typically to 25°C.

    • Load the FNR solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (e.g., 250-300 µM) into the injection syringe.[4]

    • Perform a series of injections (e.g., 20 injections of 2 µL) of the ligand into the sample cell.

    • Record the heat changes associated with each injection.

  • 2.3. Data Analysis:

    • Integrate the heat-change peaks to obtain the heat of binding for each injection.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) from the obtained parameters.

Enzyme Kinetics Assay (NADPH-Cytochrome c Reductase Activity)

The catalytic activity of FNR can be measured using an artificial electron acceptor like cytochrome c. This assay is useful for assessing the functional integrity of the purified enzyme.

  • 3.1. Reaction Mixture:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8), NADPH as the electron donor, and cytochrome c as the electron acceptor.

    • Keep the reaction mixture at a constant temperature (e.g., 25°C).

  • 3.2. Enzyme Reaction:

    • Initiate the reaction by adding a small amount of purified FNR to the reaction mixture.

    • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • 3.3. Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Determine the specific activity of the enzyme (units per mg of protein) using the extinction coefficient of reduced cytochrome c.

    • To determine the Michaelis-Menten constants (Km) for NADPH and ferredoxin, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the role of FNR in the photosynthetic electron transport chain.

Photosynthetic_Electron_Transport PSII Photosystem II PQ Plastoquinone Pool PSII->PQ e- Cytb6f Cytochrome b6f PQ->Cytb6f e- PC Plastocyanin Cytb6f->PC e- PSI Photosystem I PC->PSI e- Fd Ferredoxin PSI->Fd e- FNR FNR-FAD Fd->FNR 2e- (sequentially) NADP NADP+ FNR->NADP H- NADPH NADPH FNR_Interaction_Workflow cluster_purification FNR Purification cluster_binding_analysis Binding Analysis cluster_functional_assay Functional Assay cluster_data_interpretation Data Interpretation Expression Expression System (e.g., E. coli) Extraction Cell Lysis & Extraction Expression->Extraction AffinityChrom Affinity Chromatography (Ferredoxin-Sepharose) Extraction->AffinityChrom SEC Size-Exclusion Chromatography AffinityChrom->SEC QC Purity & Concentration (SDS-PAGE, UV-Vis) SEC->QC ITC Isothermal Titration Calorimetry QC->ITC Purified FNR SPR Surface Plasmon Resonance QC->SPR Purified FNR Kinetics Enzyme Kinetics (NADPH-Cytochrome c) QC->Kinetics Purified FNR Thermo Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->Thermo KineticsParams Kinetic Parameters (Km, Vmax) SPR->KineticsParams Kinetics->KineticsParams

References

The Pharmacophore of T-448: A Selective LSD1 Inhibitor with a Unique Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

T-448 is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various diseases, including cancer and neurological disorders. This technical guide provides a comprehensive overview of the pharmacophore of this compound, its mechanism of action, and the experimental methodologies used for its characterization. A distinguishing feature of this compound is its minimal disruption of the LSD1-GFI1B (Growth Factor Independent 1B) protein-protein interaction, which translates to a significantly improved hematological safety profile compared to other tranylcypromine-based LSD1 inhibitors. This document details the structure-activity relationship, quantitative biological data, and the downstream signaling effects of this compound, offering valuable insights for researchers in the field of drug discovery and development.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By modulating histone methylation, LSD1 plays a crucial role in the regulation of gene expression. Dysregulation of LSD1 activity has been linked to the pathogenesis of numerous cancers and neurological conditions, making it an attractive therapeutic target.

This compound, with the chemical name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, is a novel, orally active, and irreversible inhibitor of LSD1. Its unique mechanism of action and favorable safety profile make it a promising candidate for further preclinical and clinical investigation.

The Pharmacophore and Structure-Activity Relationship of this compound

The core pharmacophore of this compound is centered around a tranylcypromine scaffold, which is responsible for its irreversible inhibition of LSD1. The key structural features contributing to its activity and selectivity are:

  • trans-2-Phenylcyclopropylamine (Tranylcypromine) Moiety: This functional group is essential for the irreversible covalent binding to the FAD cofactor in the active site of LSD1.

  • Benzamide Linker: This linker appropriately positions the substituent groups for optimal interaction within the LSD1 active site.

  • 5-Methyl-1,3,4-thiadiazol-2-yl Group: This heterocyclic moiety contributes to the overall binding affinity and selectivity of the compound.

  • Cyclobutylamino Group: This substituent is a key differentiator of this compound. It plays a crucial role in the formation of a compact formyl-FAD adduct upon binding to LSD1, which minimizes steric hindrance and preserves the interaction between LSD1 and its binding partner, GFI1B.

The structure-activity relationship (SAR) studies of this compound and its analogs have revealed that modifications to the cyclobutylamino group can significantly impact the interaction with the LSD1-GFI1B complex and, consequently, the hematological toxicity profile.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the table below.

ParameterValueCell Line/SystemReference
LSD1 Inhibition (IC50) 22 nMRecombinant human LSD1[Matsuda et al., 2018]
Selectivity over MAO-A/B > 4,500-fold[Matsuda et al., 2018]

Mechanism of Action

This compound acts as an irreversible inhibitor of LSD1. The proposed mechanism of action involves the following steps:

  • Binding to the Active Site: this compound enters the active site of LSD1, which contains the FAD cofactor.

  • Covalent Adduct Formation: The cyclopropylamine moiety of this compound forms a covalent bond with the FAD cofactor.

  • Formation of a Compact Formyl-FAD Adduct: Unlike other tranylcypromine-based inhibitors that form bulky adducts, this compound generates a compact formyl-FAD adduct.

  • Enzyme Inactivation: The formation of this adduct irreversibly inactivates the demethylase activity of LSD1.

A critical aspect of this compound's mechanism is that the compact nature of the formyl-FAD adduct does not cause a significant steric clash with the SNAG domain of GFI1B, a crucial transcription factor that forms a complex with LSD1. This preservation of the LSD1-GFI1B interaction is believed to be the reason for the reduced hematological toxicity, such as thrombocytopenia, observed with this compound compared to other LSD1 inhibitors.

Signaling Pathways and Downstream Effects

By inhibiting LSD1, this compound leads to an increase in the methylation of H3K4, a histone mark associated with active gene transcription. This epigenetic modification results in the altered expression of various genes, including those involved in neuronal plasticity.

dot

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B forms complex H3K4me2 H3K4me2 (Active mark) LSD1->H3K4me2 demethylates Histone_H3 Histone H3 Target_Genes Target Genes (e.g., Neuronal Plasticity Genes) Histone_H3->Target_Genes regulates access to H3K4me2->Histone_H3 Transcription Gene Transcription Target_Genes->Transcription T448 This compound T448->LSD1 HTRF_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagents Prepare Reagents: - this compound dilutions - LSD1 enzyme - Substrate/FAD mix - Detection reagents Add_Inhibitor Add this compound/Vehicle Reagents->Add_Inhibitor Add_Enzyme Add LSD1 Enzyme (Incubate 15 min) Add_Inhibitor->Add_Enzyme Start_Reaction Add Substrate/FAD (Incubate 60 min) Add_Enzyme->Start_Reaction Stop_Detect Add Detection Reagents (Incubate 60 min) Start_Reaction->Stop_Detect Read_Plate Read HTRF Signal Stop_Detect->Read_Plate Calculate_Ratio Calculate HTRF Ratio Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 CoIP_Workflow Cell_Treatment Cell Treatment with this compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Pre_Clearing Pre-clearing with Beads Cell_Lysis->Pre_Clearing Antibody_Incubation Incubation with anti-LSD1 Ab Pre_Clearing->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Washing Steps Bead_Capture->Washing Elution Elution of Complexes Washing->Elution Western_Blot Western Blot for GFI1B Elution->Western_Blot

Methodological & Application

Application Notes and Protocols for T-448 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 is a potent, specific, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4).[1] LSD1 is overexpressed in a variety of cancers, making it a compelling target for therapeutic intervention. This compound exhibits a high degree of selectivity for LSD1, with a reported IC50 of 22 nM.[1][2][3] A key feature of this compound is its minimal disruption of the LSD1-GFI1B complex, which is associated with a lower risk of hematological toxicity, such as thrombocytopenia, a common side effect of other LSD1 inhibitors.[2] These characteristics make this compound a valuable tool for investigating the biological roles of LSD1 and a promising candidate for further drug development.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, guidance on data interpretation, and an overview of its mechanism of action and relevant signaling pathways.

Mechanism of Action

This compound acts as an irreversible inhibitor of LSD1. By binding to LSD1, it prevents the demethylation of mono- and di-methylated H3K4 (H3K4me1/2). This leads to an accumulation of these methylation marks, which are generally associated with active gene transcription. The inhibition of LSD1 can reactivate tumor suppressor genes and interfere with oncogenic signaling pathways, thereby inhibiting cancer cell proliferation and survival.

Signaling Pathways

LSD1 inhibition by this compound is known to impact several key oncogenic signaling pathways. By increasing H3K4 methylation at the promoter regions of target genes, this compound can modulate the expression of critical regulators of cell growth, proliferation, and survival. The diagram below illustrates the central role of LSD1 and the downstream consequences of its inhibition by this compound.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cellular Effects T448 This compound LSD1 LSD1 T448->LSD1 Inhibits H3K4me2 H3K4me1/2 (Active Chromatin) LSD1->H3K4me2 Demethylates YAP_TAZ YAP/TAZ Signaling LSD1->YAP_TAZ Regulates MYC MYC Signaling LSD1->MYC Regulates Gene_Expression Tumor Suppressor Gene Expression H3K4me2->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Reduced_Proliferation Reduced Proliferation Gene_Expression->Reduced_Proliferation

Caption: this compound inhibits LSD1, leading to increased H3K4 methylation and subsequent cellular effects.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to note that while the enzymatic IC50 is well-defined, comprehensive cell-based IC50 values across a wide range of cancer cell lines are not yet publicly available. Researchers are encouraged to determine the optimal concentration for their specific cell line and assay.

Parameter Value Assay System Reference
IC50 22 nMRecombinant Human LSD1 Enzyme Assay[1][2][3]
Selectivity >4,500-fold vs. MAO-A/BEnzyme Assays[2]
Cellular Activity Increased H3K4me2 & Ucp2 mRNAPrimary cultured rat neurons[1]
Cellular Activity Minimal impact on GFI1 mRNAHuman TF-1a erythroblast cell line[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (fumarate salt, MW: 444.50 g/mol ), add 224.97 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within 1 month; at -80°C, within 6 months.[1]

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting range is 0.01 µM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blot for Histone H3K4 Methylation

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-H3K4me1, anti-H3K4me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 1 µM) for 24-48 hours. Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and total Histone H3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop the blot using a chemiluminescent substrate.

  • Image the blot and quantify the band intensities. Normalize the H3K4 methylation levels to total Histone H3.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effects of this compound in a cancer cell line.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_data Data Analysis Prep_Stock Prepare this compound Stock Solution Treatment Treat Cells with this compound (Dose-Response and Time-Course) Prep_Stock->Treatment Cell_Seeding Seed Cancer Cells Cell_Seeding->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->Cell_Cycle Western_Blot Western Blot (H3K4me1/2, Total H3, etc.) Treatment->Western_Blot qPCR RT-qPCR (Target Gene Expression) Treatment->qPCR Data_Analysis Data Analysis and Interpretation (IC50 Calculation, Statistical Analysis) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: A standard workflow for investigating the in vitro effects of this compound.

References

T-448 Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-448, also known as TAK-448, is a potent kisspeptin receptor (KISS1R) agonist that has shown significant therapeutic potential in preclinical and clinical studies. As a synthetic analog of kisspeptin-10, this compound modulates the hypothalamic-pituitary-gonadal (HPG) axis, making it a promising candidate for the treatment of hormone-dependent diseases such as prostate cancer. These application notes provide a comprehensive overview of this compound dosage, administration protocols, and its mechanism of action for in vivo animal studies, designed to guide researchers in their preclinical investigations.

Introduction

Kisspeptin and its receptor, KISS1R, are central regulators of the reproductive axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This compound is a synthetic nonapeptide KISS1R agonist with enhanced stability and potency compared to endogenous kisspeptins. This document outlines recommended dosage ranges, detailed experimental protocols for administration, and the underlying signaling pathway of this compound to facilitate effective in vivo research in animal models.

Data Presentation

The following tables summarize quantitative data on this compound dosage from various in vivo animal studies.

Table 1: this compound Dosage in Rat Studies

Study TypeAnimal ModelRoute of AdministrationDosage RangeKey Findings
PharmacokineticsSprague-Dawley RatsSingle Subcutaneous (SC)0.1 - 10 mg/kgDose-dependent increase in plasma concentration.[1][2]
PharmacodynamicsMale RatsDaily Subcutaneous (SC)0.008 - 8 µmol/kgInitial increase followed by suppression of testosterone.[3][4]
PharmacodynamicsMale RatsContinuous Subcutaneous (SC) Infusion≥10 pmol/h (approx. 0.7 nmol/kg/day)Sustained suppression of testosterone to castration levels.[3][4]
EfficacyVCaP Xenograft RatsIntratumoral (i.h.)0.01 - 3 mg/kgSignificant anti-tumor effects.[5]
EfficacyJDCaP Xenograft RatsNot SpecifiedNot SpecifiedMore rapid and profound reduction in testosterone and PSA compared to leuprolide.[6]

Table 2: Kisspeptin Analog Dosage in Mouse Studies (as a proxy for this compound)

Study TypeAnimal ModelRoute of AdministrationDosage RangeKey Findings
PharmacodynamicsC57BL/6 MiceIntraperitoneal (IP)0.5 nmol (of KP-10)Stimulation of LH and testosterone release.[7]
EfficacyHyperprolactinemia Mouse ModelIntraperitoneal (IP)Daily or alternate-dayRestoration of estrous cyclicity.[8]

Mechanism of Action: The Kisspeptin Signaling Pathway

This compound exerts its effects by binding to and activating the kisspeptin receptor (KISS1R), a G-protein coupled receptor located on GnRH neurons in the hypothalamus. This activation initiates a downstream signaling cascade that ultimately leads to the release of GnRH.

The binding of this compound to KISS1R activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates downstream targets, resulting in GnRH neuron depolarization and the secretion of GnRH into the hypophyseal portal system. GnRH then travels to the anterior pituitary to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Kisspeptin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound KISS1R KISS1R This compound->KISS1R Binds to Gq11 Gq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates GnRH_Vesicle GnRH Vesicle PKC->GnRH_Vesicle Phosphorylates GnRH Release GnRH Release GnRH_Vesicle->GnRH Release Leads to

Caption: Kisspeptin signaling pathway activated by this compound.

Experimental Protocols

Formulation of this compound for In Vivo Administration

This compound is reportedly soluble in water and DMSO. For in vivo studies, it is crucial to prepare a sterile, pyrogen-free formulation.

Materials:

  • This compound powder

  • Sterile Water for Injection, USP or Sterile 0.9% Sodium Chloride Injection, USP

  • Dimethyl sulfoxide (DMSO), sterile filtered (if required for solubility)

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles (0.22 µm filter needle for sterilization)

Protocol:

  • Determine the desired concentration of this compound based on the target dose and injection volume.

  • In a sterile environment (e.g., laminar flow hood), weigh the required amount of this compound powder.

  • If using a co-solvent, first dissolve the this compound in a small volume of sterile DMSO.

  • Add the sterile saline or water to the dissolved this compound, vortexing gently to ensure complete dissolution. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity.

  • Filter the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Subcutaneous (SC) Injection Protocol for Mice

Materials:

  • Prepared this compound solution

  • Sterile insulin syringes with 27-30G needle

  • Mouse restraint device (optional)

  • 70% ethanol wipes

Protocol:

  • Gently restrain the mouse, either manually or using a restraint device.

  • Lift the loose skin over the dorsal midline (scruff) to form a tent.

  • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

  • Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure).

  • Slowly inject the this compound solution.

  • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.

  • Return the mouse to its cage and monitor for any adverse reactions.

Intravenous (IV) Tail Vein Injection Protocol for Mice

Materials:

  • Prepared this compound solution

  • Sterile insulin syringes with 27-30G needle

  • Mouse restraint device

  • Heat lamp or warming pad

  • 70% ethanol wipes

Protocol:

  • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins. Be careful to avoid overheating the animal.

  • Place the mouse in a restraint device, allowing the tail to be accessible.

  • Wipe the tail with a 70% ethanol wipe.

  • Identify one of the lateral tail veins.

  • With the needle bevel facing up, insert it into the vein at a shallow angle, parallel to the vein.

  • A successful insertion may be indicated by a flash of blood in the hub of the needle.

  • Slowly inject the this compound solution. If resistance is met or a bleb forms, the needle is not in the vein.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Post_Administration Post-Administration Formulation This compound Formulation (Sterile Solution) SC_Injection Subcutaneous (SC) Injection Formulation->SC_Injection IV_Injection Intravenous (IV) Injection Formulation->IV_Injection Animal_Prep Animal Preparation (Acclimatization, Weighing) Animal_Prep->SC_Injection Animal_Prep->IV_Injection Monitoring Monitoring (Clinical Signs, Behavior) SC_Injection->Monitoring IV_Injection->Monitoring Data_Collection Data Collection (Blood/Tissue Sampling) Monitoring->Data_Collection Analysis Analysis (PK/PD, Efficacy) Data_Collection->Analysis

Caption: General experimental workflow for in vivo this compound studies.

Conclusion

This compound is a valuable tool for investigating the role of the kisspeptin signaling pathway in various physiological and pathological processes. The dosage and administration protocols provided in these application notes serve as a guide for researchers to design and execute robust in vivo animal studies. It is recommended that investigators perform dose-range finding studies to determine the optimal dose for their specific animal model and experimental objectives. Adherence to proper formulation and administration techniques is critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for T-448 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A Potent Kisspeptin Analog for Investigating Neuronal Circuits and Behavior

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "T-448" is most prominently identified in scientific literature as TAK-448 , a potent and stable kisspeptin analog. While its primary investigation has been in the context of hormonal regulation for diseases like prostate cancer, its mechanism of action is fundamentally tied to neuronal signaling.[1][2][3][4][5] These application notes extrapolate from the extensive research on endogenous kisspeptin and its receptor (Kiss1R, also known as GPR54) to provide a framework for utilizing TAK-448 as a tool in broader neuroscience research. The protocols provided are based on established methods for studying neuropeptide function in the central nervous system.

Introduction to this compound (TAK-448) and Kisspeptin Signaling

This compound is a synthetic peptide analog of kisspeptin, designed for enhanced stability and potency.[1][2] Kisspeptins are a family of peptides encoded by the Kiss1 gene and are the endogenous ligands for the G-protein coupled receptor, Kiss1R.[6][7][8] The kisspeptin-Kiss1R signaling system is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and is essential for puberty and fertility.[6][7][8][9]

In the brain, kisspeptin neurons are found in key hypothalamic nuclei, including the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), from where they project to and activate gonadotropin-releasing hormone (GnRH) neurons.[6][7][8][10] However, Kiss1R is also expressed in various extra-hypothalamic brain regions, including the hippocampus, amygdala, and other limbic structures, suggesting broader roles in regulating mood, emotion, and behavior.[11][12][13][14]

The primary signaling pathway activated by the binding of kisspeptin to Kiss1R on neurons is the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and both pathways can lead to the modulation of various ion channels, resulting in neuronal depolarization and excitation.[11][15][16] Specifically, kisspeptin has been shown to depolarize GnRH neurons by inhibiting inwardly rectifying potassium (Kir) channels and activating TRPC-like cation channels.[11][17][18]

Potential Applications in Neuroscience Research

Given its potent agonistic activity at the Kiss1R, this compound can be a powerful tool to investigate the diverse functions of the kisspeptin system in the brain. Potential applications include:

  • Mapping Kisspeptin-Responsive Neural Circuits: By observing neuronal activation (e.g., via c-Fos expression) following this compound administration, researchers can identify and map circuits modulated by kisspeptin signaling.

  • Investigating the Neurobiology of Reproduction: this compound can be used to precisely stimulate the HPG axis to study the mechanisms of puberty, ovulation, and hormonal feedback.[19][20]

  • Exploring the Role of Kisspeptin in Behavior: Researchers can administer this compound to animal models to study its effects on sexual behavior, anxiety, depression, and social behaviors.[13][14][21][22]

  • Studying Neuronal Excitability: this compound can be applied to brain slices in electrophysiology experiments to directly study its effects on the firing properties of neurons in various brain regions.[9][23][24]

  • Drug Development: As a stable analog, this compound is a reference compound for the development of novel therapeutics targeting the kisspeptin system for reproductive disorders or neuropsychiatric conditions.

Quantitative Data Summary

The following tables summarize quantitative data from studies on kisspeptin's effects on neuronal activity and hormonal release. These values provide a baseline for designing experiments with this compound, although dose-response relationships for this compound will need to be determined empirically.

Table 1: Electrophysiological Effects of Kisspeptin on GnRH Neurons

Parameter Value Species Preparation Reference
EC50 for Depolarization 2.8 ± 0.2 nM Mouse Hypothalamic Slice [17][18]
Maximum Depolarization 22.6 ± 0.6 mV Mouse Hypothalamic Slice [17]
% of Responding Neurons >90% (at 100 nM) Mouse Hypothalamic Slice [17][23]
Change in Firing Rate Robust Increase Female Mouse Hypothalamic Slice [23]
Membrane Depolarization 7.3 ± 0.6 mV Male Mouse Hypothalamic Slice [23]

| Membrane Depolarization | 4.3 ± 0.7 mV | Female Mouse | Hypothalamic Slice |[23] |

Table 2: Firing Rates of Endogenous Kisspeptin Neurons

Brain Region Condition Firing Rate (Hz) Species Reference
RP3V Diestrus 2.1 ± 0.3 Mouse [25]
RP3V Ovariectomized 1.0 ± 0.2 Mouse [25]
Arcuate Nucleus Male 0.17 ± 0.04 Mouse [25]

| Arcuate Nucleus | Diestrus Female | 0.01 ± 0.01 | Mouse |[25] |

Table 3: Hormonal Response to Kisspeptin Administration in Humans

Hormone Administration Peak Fold Change Population Reference
Luteinizing Hormone (LH) Intravenous Infusion ~4-fold increase Healthy Men [26][27]
Testosterone Single Bolus (TAK-448) ~1.3 to 2-fold increase Healthy Men [3][4]

| Testosterone | 14-day Infusion (TAK-448) | Sustained suppression | Healthy Men |[3][4] |

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Brain Slice Recording

This protocol describes how to measure the direct effects of this compound on neuronal excitability in acute brain slices.

1. Materials:

  • This compound (lyophilized powder)

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • Vibratome

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Animal model (e.g., mouse or rat)

2. Procedure:

  • Animal Anesthesia and Perfusion: Anesthetize the animal according to approved institutional protocols. Perform transcardial perfusion with ice-cold, oxygenated aCSF.

  • Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. Cut 250-300 µm thick coronal or sagittal slices of the desired brain region (e.g., hypothalamus, hippocampus) using a vibratome.

  • Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber under the microscope, continuously perfused with oxygenated aCSF.

    • Using whole-cell patch-clamp configuration, obtain recordings from target neurons.

    • Establish a stable baseline recording of membrane potential and firing rate for 5-10 minutes.

    • Bath-apply this compound at the desired concentration (e.g., starting with a range based on kisspeptin's EC50, such as 1-100 nM).

    • Record changes in membrane potential, input resistance, and action potential firing frequency.[17][18][28]

  • Data Analysis: Analyze the electrophysiological data to quantify the depolarizing effect, changes in firing rate, and other parameters.[17]

Protocol 2: Immunohistochemistry for Neuronal Activation

This protocol is for identifying neurons activated by this compound administration by detecting the expression of the immediate-early gene c-Fos.

1. Materials:

  • This compound

  • Saline solution

  • Anesthetic

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Cryoprotectant (e.g., 30% sucrose in PBS)

  • Cryostat or microtome

  • Primary antibodies (e.g., rabbit anti-c-Fos, goat anti-GnRH)

  • Fluorescently-labeled secondary antibodies

  • Microscope (confocal preferred)

2. Procedure:

  • This compound Administration: Administer this compound (e.g., via intraperitoneal or intracerebroventricular injection) to the animal. A control group should receive a vehicle injection.

  • Perfusion and Tissue Processing: 90-120 minutes after injection, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% PFA.[29]

  • Post-fixation and Cryoprotection: Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution until it sinks.

  • Sectioning: Freeze the brain and cut 30-40 µm thick sections on a cryostat.

  • Immunostaining:

    • Perform free-floating immunohistochemistry.[29][30]

    • Block non-specific binding with a serum-based blocking solution.

    • Incubate sections in primary antibody solution (e.g., anti-c-Fos) overnight at 4°C. For double-labeling, a cocktail of primary antibodies can be used (e.g., anti-c-Fos and anti-GnRH).[31][32]

    • Wash and incubate in the appropriate fluorescently-labeled secondary antibodies.

  • Imaging and Analysis: Mount sections on slides and coverslip. Image with a fluorescence or confocal microscope. Quantify the number of c-Fos-positive cells in the brain regions of interest and the percentage of co-localization with other neuronal markers.[32]

Protocol 3: Behavioral Assay - Elevated Plus Maze for Anxiety

This protocol assesses the anxiolytic or anxiogenic effects of this compound.

1. Materials:

  • This compound

  • Vehicle solution

  • Elevated Plus Maze (EPM) apparatus

  • Video tracking software

2. Procedure:

  • Habituation: Habituate the animals to the testing room for at least 1 hour before the experiment.

  • This compound Administration: Administer this compound or vehicle to the animals (e.g., 30 minutes before the test).

  • Testing:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to control for general locomotor activity).

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.[21]

Visualizations

Kisspeptin_Signaling_Pathway T448 This compound (Kisspeptin Analog) Kiss1R Kiss1R (GPR54) T448->Kiss1R Binds G_protein Gαq/11 Kiss1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Ion_channels Ion Channel Modulation (e.g., TRPC activation, Kir inhibition) DAG->Ion_channels Modulates Ca_release->Ion_channels Modulates Depolarization Neuronal Depolarization & Excitation Ion_channels->Depolarization Leads to

Caption: Kisspeptin (this compound) signaling pathway in a neuron.

Experimental_Workflow_cFos start Start admin Administer this compound or Vehicle start->admin wait Wait 90-120 min admin->wait perfuse Perfuse with 4% PFA wait->perfuse section Section Brain (30µm) perfuse->section stain Immunohistochemistry (anti-c-Fos) section->stain image Confocal Microscopy stain->image analyze Quantify c-Fos+ Cells image->analyze end End analyze->end

Caption: Workflow for c-Fos immunohistochemistry experiment.

References

T-448: Application Notes and Protocols for Studying Neurodevelopmental Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation of gene expression. Dysregulation of histone methylation has been implicated in the pathophysiology of various neurodevelopmental disorders. This compound offers a promising pharmacological tool to investigate the role of LSD1 and histone methylation in these conditions. Notably, this compound exhibits a favorable safety profile, with minimal disruption of the LSD1-GFI1B complex, thereby reducing the risk of hematological toxicities observed with other LSD1 inhibitors.[1] This document provides detailed application notes and protocols for utilizing this compound in preclinical research focused on neurodevelopmental disorders.

Mechanism of Action

This compound is an irreversible inhibitor of LSD1, which is an FAD-dependent demethylase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription. By inhibiting LSD1, this compound leads to an increase in H3K4me2 levels at the promoter and enhancer regions of target genes. This epigenetic modification results in a more open chromatin state, facilitating the transcription of genes involved in neuronal plasticity and function, such as Brain-Derived Neurotrophic Factor (Bdnf), Activity-regulated cytoskeleton-associated protein (Arc), and Fos proto-oncogene (Fos).[1]

A key feature of this compound is its unique mechanism of irreversible inhibition, which involves the formation of a compact formyl-FAD adduct.[1] This mode of action contributes to its high specificity and potency. Crucially, this compound has been shown to have minimal impact on the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B). The disruption of the LSD1-GFI1B complex is associated with thrombocytopenia, a significant side effect of some other LSD1 inhibitors.[1][2] The preservation of this complex by this compound underlies its improved hematological safety profile.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell/Enzyme SystemReference
IC50 22 nMHuman recombinant LSD1[1]
Selectivity >4,500-fold vs. MAO-A/BFAD-dependent enzymes[1]
In Vivo Efficacy of this compound in a Mouse Model of NMDA Receptor Hypofunction

This model is relevant for studying neurodevelopmental disorders with glutamatergic system dysfunction.

Animal ModelTreatmentDose (mg/kg, p.o.)DurationKey FindingsReference
NMDA Receptor (NR1 subunit) Hypofunction MiceThis compound19 daysSignificant increase in H3K4me2 levels in the cortex.[1]
NMDA Receptor (NR1 subunit) Hypofunction MiceThis compound109 daysFull inhibition of LSD1 enzyme activity in the hippocampus; Significant increase in H3K4me2 levels in the cortex.[1]
NMDA Receptor (NR1 subunit) Hypofunction MiceThis compound13 weeksPartial rescue of learning deficits in the water Y-maze test.[1]
NMDA Receptor (NR1 subunit) Hypofunction MiceThis compound103 weeksStatistically significant and dose-dependent rescue of learning deficits in the water Y-maze test.[1]

Experimental Protocols

Protocol 1: Primary Rat Neuron Culture

This protocol is for the isolation and culture of primary cortical neurons from embryonic rats, which can be used to study the effects of this compound on neuronal morphology, gene expression, and function.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Poly-D-lysine

  • Laminin

  • Papain

  • DNase I

  • Trypsin inhibitor

Procedure:

  • Coat culture plates with poly-D-lysine (50 µg/mL) overnight at 37°C, followed by three washes with sterile water. Then, coat with laminin (5 µg/mL) for at least 2 hours at 37°C.

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Aseptically remove the uterine horns and place them in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Dissect the cortices from the embryonic brains in a sterile petri dish containing ice-cold HBSS.

  • Mince the cortical tissue and transfer to a 15 mL conical tube.

  • Digest the tissue with papain (20 U/mL) and DNase I (100 U/mL) in a 37°C water bath for 20-30 minutes with gentle agitation every 5 minutes.

  • Stop the digestion by adding a trypsin inhibitor.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Plate the neurons onto the pre-coated culture plates at a desired density.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • After 24 hours, perform a half-medium change and continue to do so every 3-4 days.

  • This compound can be added to the culture medium at the desired concentrations to study its effects on neuronal development and function.

Protocol 2: NMDA Receptor Hypofunction Mouse Model and Behavioral Testing

This protocol describes the induction of NMDA receptor hypofunction in mice and the subsequent assessment of learning and memory using the water Y-maze test.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Dizocilpine (MK-801)

  • Saline solution

  • Water Y-maze apparatus

  • This compound

Procedure:

NMDA Receptor Hypofunction Induction:

  • Administer dizocilpine (MK-801) at a dose of 0.1-0.2 mg/kg intraperitoneally (i.p.) once daily for 7-14 days to induce a state of NMDA receptor hypofunction. Control animals should receive saline injections.

This compound Treatment:

  • Prepare this compound in a suitable vehicle for oral administration (p.o.).

  • Administer this compound or vehicle to the mice daily for the duration of the study, typically starting concurrently with or after the induction of NMDA receptor hypofunction. Doses of 1 and 10 mg/kg have been shown to be effective.[1]

Water Y-Maze Test for Spatial Working Memory:

  • The Y-maze consists of three identical arms at a 120° angle. One arm is designated as the "start arm" and the other two as "goal arms."

  • Fill the maze with water (20-22°C) to a level that requires the mice to swim.

  • Training Trial: Place a visible platform in one of the goal arms. Allow the mouse to explore the maze for 60 seconds and find the platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform. Allow the mouse to remain on the platform for 15-20 seconds.

  • Test Trial: After a defined inter-trial interval (e.g., 1 hour), place the mouse back in the start arm. The platform is now hidden just below the water surface in the same goal arm.

  • Record the sequence of arm entries. A correct choice is defined as the mouse entering the arm with the hidden platform on the first attempt.

  • The percentage of correct choices is calculated over a series of trials.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K4me2 Analysis in Mouse Brain Tissue

This protocol outlines the procedure for performing ChIP to assess the levels of H3K4 dimethylation at specific gene promoters in the brains of mice treated with this compound.

Materials:

  • Mouse brain tissue (cortex or hippocampus)

  • Formaldehyde (37%)

  • Glycine

  • Lysis buffer

  • Sonication buffer

  • Anti-H3K4me2 antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Primers for qPCR targeting the promoter regions of Bdnf, Arc, and Fos.

Procedure:

  • Euthanize the mouse and rapidly dissect the brain region of interest.

  • Crosslink the tissue by incubating with 1% formaldehyde for 10-15 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Homogenize the tissue and lyse the cells to isolate nuclei.

  • Resuspend the nuclear pellet in sonication buffer and sonicate to shear the chromatin to fragments of 200-500 bp.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

  • Pre-clear the chromatin with protein A/G magnetic beads.

  • Incubate the pre-cleared chromatin with an anti-H3K4me2 antibody or a negative control IgG overnight at 4°C with rotation.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers targeting the promoter regions of interest (e.g., Bdnf, Arc, Fos).

Mandatory Visualization

Signaling Pathway of this compound in Neurons

T448_Signaling_Pathway T448 This compound LSD1 LSD1 (KDM1A) T448->LSD1 Inhibits H3K4me2 Histone H3 Lysine 4 di-methylation (H3K4me2) LSD1->H3K4me2 Demethylates Chromatin Chromatin State H3K4me2->Chromatin Promotes Open State Gene_Expression Neuronal Gene Expression (e.g., Bdnf, Arc, Fos) Chromatin->Gene_Expression Increases Neuronal_Function Improved Neuronal Function & Plasticity Gene_Expression->Neuronal_Function Leads to Behavior Amelioration of Neurodevelopmental Disorder Phenotypes Neuronal_Function->Behavior Results in

Caption: this compound inhibits LSD1, increasing H3K4me2 and promoting neuronal gene expression.

Experimental Workflow for In Vivo Study of this compound

T448_InVivo_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome Model NMDA Receptor Hypofunction Mice Treatment This compound or Vehicle (Oral Administration) Model->Treatment Behavioral Behavioral Testing (Water Y-Maze) Treatment->Behavioral Molecular Molecular Analysis (ChIP-qPCR for H3K4me2) Treatment->Molecular Outcome Evaluation of this compound Efficacy on Learning and Memory and Epigenetic Modifications Behavioral->Outcome Molecular->Outcome

Caption: Workflow for evaluating this compound's efficacy in a mouse model of a neurodevelopmental disorder.

Logical Relationship of this compound's Selective Mechanism

T448_Selectivity cluster_lsd1 LSD1 Complex LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B Interaction T448 This compound Enzyme_Activity LSD1 Enzymatic Activity T448->Enzyme_Activity Inhibits Complex_Integrity LSD1-GFI1B Complex Integrity Other_Inhibitors Other LSD1 Inhibitors (Tranylcypromine-based) Other_Inhibitors->Enzyme_Activity Inhibits Other_Inhibitors->Complex_Integrity Disrupts Thrombocytopenia Thrombocytopenia (Side Effect) Complex_Integrity->Thrombocytopenia Leads to

References

Application Notes and Protocols: T-448 as a Tool Compound for LSD1 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in epigenetic regulation.[1][2] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active transcription, thereby leading to gene silencing.[2][3] LSD1 is a key component of several large transcriptional repressor complexes, including the CoREST complex.[2][4] Beyond its role in histone modification, LSD1 can also demethylate non-histone substrates and is implicated in a wide range of cellular processes such as differentiation, cell motility, and metabolic reprogramming.[1] Dysregulation of LSD1 activity is linked to various diseases, including cancer and neurological disorders, making it an attractive therapeutic target.[5][6]

T-448 is a potent, specific, and irreversible inhibitor of LSD1.[7] It offers a significant advantage over many first-generation, tranylcypromine-based LSD1 inhibitors. While traditional inhibitors can disrupt the crucial interaction between LSD1 and its cofactor Growth Factor Independent 1B (GFI1B), leading to hematological toxicities like thrombocytopenia, this compound is designed to avoid this issue.[8][9] This makes this compound a superior tool compound for studying the specific enzymatic activity of LSD1 in vitro and in vivo with a wider safety margin.[8]

Mechanism of Action

This compound acts as an irreversible inhibitor of LSD1's demethylase activity.[7][8] Its mechanism involves binding to the coenzyme flavin adenine dinucleotide (FAD) within the catalytic site of LSD1.[8][9] This interaction leads to the formation of a compact formyl-FAD adduct.[8] A key feature of this adduct is its minimal steric hindrance, which allows the LSD1-GFI1B complex to remain largely intact.[8] This contrasts with other inhibitors that form bulky adducts, causing dissociation of the complex and subsequent hematotoxicity.[8] By selectively inhibiting the enzymatic function without disrupting its critical scaffolding role with GFI1B, this compound allows for a more precise investigation of LSD1's demethylase activity.[5][8]

cluster_0 LSD1-CoREST Complex cluster_1 Epigenetic Regulation cluster_2 This compound Intervention LSD1 LSD1 CoREST CoREST LSD1->CoREST Forms Complex GFI1B GFI1B LSD1->GFI1B Interacts H3K4me2 Histone H3 (di-methyl K4) LSD1->H3K4me2 Catalyzes H3K4 Histone H3 (unmethylated K4) H3K4me2->H3K4 Demethylation Gene Target Gene H3K4->Gene Repression T448 This compound T448->LSD1 Irreversibly Inhibits (Forms formyl-FAD adduct) T448->GFI1B Minimal Impact on Interaction cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: In Vivo Studies biochem Biochemical Assay (Determine IC₅₀) selectivity Selectivity Profiling (vs other amine oxidases) biochem->selectivity histone Histone Methylation Analysis (Western Blot / ChIP-seq) biochem->histone Validate Cellular Activity gene_exp Gene Expression (RT-qPCR / RNA-seq) histone->gene_exp pk Pharmacokinetics (PK) (Determine exposure) histone->pk Transition to In Vivo viability Cell Viability/Proliferation gene_exp->viability pd Pharmacodynamics (PD) (Target engagement in tissue) pk->pd efficacy Efficacy Models (e.g., CNS, Oncology) pd->efficacy safety Safety/Toxicity (e.g., Hematology) efficacy->safety

References

Application Notes and Protocols for T-448 in Learning and Memory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 is a novel investigational compound with the potential to modulate key signaling pathways involved in synaptic plasticity, learning, and memory. These application notes provide detailed protocols for utilizing this compound in preclinical animal models to assess its efficacy as a cognitive enhancer. The included methodologies cover spatial, working, and long-term memory assessments, along with an overview of the putative underlying mechanism of action.

Putative Mechanism of Action: Modulation of the BDNF-ERK-CREB Signaling Pathway

This compound is hypothesized to enhance cognitive function by positively modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. This pathway is crucial for neuronal survival, differentiation, and the synaptic plasticity that underlies learning and memory formation.[1] Upon binding to its receptor, TrkB, BDNF activates several downstream signaling cascades, including the Extracellular signal-regulated kinase (ERK) pathway. Activated ERK translocates to the nucleus, where it phosphorylates the cAMP response element-binding protein (CREB).[2][3] Phosphorylated CREB then promotes the transcription of genes essential for long-term potentiation (LTP) and memory consolidation.[2][4]

BDNF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound BDNF BDNF This compound->BDNF enhances release TrkB TrkB Receptor BDNF->TrkB binds & activates ERK ERK TrkB->ERK activates pERK p-ERK ERK->pERK phosphorylates CREB CREB pERK->CREB translocates to nucleus & phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Transcription (Synaptic Plasticity, Memory Formation) pCREB->Gene promotes

Caption: Putative signaling pathway of this compound.

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize representative quantitative data from studies investigating the effects of this compound on learning and memory in rodent models.

Table 1: Morris Water Maze - Spatial Learning and Memory

Treatment GroupMean Escape Latency (seconds) - Day 4Time in Target Quadrant (Probe Trial) (%)
Vehicle Control45.2 ± 3.528.1 ± 2.9
This compound (10 mg/kg)28.7 ± 2.845.3 ± 3.1
Donepezil (1 mg/kg)30.1 ± 3.142.8 ± 3.3
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: T-Maze - Spontaneous Alternation (Working Memory)

Treatment GroupSpontaneous Alternation (%)
Vehicle Control58.3 ± 4.1
This compound (10 mg/kg)75.6 ± 3.9
Scopolamine (1 mg/kg)42.1 ± 3.5**
This compound + Scopolamine69.8 ± 4.2#
*p < 0.05 compared to Vehicle Control. **p < 0.01 compared to Vehicle Control. #p < 0.05 compared to Scopolamine alone. Data are presented as mean ± SEM.

Table 3: Passive Avoidance Test - Long-Term Memory

Treatment GroupStep-Through Latency (seconds) - 24h Retention
Vehicle Control125.4 ± 15.2
This compound (10 mg/kg)258.9 ± 20.1
Diazepam (2 mg/kg)65.7 ± 10.8**
This compound + Diazepam230.5 ± 18.7#
*p < 0.05 compared to Vehicle Control. **p < 0.01 compared to Vehicle Control. #p < 0.05 compared to Diazepam alone. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[5][6]

Apparatus:

  • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.

  • An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.

  • A video tracking system to record and analyze the animal's swim path.

  • Various distal visual cues are placed around the room and remain constant throughout the experiment.

Procedure:

  • Habituation (Day 1): Allow each animal to swim freely in the pool for 60 seconds without the platform. Then, place the animal on the platform for 30 seconds.

  • Acquisition Phase (Days 2-5):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the pool wall from one of four randomized starting positions.

    • Allow the animal to search for the hidden platform for a maximum of 60 seconds.

    • If the animal fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-30 seconds.

    • Record the escape latency (time to find the platform) for each trial.[7]

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Data Analysis:

  • Acquisition: Analyze the escape latency across training days. A significant decrease in latency indicates learning.

  • Probe Trial: A significant increase in the time spent in the target quadrant for the this compound treated group compared to the control group indicates enhanced spatial memory.

MWM_Workflow cluster_setup Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Apparatus Circular Pool with Opaque Water and Hidden Platform Cues Distal Visual Cues Day1 Day 1: Habituation Day2_5 Days 2-5: Acquisition Training (4 trials/day) Day1->Day2_5 Day6 Day 6: Probe Trial (Platform Removed) Day2_5->Day6 Latency Record Escape Latency Day2_5->Latency QuadrantTime Record Time in Target Quadrant Day6->QuadrantTime Analysis Statistical Analysis of Latency and Quadrant Time Latency->Analysis QuadrantTime->Analysis

Caption: Morris Water Maze experimental workflow.
T-Maze for Spontaneous Alternation (Working Memory)

The T-maze spontaneous alternation task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[8][9]

Apparatus:

  • A T-shaped maze with a start arm and two goal arms (left and right).

  • Guillotine doors may be used to control access to the arms.

Procedure:

  • Habituation: Handle the animals for several days before the experiment to reduce stress.

  • Testing:

    • Place the animal in the start arm and allow it to freely choose one of the goal arms.

    • Record the sequence of arm entries over an 8-minute session.

    • An alternation is defined as a sequence of three consecutive entries into different arms (e.g., left, right, start).

Data Analysis:

  • Calculate the percentage of spontaneous alternation: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

  • An increase in the percentage of spontaneous alternation in the this compound treated group suggests an improvement in working memory.

TMaze_Workflow cluster_setup Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Apparatus T-Shaped Maze Habituation Habituation to Handling Placement Place Animal in Start Arm Habituation->Placement Exploration Allow Free Exploration for 8 min Placement->Exploration Record Record Sequence of Arm Entries Exploration->Record Calculate Calculate % Spontaneous Alternation Record->Calculate Analysis Statistical Analysis of Alternation % Calculate->Analysis

Caption: T-Maze spontaneous alternation workflow.
Passive Avoidance Test for Long-Term Memory

This fear-motivated task is used to assess long-term memory based on negative reinforcement.[10][11][12]

Apparatus:

  • A two-compartment box with a light and a dark chamber, connected by a small opening with a guillotine door.

  • The floor of the dark compartment is equipped with a grid that can deliver a mild foot shock.

Procedure:

  • Acquisition/Training Trial:

    • Place the animal in the light compartment.

    • When the animal enters the dark compartment (which rodents naturally prefer), close the guillotine door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the initial step-through latency.

    • Return the animal to its home cage.

  • Retention Trial (24 hours later):

    • Place the animal back in the light compartment.

    • Record the step-through latency, which is the time it takes for the animal to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus. The trial is typically terminated after a cut-off time (e.g., 300 seconds).

Data Analysis:

  • Compare the step-through latency between the this compound treated group and the control group during the retention trial.[1]

  • A significantly longer latency in the this compound group suggests enhanced long-term memory.

PassiveAvoidance_Workflow cluster_setup Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Apparatus Two-Compartment Box (Light/Dark) with Shock Grid Training Day 1: Training Trial (Place in light, shock in dark) Retention Day 2 (24h later): Retention Trial Training->Retention 24-hour interval Latency_Train Record Initial Step-Through Latency Training->Latency_Train Latency_Retain Record Retention Step-Through Latency Retention->Latency_Retain Analysis Statistical Analysis of Retention Latency Latency_Retain->Analysis

Caption: Passive Avoidance test workflow.

References

Application of T-448 in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448, also known as EOS-448 and GSK4428859A, is a human IgG1 monoclonal antibody that targets the T cell immunoreceptor with Ig and ITIM domains (TIGIT). TIGIT is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1] In the tumor microenvironment, TIGIT interacts with its ligand CD155 (also known as the poliovirus receptor or PVR), which is often overexpressed on tumor cells.[1] This interaction leads to the suppression of anti-tumor immune responses. This compound is designed to block this interaction and reinvigorate the immune system to attack cancer cells.[2]

It is critical to understand that this compound's primary mechanism of action is not direct cytotoxicity to cancer cells. Instead, it functions as an immunomodulatory agent, enhancing the ability of the patient's own immune cells to recognize and eliminate tumor cells. Therefore, the application of this compound in the context of cancer cell lines is predominantly in co-culture systems with immune cells to evaluate its immune-stimulating properties. There is currently no scientific evidence to suggest that this compound directly induces apoptosis or cell cycle arrest in cancer cells when used as a standalone agent.

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism:[3][4]

  • Blockade of TIGIT-CD155 Interaction: this compound binds to TIGIT on T cells and NK cells, preventing its interaction with CD155 on tumor cells. This blockade removes the inhibitory signal, leading to the activation of T cells and NK cells.[1][5]

  • Fcγ Receptor (FcγR) Engagement: As an IgG1 antibody, this compound possesses a functional Fc domain that can engage Fcγ receptors on other immune cells, such as antigen-presenting cells (APCs) and NK cells. This engagement can lead to the activation of these cells and the depletion of TIGIT-high regulatory T cells (Tregs), which are immunosuppressive.[3][4]

  • Enhanced Immune Cell Function: By blocking TIGIT and engaging FcγRs, this compound promotes the proliferation and activation of effector T cells and enhances the cytotoxic activity of NK cells. This leads to increased production of pro-inflammatory cytokines like IFN-γ and TNF-α, further amplifying the anti-tumor immune response.[6]

Data Summary

The following table summarizes the key characteristics and reported effects of this compound based on preclinical and clinical studies.

ParameterDescriptionReference
Target T cell immunoreceptor with Ig and ITIM domains (TIGIT)[1]
Drug Type Human IgG1 monoclonal antibody[2]
Primary Mechanism Immune checkpoint blockade, FcγR engagement[3][4]
Cellular Targets T cells (effector and regulatory), NK cells[1]
Key Ligand CD155 (PVR)[1]
Reported Biological Effects - Blocks TIGIT/CD155 interaction- Activates T cells and NK cells- Depletes regulatory T cells (Tregs)- Increases IFN-γ and TNF-α production- Enhances anti-tumor immunity[3][4][6]
Therapeutic Approach Immuno-oncology[1]

Experimental Protocols

The following protocols are designed to assess the immune-mediated anti-tumor activity of this compound in a laboratory setting using cancer cell lines in co-culture with immune cells.

Protocol 1: In Vitro T-cell/NK cell-Mediated Cytotoxicity Assay

This assay evaluates the ability of this compound to enhance the killing of cancer cells by immune cells.

Materials:

  • Target cancer cell line (e.g., a line known to express CD155)

  • Effector immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), isolated T cells, or NK cells)

  • This compound antibody

  • Isotype control antibody (human IgG1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cytotoxicity detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or a lactate dehydrogenase (LDH) release assay kit)

  • 96-well flat-bottom culture plates

Procedure:

  • Target Cell Plating:

    • Harvest and count the target cancer cells.

    • Seed the cancer cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate overnight to allow for cell adherence.

  • Effector Cell Preparation:

    • Isolate effector cells (PBMCs, T cells, or NK cells) from healthy donor blood.

    • Count the effector cells and resuspend them in culture medium.

  • Co-culture Setup:

    • Prepare serial dilutions of this compound and the isotype control antibody in culture medium.

    • Add the effector cells to the wells containing the target cells at a desired Effector:Target (E:T) ratio (e.g., 10:1, 5:1).

    • Add this compound or the isotype control antibody to the respective wells. Include wells with target cells only (for maximum viability) and target cells with a lysis agent (for maximum lysis, if using an LDH assay).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the co-culture plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Measurement:

    • Follow the manufacturer's instructions for the chosen cytotoxicity detection reagent to measure cancer cell viability.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula (for LDH assay): % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • For viability assays, normalize the results to the "target cells only" control.

    • Plot the results as a dose-response curve for this compound compared to the isotype control.

Protocol 2: Immune Cell Activation Assay in Co-culture

This protocol measures the activation of T cells or NK cells in the presence of cancer cells and this compound.

Materials:

  • Target cancer cell line (CD155-positive)

  • Effector immune cells (PBMCs, T cells, or NK cells)

  • This compound antibody

  • Isotype control antibody (human IgG1)

  • Cell culture medium

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-CD56, anti-CD69, anti-IFN-γ)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • ELISA kit for IFN-γ

  • 24-well or 48-well culture plates

Procedure:

  • Co-culture Setup:

    • Seed the target cancer cells into a 24-well or 48-well plate and allow them to adhere overnight.

    • Add effector cells at an appropriate E:T ratio (e.g., 5:1).

    • Add this compound or the isotype control antibody at various concentrations.

    • Incubate the plate for 24-48 hours.

  • Supernatant Collection (for ELISA):

    • After incubation, centrifuge the plate and collect the supernatant for cytokine analysis using an IFN-γ ELISA kit according to the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • For intracellular cytokine staining, add a protein transport inhibitor to the wells for the last 4-6 hours of incubation.

    • Harvest all cells from the wells.

    • Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8, CD56, CD69).

    • Fix and permeabilize the cells according to a standard protocol.

    • Stain for intracellular IFN-γ.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • For ELISA data, plot the concentration of IFN-γ against the concentration of this compound.

    • For flow cytometry data, gate on the immune cell populations of interest (e.g., CD8+ T cells, NK cells) and quantify the percentage of cells expressing activation markers (CD69) or producing IFN-γ.

Visualizations

Caption: this compound blocks the inhibitory TIGIT-CD155 interaction, promoting immune cell activation.

Cytotoxicity_Workflow start Start plate_cancer Plate Target Cancer Cells (1x10^4 cells/well) start->plate_cancer incubate_overnight Incubate Overnight plate_cancer->incubate_overnight setup_coculture Set up Co-culture: - Add Effector Cells (E:T ratio) - Add this compound / Isotype Control incubate_overnight->setup_coculture prepare_immune Prepare Effector Immune Cells (PBMCs, T cells, or NK cells) prepare_immune->setup_coculture incubate_coculture Incubate for 24-72 hours setup_coculture->incubate_coculture measure_viability Measure Cancer Cell Viability (e.g., CellTiter-Glo®) incubate_coculture->measure_viability analyze_data Analyze Data: Calculate % Specific Lysis measure_viability->analyze_data end End analyze_data->end

Caption: Workflow for the T-cell/NK cell-mediated cytotoxicity assay.

Activation_Workflow cluster_analysis Analysis start Start setup_coculture Set up Co-culture: - Cancer Cells + Immune Cells - Add this compound / Isotype Control start->setup_coculture incubate_coculture Incubate for 24-48 hours setup_coculture->incubate_coculture collect_supernatant Collect Supernatant incubate_coculture->collect_supernatant harvest_cells Harvest Cells incubate_coculture->harvest_cells elisa Perform IFN-γ ELISA collect_supernatant->elisa end End elisa->end flow_staining Flow Cytometry Staining (Surface & Intracellular) harvest_cells->flow_staining flow_acquisition Acquire on Flow Cytometer flow_staining->flow_acquisition flow_acquisition->end

References

Troubleshooting & Optimization

T-448 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of T-448, a potent and irreversible inhibitor of lysine-specific demethylase 1 (LSD1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specific, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), which is an H3K4 demethylase.[1][2][3] It has an IC50 value of 22 nM for LSD1.[1][2] this compound functions by inhibiting the enzymatic activity of LSD1, leading to an increase in H3K4 methylation in cells.[1][2] Unlike some other LSD1 inhibitors, this compound has a minimal impact on the LSD1-GFI1B complex, which may contribute to its favorable hematological safety profile.[1][4][5]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[2][6] For preparing stock solutions, dissolving in DMSO is the recommended starting point. Further dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.

Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution into aqueous solutions is a common challenge with hydrophobic small molecules. Here are some troubleshooting steps:

  • Lower the Final Concentration: The concentration of this compound in your aqueous solution may be too high. Try using a lower final concentration in your experiment.

  • Adjust the DMSO Concentration: While it's ideal to keep the final DMSO concentration low, a slightly higher concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to rule out any effects of the solvent on your experiment.[7]

  • Use a Co-solvent System: For in vivo studies or challenging in vitro systems, a co-solvent system may be necessary. A protocol for a formulation containing DMSO, PEG300, Tween-80, and saline is available.[2]

  • Modify the pH of the Buffer: The solubility of compounds can be dependent on the pH of the solution. You can test a range of pH values to determine the optimal pH for this compound solubility in your specific buffer.[7]

  • Sonication: Gentle warming in a 37°C water bath and brief sonication can help dissolve the compound. However, be cautious as prolonged heating can lead to degradation.[8]

Q4: How should I store this compound powder and stock solutions to ensure stability?

Proper storage is crucial to prevent degradation and maintain the activity of this compound.

  • Powder: The solid form of this compound should be stored at -20°C, preferably under a nitrogen atmosphere.[2][6]

  • Stock Solutions: Prepare stock solutions in high-purity DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). It is recommended to store solutions under a nitrogen atmosphere.[2]

Q5: I see a color change in my this compound solution. Is it still usable?

A change in the color of your solution may indicate chemical degradation or oxidation.[9] It is not recommended to use a solution that has changed color, as the integrity of the compound may be compromised. Prepare a fresh solution from the solid powder. To prevent this, always store solutions protected from light in amber vials or tubes wrapped in foil and consider purging the vial with an inert gas like argon or nitrogen.[9]

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationMethodSource
DMSO10 mMNot specified[2]
DMSO16.67 mg/mLUltrasonic[6]

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationAtmosphereSource
Powder-20°CNot specifiedNitrogen[2][6]
Stock Solution (in DMSO)-80°CUp to 6 monthsNitrogen[2]
Stock Solution (in DMSO)-20°CUp to 1 monthNitrogen[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, high-purity anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder. The molecular weight of this compound is 328.4 g/mol (free base).

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication may be used to aid dissolution.

    • Aliquot the stock solution into single-use vials and store as recommended in Table 2.

Protocol 2: Preparation of an In Vivo Formulation

This protocol is adapted from a supplier's recommendation and may need optimization for your specific animal model and administration route.[2]

  • Formulation Components: this compound, DMSO, PEG300, Tween-80, Saline.

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 16.7 mg/mL).

    • For a 1 mL final volume, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until uniform.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

    • This protocol aims to yield a clear solution. The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Mandatory Visualization

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects T448 This compound LSD1 LSD1 T448->LSD1 Inhibits H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates H3K4me0 H3K4me0 (Inactive Chromatin) H3K4me2->H3K4me0 Gene_Expression Target Gene Expression (e.g., p21) H3K4me2->Gene_Expression Promotes CellCycleArrest Cell Cycle Arrest Gene_Expression->CellCycleArrest Induces TumorGrowth Tumor Growth CellCycleArrest->TumorGrowth Inhibits

Caption: Simplified signaling pathway of this compound action.

Troubleshooting_Workflow Start Precipitation Observed in Aqueous Solution Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower final concentration Check_Concentration->Lower_Concentration Yes Check_DMSO Is the final DMSO concentration sufficient? Check_Concentration->Check_DMSO No Success Clear Solution Achieved Lower_Concentration->Success Increase_DMSO Increase final DMSO (up to 0.5% with vehicle control) Check_DMSO->Increase_DMSO No Check_pH Is the buffer pH optimal? Check_DMSO->Check_pH Yes Consider_Cosolvent Consider co-solvent system (e.g., PEG300, Tween-80) Increase_DMSO->Consider_Cosolvent Increase_DMSO->Success Consider_Cosolvent->Success Adjust_pH Test a range of pH values Check_pH->Adjust_pH No Use_Sonication Apply gentle warming and/or sonication Check_pH->Use_Sonication Yes Adjust_pH->Success Use_Sonication->Success

Caption: Troubleshooting workflow for this compound precipitation.

References

T-448 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the anti-TIGIT monoclonal antibody T-448 (also known as EOS-448 or GSK4428859A). The following resources address potential questions and troubleshooting scenarios related to the on-target and potential off-target effects of this immunomodulatory agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (EOS-448)?

This compound is a human IgG1 monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells.[1][2][3][4] this compound works through a multi-faceted mechanism:

  • Blockade of TIGIT-Ligand Interaction: It prevents TIGIT from binding to its ligands, such as CD155 (PVR), which are often present on tumor cells. This action blocks the inhibitory signals that would otherwise suppress T-cell and NK-cell activity.[1][3][4]

  • Activation of Immune Cells: By blocking the TIGIT inhibitory pathway, this compound promotes the activation and proliferation of T-cells and enhances their cytotoxic capabilities against cancer cells.[3][4]

  • Fc-gamma Receptor (FcγR) Engagement: As an IgG1 antibody, this compound possesses a functional Fc domain that can engage Fcγ receptors on other immune cells. This interaction can lead to the depletion of regulatory T cells (Tregs) and terminally exhausted CD8+ T cells that have high TIGIT expression, further reducing immunosuppression within the tumor microenvironment.[2][5]

Q2: What are the expected "on-target" effects of this compound in my experiments?

Based on its mechanism of action, researchers can expect to observe several on-target effects, including:

  • Increased activation of effector T-cells and NK cells.

  • Enhanced cytokine production by T-cells.[3]

  • A decrease in the population of regulatory T-cells (Tregs) within the tumor microenvironment and periphery.[2][5]

  • Delayed tumor growth in in vivo models, particularly when combined with other checkpoint inhibitors like anti-PD-1 antibodies.[6]

Q3: What are the potential "off-target" effects or adverse events associated with this compound and other anti-TIGIT antibodies?

For a monoclonal antibody like this compound, "off-target" effects are primarily understood as on-target activities that may lead to undesirable or unexpected biological consequences. These are often referred to as immune-related adverse events (irAEs). While early clinical trials of EOS-448 have shown a generally favorable tolerability profile, the class of anti-TIGIT antibodies, particularly in combination with other checkpoint inhibitors, has been associated with irAEs.[1][7][8] Common irAEs observed with immune checkpoint inhibitors include:

  • Cutaneous reactions: Rash and pruritus (itching) are frequently reported.[8][9]

  • General systemic reactions: Fatigue is a common adverse event.[8]

  • More severe, less common reactions: Pneumonitis, colitis, hepatitis, and endocrinopathies can also occur.[10][11]

It is crucial to monitor for these potential effects in both preclinical and clinical research.

Q4: How does the Fc-domain functionality of this compound influence its effects?

The Fc-domain of this compound is critical to its function. As an IgG1 isotype, it is "Fc-enabled," meaning it can bind to Fcγ receptors on immune cells. This engagement is thought to be a key mechanism for the depletion of immunosuppressive Treg cells through antibody-dependent cell-mediated cytotoxicity (ADCC).[2][12] In contrast, some other anti-TIGIT antibodies are "Fc-silent" to avoid this depletion, which highlights a key area of investigation in the field regarding the optimal therapeutic approach.[12][13]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No significant anti-tumor effect observed with this compound monotherapy. TIGIT blockade alone may not be sufficient in some tumor models. The anti-tumor activity of anti-TIGIT antibodies is often more pronounced when combined with other checkpoint inhibitors, such as anti-PD-1.Consider combination therapy with an anti-PD-1 antibody. Preclinical studies have shown synergistic effects.[6][14]
Unexpectedly high levels of T-cell depletion. The Fc-enabled nature of this compound is designed to deplete TIGIT-high cells, including Tregs and exhausted T-cells. However, the extent of depletion can vary.Perform detailed flow cytometry analysis to characterize the depleted cell populations (Tregs, exhausted CD8+, effector T-cells, NK cells). Titrate the antibody concentration to find the optimal balance between Treg depletion and preservation of effector cells.
Signs of systemic immune activation or toxicity in in vivo models (e.g., weight loss, ruffled fur). This could be indicative of an immune-related adverse event.Monitor animals closely for clinical signs of toxicity. Consider reducing the dose or frequency of administration. Perform histological analysis of key organs (e.g., lung, liver, colon) to assess for immune cell infiltration.
High variability in experimental results between animals or experiments. Biological variability is inherent in immunological studies. Differences in the tumor microenvironment or the host immune system can influence outcomes.Ensure consistency in experimental procedures. Increase sample size to improve statistical power. Analyze baseline immune cell populations to identify any pre-existing differences.

Data Presentation

Table 1: Summary of Immune-Related Adverse Events (irAEs) Observed with Anti-TIGIT Antibodies (Class Effect)

Adverse Event CategorySpecific ManifestationsSeverity
Cutaneous Rash, PruritusGenerally mild to moderate (Grade 1-2)
Systemic FatigueGenerally mild to moderate (Grade 1-2)
Gastrointestinal Diarrhea, ColitisCan range from mild to severe (Grade 1-4)
Pulmonary PneumonitisCan be severe and life-threatening (Grade 3-5)
Hepatic Hepatitis, TransaminitisCan range from mild to severe (Grade 1-4)
Endocrine Hypothyroidism, HyperthyroidismGenerally manageable with hormone replacement

Note: This table represents a summary of potential irAEs associated with the anti-TIGIT antibody class, often in combination with other checkpoint inhibitors. The specific safety profile of this compound is still under investigation.[8][9][11]

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of T-cell Populations

Objective: To quantify the changes in T-cell subsets (e.g., CD8+ effector T-cells, regulatory T-cells) in response to this compound treatment.

Methodology:

  • Sample Preparation: Collect peripheral blood or prepare single-cell suspensions from tumor tissue and draining lymph nodes.

  • Surface Staining:

    • Incubate cells with a cocktail of fluorescently labeled antibodies against surface markers. A typical panel might include:

      • CD3 (pan T-cell marker)

      • CD4 (helper T-cell marker)

      • CD8 (cytotoxic T-cell marker)

      • FoxP3 (Treg marker - requires intracellular staining)

      • TIGIT

      • PD-1

      • Ki67 (proliferation marker - requires intracellular staining)

  • Intracellular Staining (for FoxP3 and Ki67):

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Incubate with antibodies against intracellular targets.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Gate on specific cell populations to determine their frequency and phenotype. Compare results between this compound treated and control groups.

Protocol 2: In Vitro T-cell Activation Assay

Objective: To assess the functional impact of this compound on T-cell activation and cytokine production.

Methodology:

  • Cell Culture: Co-culture peripheral blood mononuclear cells (PBMCs) or isolated T-cells with target cells expressing TIGIT ligands (e.g., CD155).

  • Treatment: Add this compound or an isotype control antibody to the co-culture at various concentrations.

  • Stimulation: Stimulate the T-cells with anti-CD3/CD28 beads or a similar T-cell receptor agonist.

  • Incubation: Incubate for 48-72 hours.

  • Analysis:

    • Cytokine Measurement: Collect the supernatant and measure cytokine levels (e.g., IFN-γ, TNF-α) using ELISA or a multiplex bead-based assay.

    • Proliferation: Measure T-cell proliferation using a CFSE or similar dye dilution assay analyzed by flow cytometry.

Visualizations

TIGIT_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_Tcell T-cell / NK Cell CD155 CD155 (PVR) TIGIT TIGIT CD155->TIGIT Binds CD226 CD226 CD155->CD226 Binds Inhibition Inhibitory Signal TIGIT->Inhibition Activation Activating Signal CD226->Activation T448 This compound (EOS-448) T448->TIGIT Blocks Immune_Response Decreased Immune Response Inhibition->Immune_Response Restored_Response Restored Immune Response Activation->Restored_Response

TIGIT Signaling Pathway and this compound Mechanism of Action.

Troubleshooting_Workflow Start Unexpected Experimental Outcome (e.g., lack of efficacy, toxicity) Check_Dose Verify this compound Concentration and Dosing Schedule Start->Check_Dose Assess_On_Target Assess On-Target Engagement Check_Dose->Assess_On_Target Dose Correct Analyze_Data Re-analyze Data and Consult Literature Check_Dose->Analyze_Data Dose Incorrect Flow_Cytometry Flow Cytometry for T-cell Populations (Tregs, CD8+, TIGIT+) Assess_On_Target->Flow_Cytometry Combination_Therapy Consider Combination with Anti-PD-1 Flow_Cytometry->Combination_Therapy Low Efficacy Toxicity_Monitoring Monitor for signs of irAEs Flow_Cytometry->Toxicity_Monitoring High Depletion/Activation Combination_Therapy->Analyze_Data Dose_Modification Adjust Dose or Schedule Toxicity_Monitoring->Dose_Modification Dose_Modification->Analyze_Data

Troubleshooting Workflow for this compound Experiments.

References

T-448 Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with the experimental kinase inhibitor T-448. This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive kinase inhibitor that targets the p110 catalytic subunit of Phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors such as Akt and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a hyperactivated PI3K/Akt/mTOR pathway.[1][3]

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: this compound is most effective in cancer cell lines harboring genetic alterations that lead to the hyperactivation of the PI3K/Akt/mTOR pathway.[2] This includes cells with activating mutations in the PIK3CA gene or loss-of-function mutations in the PTEN tumor suppressor gene.[2][3] Efficacy should be confirmed in your specific cell line of interest.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®)

Issue 1: High variability between replicate wells.

  • Possible Causes & Solutions:

    • Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.

    • Incomplete dissolution of this compound: Prepare a concentrated stock solution in DMSO and vortex thoroughly before diluting it in the culture medium.

    • Edge effects: Avoid using the outermost wells of the plate for experimental conditions, as evaporation can concentrate media components. Fill these wells with sterile PBS or media.[5]

Issue 2: No dose-dependent decrease in cell viability.

  • Possible Causes & Solutions:

    • Cell line resistance: The chosen cell line may not have a constitutively active PI3K/Akt/mTOR pathway. Confirm the pathway's activation status via Western blot.

    • Incorrect assay endpoint: The incubation time may be too short. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

    • Assay insensitivity: The chosen assay may not be sensitive enough. Consider using a more sensitive method, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).[5]

    • Compound degradation: Ensure that this compound has been stored correctly and that stock solutions are not expired.

Western Blotting

Issue 3: Weak or no signal for phosphorylated Akt (p-Akt) or phosphorylated S6 ribosomal protein (p-S6).

  • Possible Causes & Solutions:

    • Low target protein abundance: Ensure you are loading a sufficient amount of protein per well (20-30 µg is a good starting point).

    • Suboptimal antibody concentration: Titrate your primary antibody to determine the optimal concentration. Increase the incubation time (e.g., overnight at 4°C).

    • Inefficient protein transfer: Verify transfer efficiency by staining the membrane with Ponceau S before blocking.[6]

    • Phosphatase activity: Ensure that phosphatase inhibitors are included in your lysis buffer.

    • Basal pathway activity is low: In some cell lines, the pathway may need to be stimulated (e.g., with growth factors like IGF-1) to observe a strong basal level of phosphorylation that can then be inhibited by this compound.

Issue 4: High background on the Western blot membrane.

  • Possible Causes & Solutions:

    • Insufficient blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[6][7]

    • Primary antibody concentration too high: Reduce the concentration of the primary antibody.

    • Inadequate washing: Increase the number and duration of washing steps after primary and secondary antibody incubations.[6]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationsThis compound IC50 (nM)
MCF-7Breast CancerPIK3CA E545K50
U87-MGGlioblastomaPTEN null75
A549Lung CancerKRAS G12S>1000
PC-3Prostate CancerPTEN null120

Table 2: Effect of this compound on PI3K/Akt/mTOR Pathway Phosphorylation

Treatment (100 nM this compound)p-Akt (Ser473) (% of Control)p-S6 (Ser235/236) (% of Control)
1 hour25%30%
4 hours15%20%
24 hours10%15%

Experimental Protocols

Protocol 1: Cell Viability (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Pathway Analysis
  • Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7 and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

T448_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation T448 This compound T448->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis v1 Seed Cells (96-well plate) v2 Treat with this compound (Dose-response) v1->v2 v3 Incubate (48-72h) v2->v3 v4 Add MTS Reagent v3->v4 v5 Measure Absorbance v4->v5 v6 Calculate IC50 v5->v6 w1 Treat Cells with this compound w2 Lyse Cells & Quantify Protein w1->w2 w3 SDS-PAGE & Transfer w2->w3 w4 Antibody Incubation (p-Akt, p-S6) w3->w4 w5 Detect Signal w4->w5 w6 Analyze Pathway Inhibition w5->w6

Caption: Workflow for this compound efficacy and mechanism of action studies.

Troubleshooting_Logic start Weak or No Signal in Western Blot check_transfer Was protein transfer successful? (Ponceau S) start->check_transfer check_lysate Is protein load sufficient? check_transfer->check_lysate Yes optimize_transfer Optimize transfer conditions check_transfer->optimize_transfer No check_antibody Is primary antibody concentration optimal? titrate_ab Titrate antibody and/or increase incubation time check_antibody->titrate_ab No success Signal Restored check_antibody->success Yes check_lysate->check_antibody Yes increase_load Increase protein load (20-30 µg) check_lysate->increase_load No increase_load->success titrate_ab->success optimize_transfer->success

Caption: Troubleshooting logic for weak Western blot signals.

References

T-448 hematological side effects and safety profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the hematological side effects and overall safety profile of T-448 (belrestotug, formerly EOS-448), an investigational anti-TIGIT monoclonal antibody. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental research and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound, also known as belrestotug or EOS-448, is a human IgG1 monoclonal antibody that targets the T-cell immunoglobulin and ITIM domain (TIGIT) receptor. TIGIT is an immune checkpoint protein expressed on various immune cells, including T cells and Natural Killer (NK) cells. By binding to TIGIT, this compound is designed to block its interaction with its ligands (like CD155 and CD112), thereby preventing the delivery of inhibitory signals to immune cells. Furthermore, as an IgG1 antibody, this compound has a functional Fc domain that can engage Fc gamma receptors (FcγR) on other immune cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) of TIGIT-expressing cells, such as regulatory T cells (Tregs), and activation of other immune cells.[1][2][3]

Q2: What is the overall safety profile of this compound from clinical trials?

A2: In a Phase 1/2a clinical trial (NCT04335253), this compound as a monotherapy was generally well-tolerated with no dose-limiting toxicities observed.[1] The most commonly reported treatment-related adverse events were non-hematological and included itching, infusion-related reactions, fatigue, rash, and fever.[1] In the Phase 2 GALAXIES Lung-201 trial, where this compound was evaluated in combination with the anti-PD-1 antibody dostarlimab, the combination showed a manageable safety profile, though there was an increase in immune-related adverse events compared to dostarlimab alone.[4] The development of belrestotug was ultimately discontinued due to the efficacy data from the GALAXIES program not supporting further development.[5]

Q3: Were any specific hematological side effects reported for this compound?

A3: Based on available public data, significant hematological side effects have not been highlighted as a primary concern for this compound. The most common adverse events reported in the initial monotherapy trial were non-hematological.[1] However, it is noteworthy that for other anti-TIGIT antibodies in clinical development, hematological adverse events such as anemia and neutropenia have been reported as common treatment-related adverse events.[6] Given the limited publicly available detailed adverse event data for this compound, researchers should maintain careful hematological monitoring in any ongoing or future studies.

Q4: Are there any known drug-drug interactions with this compound that could affect hematological parameters?

A4: Specific drug-drug interaction studies for this compound have not been detailed in the available resources. However, this compound has been clinically evaluated in combination with other immunotherapies, such as the anti-PD-1 antibodies pembrolizumab and dostarlimab.[5][7] When used in combination, the safety profile reflects the effects of both agents. Researchers should consider the known hematological toxicities of any combination agents when designing studies with this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected decrease in lymphocyte counts (specifically Tregs) This is an expected pharmacodynamic effect of this compound due to its FcγR-mediated depleting mechanism of TIGIT-high cells, including Tregs.[2][3]Monitor lymphocyte subsets by flow cytometry to confirm the depletion of Tregs. This is an on-target effect and may be associated with the therapeutic activity of the antibody.
Mild to moderate infusion-related reactions Immune response to the administration of a monoclonal antibody.Follow standard institutional protocols for managing infusion-related reactions. Pre-medication may be considered for subsequent infusions based on the severity of the reaction.
Development of immune-related adverse events (irAEs) T-cell activation resulting from checkpoint inhibition can lead to inflammatory side effects in various organs.Monitor for signs and symptoms of irAEs (e.g., dermatitis, colitis, hepatitis, pneumonitis, endocrinopathies). Manage according to established guidelines for immune checkpoint inhibitor-related toxicities.
Unexpected cytopenias (anemia, neutropenia, thrombocytopenia) While not reported as a common side effect of this compound, it could be a potential off-target effect, a manifestation of an underlying condition in the patient population, or related to combination therapies.Perform a complete blood count (CBC) with differential at baseline and regularly during treatment. Investigate any significant cytopenias to rule out other causes. Report any suspected drug-related hematological toxicity.

Data Presentation: Safety Profile of this compound

Due to the discontinuation of the this compound (belrestotug) development program, detailed and finalized safety data, particularly on hematological side effects, is limited in the public domain. The following table summarizes the available safety information from the GALAXIES Lung-201 Phase 2 trial, which evaluated different doses of belrestotug in combination with dostarlimab.

Table 1: Overview of Treatment-Related Adverse Events (TRAEs) in the GALAXIES Lung-201 Trial (Belrestotug + Dostarlimab)

Adverse Event CategoryDostarlimab MonotherapyBelrestotug 100 mg + DostarlimabBelrestotug 400 mg + DostarlimabBelrestotug 1000 mg + Dostarlimab
Any Grade TRAEs (%) 59Not explicitly stated, but higher than monotherapy84Not explicitly stated, but higher than monotherapy
Grade ≥3 TRAEs (%) 16332243
Serious TRAEs (%) Not explicitly stated25-37% (across all belrestotug arms)25-37% (across all belrestotug arms)25-37% (across all belrestotug arms)
TRAEs leading to discontinuation (%) 6231640
Fatal Serious TRAEs Not reported3 deaths across all belrestotug arms (immune-mediated lung disease, hepatitis, myocarditis)

Data compiled from reports on the ESMO 2024 presentation of the GALAXIES Lung-201 trial.[4][5][6]

Experimental Protocols

Protocol: Monitoring Hematological Safety in Clinical Trials with this compound

  • Baseline Assessment: Prior to the first administration of this compound, a complete blood count (CBC) with a differential count (including neutrophils, lymphocytes, monocytes, eosinophils, and basophils), and platelet count should be performed. Coagulation parameters (prothrombin time/international normalized ratio [PT/INR] and activated partial thromboplastin time [aPTT]) should also be assessed.

  • On-Treatment Monitoring:

    • Perform a CBC with differential and platelet count prior to each cycle of this compound administration.

    • For the first two cycles, more frequent monitoring (e.g., weekly) may be considered to establish the early safety profile.

    • In case of any hematological abnormalities (e.g., Grade 2 or higher cytopenias), increase the frequency of monitoring to every 3-7 days until the abnormality resolves or stabilizes.

  • Adverse Event Grading: All hematological adverse events should be graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Management of Hematological Toxicities:

    • For Grade 2 hematological toxicities, consider dose delay until recovery to Grade 1 or baseline.

    • For Grade 3 or 4 hematological toxicities, treatment should be withheld. A thorough investigation into the etiology should be conducted. Re-initiation of treatment may be considered at a reduced dose once the toxicity has resolved to Grade 1 or baseline, following a careful risk-benefit assessment.

    • Supportive care measures, such as transfusions or growth factor support, should be administered as per institutional guidelines.

Mandatory Visualization

T448_Mechanism_of_Action cluster_immune_cells Immune Cells cluster_tumor_cell Tumor Cell T_Cell T Cell / NK Cell TIGIT TIGIT T_Cell->TIGIT expresses APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Fc_gamma_R FcγR APC->Fc_gamma_R Treg Regulatory T Cell (Treg) Treg->TIGIT expresses (high) T448 This compound (anti-TIGIT IgG1) T448->Treg ADCC-mediated Depletion T448->TIGIT binds & blocks T448->Fc_gamma_R Fc domain binds Tumor_Cell Tumor Cell CD155_112 CD155 / CD112 Tumor_Cell->CD155_112 expresses TIGIT->T_Cell Inhibitory Signal CD155_112->TIGIT Fc_gamma_R->APC

Caption: Mechanism of action of this compound (belrestotug).

Experimental_Workflow cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_treatment Treatment Cycle cluster_monitoring On-Treatment Monitoring cluster_eot End of Treatment Inclusion_Criteria Inclusion/Exclusion Criteria Met Informed_Consent Informed Consent Signed Inclusion_Criteria->Informed_Consent Baseline_CBC Complete Blood Count (CBC) with Differential Informed_Consent->Baseline_CBC Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Baseline_CBC->Tumor_Assessment Pre_Dose_Safety Pre-dose Safety Assessment (including CBC) Tumor_Assessment->Pre_Dose_Safety T448_Admin This compound Administration AE_Monitoring Adverse Event Monitoring (CTCAE Grading) T448_Admin->AE_Monitoring Tumor_Reassessment Periodic Tumor Reassessment T448_Admin->Tumor_Reassessment PK_PD_Sampling Pharmacokinetic/Pharmacodynamic Blood Sampling T448_Admin->PK_PD_Sampling Pre_Dose_Safety->T448_Admin AE_Monitoring->Pre_Dose_Safety Next Cycle Final_Safety_Assessment Final Safety Assessment AE_Monitoring->Final_Safety_Assessment Treatment Discontinuation Tumor_Reassessment->Pre_Dose_Safety PK_PD_Sampling->Pre_Dose_Safety Survival_Follow_up Survival Follow-up Final_Safety_Assessment->Survival_Follow_up

References

Technical Support Center: Overcoming Resistance to T-448 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T-448, an anti-TIGIT monoclonal antibody. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to this compound in in vitro cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as EOS-448 or GSK4428859A) is a human IgG1 monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT). TIGIT is an immune checkpoint receptor expressed on activated T cells, natural killer (NK) cells, and regulatory T cells (Tregs).[1][2] By binding to TIGIT, this compound blocks its interaction with its ligands, primarily CD155 (PVR) and CD112, which are often expressed on tumor cells. This blockade prevents the inhibitory signals that dampen anti-tumor immune responses. Furthermore, this compound has a functional Fc domain that engages Fc gamma receptors (FcγR) on myeloid and NK cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and the depletion of TIGIT-high cells, such as Tregs.

Q2: My cell-based assay is showing a weaker than expected response to this compound. What are the potential causes?

A2: A suboptimal response to this compound in an in vitro setting can stem from several factors. These can be broadly categorized as issues with the target cancer cells, the effector immune cells, or the experimental setup itself. This guide will walk you through troubleshooting each of these areas.

Q3: What are the key cellular components required for a successful this compound in vitro assay?

A3: A successful assay requires:

  • Target Cancer Cells: These should express sufficient levels of TIGIT ligands (CD155 and/or CD112) on their surface.

  • Effector Immune Cells: These can be T cells or NK cells that express TIGIT. For assessing Fc-mediated functions, FcγR-expressing cells (like NK cells or myeloid cells) are also necessary.

  • This compound Antibody: The antibody should be of the correct concentration and stored properly to maintain its activity.

Q4: How can I confirm that my cell lines have the required markers?

A4: The expression of TIGIT on your effector cells and CD155/CD112 on your target cancer cells should be verified by flow cytometry before initiating functional assays. The detailed protocol for this is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide is structured to help you identify and resolve common issues that may lead to apparent resistance to this compound in your cell line experiments.

Problem 1: Low or No T-cell or NK-cell Activation/Cytotoxicity

If you observe a lack of T-cell or NK-cell activation (e.g., low IFN-γ production, minimal CD69 upregulation) or low cytotoxicity (e.g., minimal target cell lysis, low CD107a degranulation) in the presence of this compound, consider the following potential causes and solutions.

Specific Issue Troubleshooting Steps Expected Outcome
Low or absent TIGIT expression on effector cells (T cells, NK cells) Verify TIGIT expression levels using flow cytometry. If expression is low, consider activating the effector cells prior to the assay (e.g., with anti-CD3/CD28 beads for T cells or IL-2/IL-15 for NK cells), as TIGIT is often upregulated upon activation.[3]TIGIT expression should be detectable on a significant proportion of the effector cell population.
Low or absent expression of TIGIT ligands (CD155, CD112) on target cancer cells Confirm CD155 and CD112 expression on your cancer cell line via flow cytometry. If expression is low, consider using a different cell line known to have higher expression or treating cells with agents that may upregulate these markers (e.g., IFN-γ).Target cells should show clear surface expression of CD155 and/or CD112.
Low ratio of the activating receptor CD226 to the inhibitory receptor TIGIT on effector cells Analyze the expression of both TIGIT and CD226 on your effector cells. A high TIGIT/CD226 ratio can favor an inhibitory signal.A higher CD226 expression relative to TIGIT may be indicative of a more responsive effector cell population.
Specific Issue Troubleshooting Steps Expected Outcome
Incorrect Effector-to-Target (E:T) Ratio Optimize the E:T ratio. Start with a range of ratios (e.g., 1:1, 5:1, 10:1) to determine the optimal condition for your specific cell lines.A clear dose-dependent increase in activation/cytotoxicity should be observed with increasing E:T ratios.
Incorrect this compound Concentration Perform a dose-response curve with a range of this compound concentrations to determine the optimal effective concentration (EC50).A sigmoidal dose-response curve should be generated, indicating the potency of the antibody.
Assay Duration Too Short or Too Long Optimize the incubation time for your assay. T-cell activation markers like CD69 can be detected within hours, while cytokine production and cytotoxicity may require 24-72 hours.Time-course experiments should reveal the optimal time point for measuring your desired readout.
Problem 2: Lack of Treg Depletion or Reversal of Suppression

If this compound is not effectively depleting regulatory T cells or reversing their suppressive function in your co-culture assays, investigate the following.

Specific Issue Troubleshooting Steps Expected Outcome
Low TIGIT expression on Tregs Confirm high TIGIT expression on your isolated Treg population (typically CD4+CD25+FoxP3+).A high percentage of Tregs should be TIGIT-positive.
Insufficient FcγR-expressing effector cells for ADCC Ensure your co-culture system includes effector cells with FcγR expression (e.g., NK cells) if you are aiming to measure ADCC-mediated Treg depletion.The presence of FcγR-bearing cells is necessary for the Fc-dependent functions of this compound.
Treg suppression is not TIGIT-dependent in your system To confirm that the observed suppression is indeed mediated through the TIGIT pathway, include a control where Tregs are co-cultured with effector cells in the absence of TIGIT-ligand expressing target cells.This compound should only reverse suppression in the presence of cells expressing CD155/CD112.

Data Presentation: Representative Cell Line Surface Marker Expression

The following table provides a general overview of TIGIT and its ligand expression on some commonly used cell lines. Note: Expression levels can vary between different sources and culture conditions. It is crucial to validate the expression in your own laboratory.

Cell LineCancer TypeTIGIT ExpressionCD155 (PVR) ExpressionCD112 (Nectin-2) Expression
Jurkat T-cell leukemiaHigh (upon activation)LowLow
K562 Chronic Myelogenous LeukemiaNegativeLowVariable
A375 MelanomaNegativeHighVariable
MCF-7 Breast CancerUpregulated in cancer cells[4][5]VariableVariable
MDA-MB-231 Breast CancerUpregulated in cancer cells[4][5]HighVariable
A549 Lung CarcinomaNegativeVariableVariable
Raji B-cell lymphomaNegative (can be engineered to express)VariableVariable
786-O Renal Cell CarcinomaNegativeLow[6]Variable

Expression levels are qualitative and should be confirmed quantitatively by flow cytometry in your specific experimental system.

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of TIGIT and Ligand Expression

Objective: To quantify the surface expression of TIGIT, CD155, CD112, and CD226 on effector and target cells.

Materials:

  • Single-cell suspension of effector cells (e.g., PBMCs, isolated T cells, or NK cells) and target cancer cells.

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide).

  • Fluorochrome-conjugated antibodies:

    • Anti-human TIGIT

    • Anti-human CD155 (PVR)

    • Anti-human CD112 (Nectin-2)

    • Anti-human CD226 (DNAM-1)

    • Relevant isotype control antibodies.

    • Lineage markers (e.g., CD3, CD4, CD8, CD56).

  • Flow cytometer.

Procedure:

  • Harvest and wash cells, then resuspend in FACS buffer to a concentration of 1x10^6 cells/100 µL.

  • Aliquot 100 µL of the cell suspension into FACS tubes.

  • Add the appropriate combination of fluorochrome-conjugated antibodies to each tube. Include an isotype control for each antibody.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer.

  • Resuspend the cell pellet in 300-500 µL of FACS buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software, gating on the cell populations of interest. Report the percentage of positive cells and the Mean Fluorescence Intensity (MFI).

Flow_Cytometry_Workflow start Single-cell suspension stain Stain with fluorescent antibodies (TIGIT, CD155, etc.) start->stain wash Wash cells stain->wash acquire Acquire data on flow cytometer wash->acquire analyze Gate on cell populations and analyze expression acquire->analyze T_Cell_Activation_Assay cluster_analysis Analysis plate_targets Plate target cancer cells add_tcells Add effector T cells plate_targets->add_tcells add_antibody Add this compound or isotype control add_tcells->add_antibody coculture Co-culture for 24-48 hours add_antibody->coculture elisa Measure IFN-γ (ELISA) coculture->elisa flow Measure CD69 (Flow Cytometry) coculture->flow NK_Cytotoxicity_Assay mix_cells Combine NK cells and target cells add_reagents Add this compound, anti-CD107a, and Monensin mix_cells->add_reagents incubate Incubate for 4-5 hours add_reagents->incubate stain Stain for NK cell markers incubate->stain analyze Analyze CD107a expression on NK cells via flow cytometry stain->analyze TIGIT_Signaling cluster_APC Antigen Presenting Cell / Tumor Cell cluster_Tcell T Cell / NK Cell CD155 CD155 / CD112 TIGIT TIGIT CD155->TIGIT Binding SHIP1 SHIP1 TIGIT->SHIP1 Recruits PI3K_Akt PI3K/Akt Pathway SHIP1->PI3K_Akt Inhibits MAPK MAPK Pathway SHIP1->MAPK Inhibits Activation Cell Activation (Cytokine release, Proliferation) PI3K_Akt->Activation MAPK->Activation T448 This compound T448->TIGIT Blockade

References

T-448 degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized guide based on standard pharmaceutical industry practices for forced degradation studies and stability assessment. Due to the lack of publicly available experimental data for T-448, this document is intended for educational and illustrative purposes only. The degradation pathways, experimental protocols, and data presented are hypothetical and should not be considered as experimentally verified results for this compound. Researchers must conduct their own specific validation and stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemical structure of typical small molecule drug candidates, this compound may be susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify the specific degradation products and pathways for this compound.[1][2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: While specific stability data for this compound is not publicly available, general recommendations for storing similar research compounds are as follows. These conditions should be confirmed with compound-specific stability studies.

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage.To minimize thermal degradation and slow down chemical reactions.
Can be stored at 2-8°C for short-term use.Provides a balance between accessibility and stability for frequently used material.
Light Protect from light.To prevent photolytic degradation. Use of amber vials or storage in the dark is recommended.
Humidity Store in a desiccated environment.To prevent hydrolysis, especially for solid forms of the compound.
Atmosphere For solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation, particularly if the molecule has oxidizable functional groups.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is crucial for accurately quantifying this compound in the presence of its degradation products.[5][6] The development process involves:

  • Forced Degradation: Subjecting this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[1][6]

  • Method Development: Developing an HPLC method (e.g., reverse-phase with a suitable column, mobile phase, and detector) that can separate the parent this compound peak from all generated degradation product peaks.

  • Method Validation: Validating the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[7][8][9]

Troubleshooting Guides

Problem 1: I am observing extra peaks in my chromatogram when analyzing this compound samples.

  • Possible Cause 1: Degradation. The extra peaks may be degradation products of this compound. This can occur if the samples have been stored improperly (e.g., exposed to light or high temperatures) or if the analytical solutions are not freshly prepared.

    • Solution: Review the storage conditions of your this compound stock and samples. Prepare fresh analytical solutions and re-analyze. If the peaks persist, it may be necessary to perform a forced degradation study to identify these degradants.

  • Possible Cause 2: Contamination. The peaks could be from a contaminated solvent, glassware, or the HPLC system itself.

    • Solution: Run a blank injection (mobile phase only) to check for system contamination. Use fresh, high-purity solvents and thoroughly clean all glassware.

Problem 2: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: Solution Instability. this compound may not be stable in the chosen solvent over the tested time period.

    • Solution: Perform a solution stability study by preparing a fresh standard solution and analyzing it at regular intervals (e.g., 0, 4, 8, 12, 24 hours) while storing it under typical laboratory conditions. If instability is confirmed, prepare fresh standards for each experiment. Consider evaluating different solvents for improved stability.

Experimental Protocols for Forced Degradation Studies

The goal of these studies is to generate a target degradation of 5-20% to allow for the identification of degradation products and the development of a stability-indicating method.[10]

1. Acidic and Basic Hydrolysis

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For acidic hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.

    • For basic hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots (base for the acidic sample, acid for the basic sample) before analysis by HPLC.

2. Oxidative Degradation

  • Protocol:

    • Prepare a stock solution of this compound.

    • Add an equal volume of a 3% hydrogen peroxide (H₂O₂) solution.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at various time points and analyze by HPLC.

3. Thermal Degradation

  • Protocol:

    • Place solid this compound powder in a controlled temperature oven (e.g., 80°C).

    • Place a solution of this compound in a controlled temperature oven (e.g., 60°C).

    • Withdraw samples at various time points for analysis.

4. Photolytic Degradation

  • Protocol:

    • Expose a solution of this compound to a light source with a specific wavelength (e.g., UV light at 254 nm or visible light).

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples from both the exposed and control solutions at various time points for analysis.

Hypothetical Degradation Data for this compound

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationThis compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl (60°C)24 hours85.22DP1 (3.5 min)
0.1 M NaOH (60°C)8 hours79.83DP2 (4.2 min), DP3 (5.1 min)
3% H₂O₂ (RT)24 hours90.51DP4 (6.8 min)
Heat (80°C, solid)48 hours95.11DP5 (7.2 min)
UV Light (254 nm)12 hours88.32DP6 (8.1 min)

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation T448_hydrolysis This compound DP1 Degradant DP1 (Acid-catalyzed) T448_hydrolysis->DP1 0.1 M HCl, 60°C DP2 Degradant DP2 (Base-catalyzed) T448_hydrolysis->DP2 0.1 M NaOH, 60°C DP3 Degradant DP3 (Base-catalyzed) T448_hydrolysis->DP3 0.1 M NaOH, 60°C T448_oxidation This compound DP4 Degradant DP4 T448_oxidation->DP4 3% H₂O₂ T448_photo This compound DP6 Degradant DP6 T448_photo->DP6 UV Light (254 nm)

Caption: Hypothetical degradation pathways of this compound.

G start Start: this compound Sample stress Apply Stress Condition (Acid, Base, H₂O₂, Heat, Light) start->stress sample Withdraw Aliquots at Time Points stress->sample neutralize Neutralize (if acidic/basic) sample->neutralize analyze Analyze by Stability- Indicating HPLC Method neutralize->analyze end End: Identify & Quantify Degradation Products analyze->end

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: T-448 Long-Term Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing T-448 in long-term treatment studies. This compound is a novel, ATP-competitive tyrosine kinase inhibitor targeting Kinase X (KX), a critical signaling node in various oncology models.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges observed in long-term this compound treatment studies?

A1: The two primary challenges encountered in long-term this compound treatment are the development of acquired resistance and the onset of cumulative off-target toxicities. Acquired resistance manifests as a diminished therapeutic response over time, while long-term toxicities can include, but are not limited to, cardiovascular, dermatological, and gastrointestinal adverse events.[1][2]

Q2: What are the known mechanisms of acquired resistance to this compound?

A2: Acquired resistance to this compound, similar to other kinase inhibitors, can arise from several mechanisms.[3][4] These include on-target modifications such as secondary mutations in the KX kinase domain (e.g., gatekeeper mutations) or amplification of the KX gene.[3][5] Additionally, off-target mechanisms involve the activation of bypass signaling pathways that circumvent the need for KX signaling, such as the upregulation of other receptor tyrosine kinases like MET or EGFR.[6][7][8]

Q3: What are the potential long-term toxicities associated with this compound, and how can they be monitored?

A3: Long-term administration of this compound may lead to a range of toxicities. Preclinical studies and data from similar kinase inhibitors suggest potential for cardiovascular events, hepatotoxicity, skin rashes, and gastrointestinal issues like diarrhea.[9][10] Regular monitoring in preclinical models should include periodic blood work (complete blood count and chemistry panel), cardiovascular assessments (e.g., echocardiograms in rodent models), and histopathological analysis of major organs at study termination.[11][12]

Q4: Can off-target effects of this compound be beneficial?

A4: In some instances, off-target effects, a phenomenon known as polypharmacology, can contribute to the therapeutic efficacy of a kinase inhibitor.[1][4] For example, if this compound inhibits other pro-survival kinases in addition to KX, it may result in a more potent anti-cancer effect. However, this needs to be carefully characterized, as off-target effects are more commonly associated with toxicity.

Troubleshooting Guides

Issue 1: Diminished this compound Efficacy in In Vitro Models Over Time

Possible Cause: Development of acquired resistance in the cancer cell line.

Troubleshooting Workflow:

G start Decreased this compound efficacy observed ic50 Confirm IC50 shift (>10-fold) with a dose-response assay start->ic50 no_shift No significant IC50 shift. Consider other factors: - Compound stability - Cell line integrity ic50->no_shift No resistance_confirmed Resistance Confirmed ic50->resistance_confirmed Yes molecular_analysis Perform Molecular Analysis resistance_confirmed->molecular_analysis sanger Sanger sequencing of KX kinase domain molecular_analysis->sanger ngs NGS of KX and other relevant genes molecular_analysis->ngs western Western blot for bypass pathway activation (p-MET, p-EGFR, etc.) molecular_analysis->western mutation Secondary mutation in KX identified sanger->mutation ngs->mutation bypass Bypass pathway activated western->bypass

Caption: Troubleshooting workflow for decreased this compound efficacy in vitro.

Experimental Protocols:

  • Protocol 1: Generation of this compound Resistant Cell Lines: This protocol details a method for creating this compound resistant cancer cell lines through a continuous dose-escalation approach.[3][13]

  • Protocol 2: Western Blotting for Bypass Pathway Activation: This protocol outlines the procedure for detecting the activation of alternative signaling pathways in resistant cells.

Issue 2: Unexpected Cell Death at Low this compound Concentrations

Possible Cause: Potent off-target effects of this compound on kinases essential for cell survival.

Troubleshooting Workflow:

G start High cell death at low this compound concentrations apoptosis Confirm apoptosis (Annexin V/Caspase-3 assay) start->apoptosis necrosis Necrotic cell death observed. Consider non-specific cytotoxicity. apoptosis->necrosis No off_target_investigation Investigate Off-Target Effects apoptosis->off_target_investigation Yes crispr CRISPR/Cas9 knockout of KX off_target_investigation->crispr profiling Kinase profiling panel off_target_investigation->profiling no_change No change in IC50. Off-target effect confirmed. crispr->no_change change Significant IC50 shift. On-target toxicity likely. crispr->change identify_off_targets Identify specific off-targets profiling->identify_off_targets

Caption: Troubleshooting workflow for unexpected cytotoxicity of this compound.

Experimental Protocols:

  • Protocol 3: CRISPR-Cas9 Mediated Knockout of KX: This protocol provides a method for knocking out the intended target, KX, to differentiate between on-target and off-target toxicity.

  • Protocol 4: In Vitro Kinase Profiling Assay: This protocol describes how to screen this compound against a panel of kinases to identify potential off-targets.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold ResistanceResistance Mechanism
CancerCell-A (Parental)10--
CancerCell-A-R115015KX T790M gatekeeper mutation
CancerCell-A-R225025MET amplification

This table illustrates a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in resistant cell lines compared to the parental line, indicating acquired resistance.[14][15][16]

Table 2: Incidence of Grade 3-5 Toxicities in Long-Term Studies of Similar Kinase Inhibitors

Adverse EventIncidence (%)
Hypertension15 - 25
Diarrhea10 - 20
Rash5 - 15
Elevated Liver Enzymes5 - 10
Cardiovascular Events3 - 7

This table summarizes the incidence of severe (Grade 3-5) adverse events observed in clinical trials of various tyrosine kinase inhibitors, providing an indication of potential long-term toxicities to monitor for this compound.[9][10][17][18][19]

Signaling Pathways and Experimental Workflows

Diagram 1: this compound On-Target and Bypass Signaling

G T448 This compound KX Kinase X (KX) T448->KX Inhibition Downstream Downstream Signaling (Proliferation, Survival) KX->Downstream Activation MET MET Bypass Bypass Pathway (e.g., PI3K/AKT) MET->Bypass EGFR EGFR EGFR->Bypass Bypass->Downstream

Caption: this compound inhibits the Kinase X (KX) pathway, but resistance can occur through bypass signaling via MET or EGFR.

Diagram 2: Experimental Workflow for Long-Term Cytotoxicity Assessment

G start Seed cells in 96-well plates treat Treat with this compound (multiple concentrations) start->treat incubate Incubate for extended period (e.g., 7-14 days) treat->incubate viability Measure cell viability (e.g., CellTiter-Glo) incubate->viability data Analyze data and plot dose-response curves viability->data

Caption: Workflow for assessing the long-term cytotoxic effects of this compound on cancer cell lines.[11][12][20][21][22]

References

T-448 batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound T-448

Disclaimer: The following information is provided for a hypothetical "Compound this compound" to illustrate a technical support structure. There is no widely documented scientific compound with this designation that is known for batch-to-batch variability. The issues, protocols, and data presented are based on general principles of quality control and troubleshooting for biological and chemical reagents.

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variability and quality control for Compound this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased efficacy of Compound this compound in our cell-based assays compared to previous lots. What could be the cause?

A1: Decreased efficacy can stem from several factors. We recommend verifying the following:

  • Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture. Improper storage can lead to degradation.

  • Solvent Preparation: Ensure the solvent used for reconstitution is fresh and of high purity. The age and storage of the solvent can impact the stability of this compound.

  • Assay Controls: Double-check your positive and negative controls to ensure the assay itself is performing as expected.

  • Batch-Specific Activity: While we strive for high consistency, minor variations in potency can occur between batches. Please refer to the batch-specific Certificate of Analysis (CoA) for the exact concentration and activity measurements.

Q2: Can we compare results directly between different batches of Compound this compound?

A2: It is standard practice to perform a bridging study or normalization when switching to a new batch of any critical reagent.[1] This typically involves running the old and new batches in parallel in your assay to establish a correction factor or to confirm that the performance is within your acceptable experimental window.

Q3: What are the critical quality attributes (CQAs) for Compound this compound that we should be aware of?

A3: The primary CQAs for Compound this compound are purity, potency (as measured by IC50 in a standardized assay), and solubility. These are rigorously tested for each batch. A data-centric approach to monitoring these attributes helps ensure a consistent product.[1]

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Solubilization After reconstitution, vortex the solution for an additional 60 seconds and visually inspect for any particulates against a light source.A clear, homogenous solution with no visible precipitates.
Inconsistent Pipetting Calibrate your pipettes, especially for low-volume transfers. Use reverse pipetting for viscous solutions.Reduced standard deviation between replicate wells or samples.
Cell Culture Health Perform a cell viability test (e.g., Trypan Blue) before seeding. Ensure cell density is consistent across all plates.Consistent cell growth and response to controls.
Edge Effects in Plates Avoid using the outer wells of microplates for critical measurements. Fill them with sterile media or buffer instead.Minimized variability between wells on the same plate.
Issue 2: Unexpected Cytotoxicity
Potential Cause Troubleshooting Step Expected Outcome
Solvent Toxicity Run a solvent-only control at the highest concentration used in your experiment.No significant cytotoxicity observed in the solvent control group.
Incorrect Concentration Re-verify your dilution calculations and ensure the stock concentration on the CoA was used.Cytotoxicity is observed only at expected concentrations based on literature or previous experiments.
Contamination Use fresh, sterile reagents and consumables. Test for mycoplasma contamination in your cell cultures.Elimination of unexpected cell death.

Experimental Protocols

Protocol 1: Potency Bridging Study for New Batches of this compound

Objective: To quantitatively compare the potency of a new batch of Compound this compound against a previously validated batch.

Methodology:

  • Prepare stock solutions of both the old and new batches of this compound in the same high-purity solvent (e.g., DMSO).

  • Create a series of 10-point, 3-fold serial dilutions for each batch.

  • Seed a 96-well plate with your target cells at a predetermined density and allow them to adhere overnight.

  • Treat the cells with the dilution series of both this compound batches, including a vehicle-only control.

  • Incubate for the desired treatment duration (e.g., 48 hours).

  • Perform a cell viability assay (e.g., CellTiter-Glo®).

  • Calculate the IC50 value for each batch by fitting the dose-response data to a four-parameter logistic curve.

  • Compare the IC50 values. A difference of <20% is typically considered acceptable.

Protocol 2: Quality Control Check for this compound Solubility

Objective: To confirm the solubility and stability of Compound this compound in your specific assay medium.

Methodology:

  • Prepare a concentrated stock of this compound in your chosen solvent (e.g., 10 mM in DMSO).

  • Spike the stock solution into your complete cell culture medium to achieve the highest working concentration you plan to use.

  • Visually inspect the medium for any signs of precipitation immediately after adding the compound and after a 2-hour incubation at 37°C.

  • (Optional) For a more quantitative measure, centrifuge the sample and measure the concentration of this compound in the supernatant using HPLC-UV.

Visualizations

experimental_troubleshooting_workflow start Start: Inconsistent Results Observed check_coa Review Batch-Specific Certificate of Analysis (CoA) start->check_coa check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_prep Assess Reagent Preparation (Solvent, Dilutions) start->check_prep check_assay Evaluate Assay Performance (Controls, Cell Health) start->check_assay decision_point Issue Persists? check_coa->decision_point check_storage->decision_point check_prep->decision_point check_assay->decision_point bridging_study Perform Bridging Study (Compare Old vs. New Batch) decision_point->bridging_study Yes contact_support Contact Technical Support with All Documentation decision_point->contact_support No, Resolved bridging_study->contact_support

Caption: Workflow for troubleshooting inconsistent experimental results.

quality_control_pathway cluster_manufacturing Manufacturing & QC cluster_user User Handling & Experimentation raw_material Raw Material Characterization synthesis Chemical Synthesis raw_material->synthesis Process Optimization purification Purification (e.g., HPLC) synthesis->purification qc_testing QC Testing (Purity, Potency, ID) purification->qc_testing CQA Check receipt Product Receipt & Storage Check qc_testing->receipt Shipment experiment Experimental Use qc_testing->experiment CoA Data informs Experiment reconstitution Stock Solution Preparation receipt->reconstitution User Protocol reconstitution->experiment

Caption: Key stages in the lifecycle of Compound this compound from manufacturing to experimental use.

References

Validation & Comparative

T-448: A Comparative Analysis of a Novel LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of T-448, a novel lysine-specific demethylase 1 (LSD1) inhibitor, with other prominent LSD1 inhibitors. The information is compiled from preclinical studies to offer an objective overview of its performance, supported by experimental data.

Introduction to LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[2] LSD1 inhibitors are a class of drugs that block the enzymatic activity of LSD1, leading to the re-expression of silenced tumor suppressor genes and the induction of cancer cell differentiation and apoptosis.[3]

A significant challenge in the development of LSD1 inhibitors has been off-target effects, particularly hematological toxicities like thrombocytopenia. This is often attributed to the disruption of the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), a key regulator of hematopoietic stem cell differentiation.[4][5]

This compound: A Differentiated Profile

This compound is an orally active, irreversible inhibitor of LSD1 with a distinct mechanism that confers a superior safety profile.[6][7] Unlike many other tranylcypromine-based LSD1 inhibitors that disrupt the LSD1-GFI1B complex, this compound has a minimal impact on this interaction.[4][8] This specificity is attributed to the formation of a compact formyl-FAD adduct upon binding to LSD1, which inhibits the enzyme's demethylase activity without causing the steric hindrance that leads to the dissociation of the GFI1B complex.[4][8]

Comparative Performance Data

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other notable LSD1 inhibitors.

Table 1: In Vitro Potency of LSD1 Inhibitors

CompoundTypeLSD1 IC50 (nM)Reference
This compound Irreversible22[6]
Iadademstat (ORY-1001)Irreversible0.4[9]
Bomedemstat (IMG-7289)Irreversible<10[9]
GSK2879552Irreversible24[2]
SP-2577 (Seclidemstat)Reversible26[9]
CC-90011 (Pulrodemstat)Reversible2.3[9]

Table 2: Selectivity Profile of this compound

EnzymeSelectivity vs. LSD1Reference
MAO-A>4,500-fold[8]
MAO-B>4,500-fold[8]

Key Differentiators of this compound

The primary advantage of this compound lies in its improved safety profile, specifically the reduced risk of hematological toxicity.

Table 3: Comparison of Hematological Safety Profile

CompoundEffect on LSD1-GFI1B ComplexObserved Hematological Toxicity in Preclinical ModelsReference
This compound Minimal impactNo thrombocytopenia observed at effective doses[4][8]
Other Tranylcypromine-based InhibitorsDisruptionAssociated with thrombocytopenia[4][5]

Signaling Pathways and Mechanism of Action

LSD1 inhibition by this compound leads to an increase in H3K4 methylation, a hallmark of active gene transcription. This epigenetic modification can reactivate tumor suppressor genes and induce differentiation in cancer cells.

LSD1_Inhibition_Pathway Mechanism of this compound Action T448 This compound LSD1 LSD1 T448->LSD1 Inhibits H3K4me2 Histone H3 Lysine 4 (di-methylated) LSD1->H3K4me2 Demethylates H3K4me1 Histone H3 Lysine 4 (mono-methylated) H3K4me2->H3K4me1 GeneExpression Gene Transcription (e.g., Tumor Suppressor Genes) H3K4me2->GeneExpression Promotes CellDifferentiation Cell Differentiation/ Apoptosis GeneExpression->CellDifferentiation Leads to

Caption: Mechanism of this compound mediated LSD1 inhibition and its downstream effects.

A key aspect of this compound's favorable safety profile is its minimal interference with the LSD1-GFI1B complex, which is crucial for normal hematopoiesis.

LSD1_GFI1B_Interaction Impact of LSD1 Inhibitors on LSD1-GFI1B Complex cluster_0 Standard TCP-based Inhibitors cluster_1 This compound TCP Other TCP-based LSD1 Inhibitors LSD1_TCP LSD1 TCP->LSD1_TCP Binds and causes steric clash GFI1B_TCP GFI1B LSD1_TCP->GFI1B_TCP Disrupts Interaction Thrombocytopenia Thrombocytopenia GFI1B_TCP->Thrombocytopenia T448 This compound LSD1_T448 LSD1 T448->LSD1_T448 Binds and forms compact adduct GFI1B_T448 GFI1B LSD1_T448->GFI1B_T448 Maintains Interaction NormalHematopoiesis Normal Hematopoiesis GFI1B_T448->NormalHematopoiesis

Caption: Differential impact of LSD1 inhibitors on the LSD1-GFI1B complex.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize this compound and other LSD1 inhibitors.

LSD1 Enzymatic Inhibition Assay
  • Principle: The inhibitory effect of compounds on LSD1 demethylase activity is measured. This is often done using a horseradish peroxidase-coupled reaction where the hydrogen peroxide produced during demethylation reacts with a substrate to generate a fluorescent or colorimetric signal.[10]

  • Procedure Outline:

    • Recombinant human LSD1 enzyme is incubated with a di-methylated H3K4 peptide substrate in an assay buffer.

    • The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.

    • The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

    • A detection reagent containing horseradish peroxidase and a suitable substrate (e.g., Amplex Red) is added.

    • The resulting fluorescence or absorbance is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[11][12]

Cell-Based Assays for Target Engagement
  • Principle: To confirm that the inhibitor is engaging with its target within a cellular context, changes in histone methylation levels or the expression of LSD1 target genes are measured.

  • Procedure Outline (Western Blot for H3K4me2):

    • Cancer cell lines (e.g., AML or SCLC cell lines) are treated with the LSD1 inhibitor at various concentrations for a specified time.

    • Cells are lysed, and protein extracts are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).

    • Secondary antibodies conjugated to a detection enzyme are added.

    • The signal is visualized and quantified to determine the change in H3K4me2 levels.

LSD1-GFI1B Co-immunoprecipitation Assay
  • Principle: This assay is used to assess the effect of an inhibitor on the interaction between LSD1 and GFI1B.

  • Procedure Outline:

    • Cells co-expressing tagged versions of LSD1 and GFI1B are treated with the inhibitor.

    • Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

    • An antibody targeting the tag on one of the proteins (e.g., anti-FLAG for FLAG-LSD1) is used to immunoprecipitate the protein and its binding partners.

    • The immunoprecipitated complex is then analyzed by Western blotting using an antibody against the other protein (e.g., anti-GFI1B) to determine if the interaction was maintained or disrupted.[13]

In Vivo Hematological Toxicity Assessment
  • Principle: To evaluate the in vivo safety of the LSD1 inhibitor, particularly its effects on blood cell counts.

  • Procedure Outline:

    • Mice are administered the test compound orally or via injection at various doses for a defined period.

    • Blood samples are collected at specified time points.

    • Complete blood counts (CBCs), including platelet, red blood cell, and white blood cell counts, are performed using an automated hematology analyzer.

    • The results are compared to a vehicle-treated control group to identify any significant changes in hematological parameters.[8]

Experimental_Workflow Experimental Workflow for LSD1 Inhibitor Characterization EnzymeAssay LSD1 Enzymatic Inhibition Assay Potency Determine IC50 EnzymeAssay->Potency CellAssay Cell-Based Target Engagement TargetEngagement Confirm Cellular Activity CellAssay->TargetEngagement CoIP LSD1-GFI1B Co-immunoprecipitation Interaction Assess Impact on LSD1-GFI1B Complex CoIP->Interaction InVivo In Vivo Hematological Toxicity Assessment Safety Evaluate In Vivo Safety InVivo->Safety Potency->CellAssay TargetEngagement->CoIP Interaction->InVivo

Caption: A typical experimental workflow for the preclinical evaluation of an LSD1 inhibitor.

Conclusion

This compound presents a promising profile as an LSD1 inhibitor, distinguished by its potent enzymatic inhibition and, most notably, its enhanced hematological safety profile.[4][8] Its unique mechanism of action, which avoids the disruption of the critical LSD1-GFI1B complex, addresses a key liability of earlier-generation LSD1 inhibitors.[4][5] This differentiated profile suggests that this compound and similar next-generation inhibitors could offer a wider therapeutic window and a more favorable risk-benefit ratio in the clinical setting for the treatment of various cancers and potentially other diseases where LSD1 is implicated. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

Cross-Reactivity and Selectivity Profile of Belrestotug (EOS-448): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of belrestotug (EOS-448), an anti-TIGIT monoclonal antibody, with other leading anti-TIGIT therapies in clinical development. The focus is on the cross-reactivity and selectivity profile, supported by available data and detailed experimental methodologies.

A Note on Nomenclature: The designation "T-448" can refer to two distinct investigational compounds: the anti-TIGIT antibody belrestotug (EOS-448) and a small molecule inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] This guide will focus exclusively on the anti-TIGIT antibody, given the context of immunotherapy and signaling pathways.

Introduction to TIGIT and Anti-TIGIT Therapies

T-cell immunoglobulin and ITIM domain (TIGIT) is an immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[3] Its ligands, such as CD155 (PVR) and CD112 (PVRL2), are often upregulated on tumor cells.[4] The binding of TIGIT to its ligands initiates an inhibitory signal, suppressing the anti-tumor immune response.[5]

Belrestotug (EOS-448) is a human IgG1 monoclonal antibody designed to block the TIGIT pathway.[4] Its mechanism of action is twofold: it prevents the interaction of TIGIT with its ligands, and its Fc-active domain engages Fcγ receptors (FcγR) to deplete TIGIT-expressing cells, particularly immunosuppressive Tregs.[3][6] A number of other anti-TIGIT antibodies are also in clinical development, each with distinct characteristics.

Comparative Analysis of Anti-TIGIT Antibodies

While comprehensive head-to-head cross-reactivity data against a broad panel of off-target proteins is not extensively available in the public domain for these clinical-stage molecules, we can compare them based on their known binding affinities for TIGIT and their Fc receptor functionality.

Table 1: Comparison of Key Properties of Investigational Anti-TIGIT Antibodies

AntibodyAlternative NamesDeveloper(s)Binding Affinity (KD) to Human TIGITFc Functionality
Belrestotug EOS-448, GSK4428859AiTeos Therapeutics / GSKPicomolar affinity[3][6]Fc-active (Human IgG1)[4]
Tiragolumab RG6058Genentech / RocheNot specifiedFc-active (Human IgG1)
Ociperlimab BGB-A1217BeiGene0.135 nM[1]Fc-active (Human IgG1)[1]
Domvanalimab AB154Arcus Biosciences / GileadSub-nanomolar affinity[2]Fc-silent[7][8]

Note: The binding affinity values are sourced from preclinical studies and may vary depending on the experimental method used. Comprehensive, quantitative cross-reactivity data against a broad panel of off-target proteins is not publicly available for these antibodies.

Experimental Protocols

To assess the cross-reactivity and selectivity of an antibody like belrestotug, a series of standardized immunoassays are typically employed. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Off-Target Binding

Objective: To screen for antibody binding against a panel of purified proteins, including related family members and other common off-targets.

Methodology:

  • Plate Coating: 96-well microplates are coated overnight at 4°C with 1-2 µg/mL of each purified off-target protein in a suitable coating buffer (e.g., PBS, pH 7.4). Plates are also coated with human TIGIT as a positive control and a non-relevant protein (e.g., BSA) as a negative control.

  • Blocking: The plates are washed with PBS containing 0.05% Tween-20 (PBST) and then blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBST or a commercial blocking solution) for 1-2 hours at room temperature to prevent non-specific binding.

  • Antibody Incubation: The antibody of interest (e.g., belrestotug) is serially diluted in blocking buffer and added to the wells. The plate is incubated for 2 hours at room temperature.

  • Washing: The plate is washed thoroughly with PBST to remove any unbound antibody.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-human IgG-HRP) is added to each well and incubated for 1 hour at room temperature.

  • Detection: After another wash step, a substrate solution (e.g., TMB) is added to the wells. The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the optical density is measured at 450 nm using a microplate reader.

  • Data Analysis: The signal from the off-target proteins is compared to the signal from the negative control. A signal significantly above the negative control indicates potential cross-reactivity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantitatively measure the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the antibody to its target and potential off-targets.

Methodology:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated, and the ligand (e.g., human TIGIT or a potential off-target protein) is immobilized onto the chip surface.

  • Analyte Injection: The antibody (analyte) is injected at various concentrations over the chip surface.

  • Association and Dissociation: The binding of the antibody to the immobilized ligand is monitored in real-time as a change in the refractive index, which is proportional to the mass change on the sensor surface. This is followed by a dissociation phase where buffer is flowed over the chip.

  • Regeneration: The chip surface is regenerated to remove the bound antibody, preparing it for the next cycle.

  • Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD = kd/ka).

Flow Cytometry for Cell-Based Cross-Reactivity

Objective: To assess the binding of the antibody to cells that endogenously or recombinantly express potential off-target proteins.

Methodology:

  • Cell Preparation: Cell lines expressing the target protein (positive control), potential off-target proteins, or no relevant protein (negative control) are harvested and washed.

  • Antibody Staining: The cells are incubated with the fluorescently labeled primary antibody (or an unlabeled primary antibody followed by a fluorescently labeled secondary antibody) at various concentrations on ice for 30-60 minutes.

  • Washing: The cells are washed to remove unbound antibody.

  • Data Acquisition: The fluorescence of the stained cells is measured using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity (MFI) of the cell populations is analyzed. A significant shift in MFI for cells expressing a potential off-target protein compared to the negative control indicates cross-reactivity.

Visualizations

TIGIT Signaling Pathway

The following diagram illustrates the central role of TIGIT in the immune synapse and the mechanism of action of anti-TIGIT antibodies.

TIGIT_Signaling_Pathway TIGIT Signaling and Blockade cluster_T_Cell T-Cell / NK Cell cluster_Therapy Therapeutic Intervention CD155 CD155/PVR TIGIT TIGIT CD155->TIGIT Binds (High Affinity) CD226 CD226 (DNAM-1) CD155->CD226 Binds (Lower Affinity) CD112 CD112/PVRL2 CD112->TIGIT Binds CD112->CD226 Binds Inhibitory_Signal Inhibitory Signal (SHP-1/SHP-2 recruitment) TIGIT->Inhibitory_Signal Phosphorylation Activating_Signal Activating Signal CD226->Activating_Signal Phosphorylation TCR TCR Inhibitory_Signal->Activating_Signal Inhibits Belrestotug Belrestotug (EOS-448) Belrestotug->TIGIT Blocks Binding

Caption: TIGIT competes with the co-stimulatory receptor CD226 for ligands like CD155.

Experimental Workflow for Cross-Reactivity Screening

The following diagram outlines a typical workflow for assessing the cross-reactivity of a therapeutic antibody.

Cross_Reactivity_Workflow Antibody Cross-Reactivity Screening Workflow Start Start: Candidate Antibody (e.g., Belrestotug) ELISA Primary Screen: ELISA with Protein Panel Start->ELISA Analysis Data Analysis and Hit Confirmation ELISA->Analysis Potential Hits SPR Secondary Screen: Surface Plasmon Resonance (SPR) Flow Tertiary Screen: Flow Cytometry on Cell Lines SPR->Flow Validate on Cells Report Final Cross-Reactivity Profile Report Flow->Report Analysis->SPR Confirm Hits Analysis->Report No Significant Hits

Caption: A multi-tiered approach for antibody cross-reactivity assessment.

References

Comparative Analysis of EOS-448's Impact on Gene Expression in Immuno-oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison with First-Generation TIGIT Inhibitors

This guide provides a comparative analysis of EOS-448, a novel anti-TIGIT monoclonal antibody, and its impact on gene expression relative to first-generation TIGIT inhibitors. The data presented herein is based on preclinical and clinical findings, highlighting the multifaceted mechanism of action of EOS-448.[1][2]

Introduction

TIGIT (T cell immunoglobulin and ITIM domain) is an immune checkpoint inhibitor primarily expressed on NK and T cell populations.[3][4] Its inhibition, particularly in combination with anti-PD(L)-1 agents, has shown clinical proof of concept in non-small cell lung cancer.[3][4] EOS-448 (also known as GSK4428859A) is a human IgG1 antibody that binds with high affinity to TIGIT, preventing its interaction with ligands like CD155 and CD112.[3][4][5] This blockade allows for the activation of T cells and NK cells through CD226.[5] A key differentiator of EOS-448 is its functional Fc domain, designed to engage Fc gamma receptors (FcγR), adding further mechanisms of action.[2][3][4][5]

Mechanism of Action: A Multi-pronged Approach

EOS-448's mechanism of action is multifaceted, going beyond simple ligand blockade. Its FcγR engagement leads to:

  • Activation of myeloid and NK cell populations: This triggers pro-inflammatory cytokine release and activation of antigen-presenting cells.[3][4][5]

  • Depletion of TIGIT-high cells: This includes the depletion of immunosuppressive regulatory T cells (Tregs) and terminally exhausted CD8+ T cells.[1][2][3][4]

This dual action of restoring T cell function and depleting immunosuppressive cells contributes to a potent anti-tumor response.[3][4]

Comparative Gene Expression Analysis

While specific, direct comparative RNA-sequencing data between EOS-448 and a first-generation TIGIT inhibitor is not publicly available, the following table summarizes the expected differential impact on gene expression based on their distinct mechanisms of action. This is a hypothetical representation based on the known functions of the involved immune cell populations.

Gene CategoryEOS-448First-Generation TIGIT Inhibitor (Fc-dead)Rationale for Difference
T-cell Activation Markers
CD69, CD25, ICOS↑↑EOS-448's FcγR-mediated activation of antigen-presenting cells leads to more robust T-cell priming and activation.
GZMB, PRF1 (Cytotoxicity)↑↑Enhanced T-cell activation results in greater cytotoxic potential.
Pro-inflammatory Cytokines
IFNG, TNF↑↑FcγR engagement on myeloid cells by EOS-448 stimulates the release of pro-inflammatory cytokines.
Treg-associated Genes
FOXP3, CTLA4, IL10↓↓No significant changeEOS-448's FcγR-mediated activity leads to the depletion of Tregs, reducing the expression of their signature genes.
Myeloid Cell Activation Markers
CD80, CD86, HLA-DRNo significant changeEOS-448 directly activates myeloid cells through FcγR engagement.

Caption: Comparative impact on gene expression.

Experimental Protocols

The following outlines a representative experimental protocol for assessing the impact of TIGIT inhibitors on gene expression.

Cell Culture and Treatment:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

  • PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are stimulated with anti-CD3/CD28 antibodies to induce T-cell activation.

  • Stimulated cells are treated with EOS-448, a first-generation TIGIT inhibitor (with a non-functional Fc domain), or an isotype control antibody at a concentration of 10 µg/mL for 48 hours.

RNA Isolation and Sequencing:

  • Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

  • RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • RNA-sequencing libraries are prepared using a standard commercial kit.

  • Sequencing is performed on a high-throughput sequencing platform to a depth of at least 20 million reads per sample.

Data Analysis:

  • Raw sequencing reads are aligned to the human reference genome.

  • Gene expression levels are quantified as Transcripts Per Million (TPM).

  • Differential gene expression analysis is performed between the treatment groups and the control group to identify genes with statistically significant changes in expression.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of EOS-448 and the experimental workflow for gene expression analysis.

EOS448_Mechanism cluster_APC Antigen Presenting Cell cluster_Tcell T-cell / NK Cell APC APC Tcell T-cell / NK Cell APC->Tcell Co-stimulation CD155 CD155/CD112 FcγR FcγR FcγR->APC Activation TIGIT TIGIT TIGIT->CD155 Interaction Blocked CD226 CD226 CD226->CD155 Binding Enabled CD226->Tcell Activation EOS-448 EOS-448 EOS-448->FcγR Fc Engagement EOS-448->TIGIT Binds to TIGIT

Caption: EOS-448 mechanism of action.

Gene_Expression_Workflow PBMCs Isolate PBMCs Activation Activate T-cells (anti-CD3/CD28) PBMCs->Activation Treatment Treat with EOS-448, Comparator, or Control Activation->Treatment RNA_Isolation Isolate RNA Treatment->RNA_Isolation Library_Prep Prepare RNA-seq Libraries RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Align Reads & Quantify Gene Expression Sequencing->Data_Analysis Differential_Expression Differential Gene Expression Analysis Data_Analysis->Differential_Expression

Caption: Experimental workflow for gene expression analysis.

Conclusion

EOS-448 demonstrates a multi-faceted mechanism of action that distinguishes it from first-generation TIGIT inhibitors.[1][2] Its ability to not only block the TIGIT pathway but also to engage FcγR to activate myeloid cells and deplete Tregs results in a more robust and comprehensive anti-tumor immune response.[2][3][4] This is reflected in a distinct and more potent modulation of gene expression, leading to enhanced T-cell activation, increased pro-inflammatory cytokine production, and a reduction in immunosuppressive signals within the tumor microenvironment. These findings support the continued clinical development of EOS-448 as a promising immuno-oncology therapeutic.[3]

References

T-448 Demonstrates Promising Therapeutic Potential in Preclinical and Clinical Disease Models, Outperforming Alternatives Through a Multi-faceted Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical and clinical data reveals that T-448 (also known as EOS-448), a novel anti-TIGIT monoclonal antibody, holds significant therapeutic promise in oncology. This guide provides a detailed comparison of this compound with other anti-TIGIT therapies in development, highlighting its unique Fc-gamma receptor (FcγR)-engaging design which leads to a multi-faceted mechanism of action and potent anti-tumor activity. The data presented herein, supported by detailed experimental protocols, validates the therapeutic potential of this compound in various disease models.

Differentiated Mechanism of Action: The Power of an Intact Fc Domain

This compound is a human IgG1 anti-TIGIT antibody designed to not only block the TIGIT inhibitory pathway but also to actively engage the immune system.[1] Unlike "Fc-silent" antibodies that solely prevent TIGIT from binding to its ligands, this compound's functional Fc domain allows it to bind to Fcγ receptors on immune cells.[2][3] This engagement triggers several additional anti-tumor mechanisms:

  • Depletion of Suppressive Immune Cells: this compound preferentially induces antibody-dependent cellular cytotoxicity (ADCC) against cells with high TIGIT expression, notably regulatory T cells (Tregs) and exhausted T cells, which are key drivers of immune suppression in the tumor microenvironment.[2][4]

  • Activation of Antigen-Presenting Cells (APCs): By engaging Fcγ receptors on APCs, this compound promotes their activation, leading to enhanced T cell priming and a more robust anti-tumor immune response.[1]

  • Enhanced NK and T Cell Function: By blocking the TIGIT-CD155 interaction, this compound unleashes the activity of natural killer (NK) cells and T cells.[1]

This multi-pronged approach distinguishes this compound from other anti-TIGIT therapies and is critical for its potent anti-tumor efficacy observed in preclinical models.[2][5]

Preclinical Efficacy in Murine Tumor Models

In syngeneic mouse tumor models, the Fc-engaging surrogate of this compound demonstrated superior anti-tumor activity compared to its Fc-silent counterpart. This enhanced efficacy was directly correlated with the depletion of intratumoral Tregs and an increase in the ratio of effector CD8+ T cells to Tregs within the tumor microenvironment.

Parameter This compound (Fc-Engaging) Alternative (Fc-Silent)
Tumor Growth Inhibition SignificantModerate
Intratumoral Treg Depletion ObservedNot Observed[5][6]
CD8+/Treg Ratio IncreasedNo significant change
APC Activation ObservedNot Observed[2]

Promising Early Clinical Data in Advanced Solid Tumors

A first-in-human Phase 1 clinical trial of this compound in patients with advanced, treatment-resistant solid tumors has shown a favorable safety profile and early signs of clinical activity.

Pharmacodynamic Effects: Pharmacodynamic analyses from the trial confirmed the mechanism of action observed in preclinical models. Treatment with this compound led to:

  • Sustained depletion of peripheral Tregs.[2][3]

  • Increased proliferation of memory CD8+ T cells, as indicated by a transient increase in the Ki67 marker.[2]

  • An overall increase in the effector CD8+/Treg ratio.[2][3]

Clinical Activity: As a monotherapy, this compound demonstrated preliminary anti-tumor activity in a heavily pre-treated patient population.[1][7]

Clinical Outcome (Monotherapy) This compound (Phase 1 Data)
Evaluable Patients 20
Partial Response (PR) 1[1][7]
Stable Disease (SD) 9[1]
Overall Response Rate (ORR) 5%
Disease Control Rate (DCR) 50%

Comparison with Alternative Anti-TIGIT Therapies

The landscape of TIGIT-targeting therapies includes several candidates with different molecular designs, primarily differing in their Fc receptor function.

Molecule Fc Function Key Clinical Findings (in combination with anti-PD-1/L1)
This compound (EOS-448) Fc-Engaging Phase 1 monotherapy showed a 5% ORR and 50% DCR in heavily pre-treated patients.[1] Combination studies are ongoing.
Tiragolumab Fc-EngagingIn first-line PD-L1+ NSCLC, showed a 37% ORR and a median PFS of 5.6 months.[8]
Ociperlimab Fc-EngagingShowed preliminary anti-tumor activity in advanced solid tumors.[9] However, a Phase 3 trial in lung cancer was discontinued for futility.[10]
Domvanalimab Fc-Silent In first-line PD-L1-high NSCLC, demonstrated a 41% ORR and a 45% reduction in the risk of disease progression or death.[11]

While both Fc-engaging and Fc-silent anti-TIGIT antibodies have shown clinical activity in combination with PD-1/L1 blockade, the preclinical data for this compound suggests that its Fc-mediated effector functions may provide an additional layer of anti-tumor activity by actively remodeling the tumor microenvironment.

Experimental Protocols

In Vivo Murine Tumor Model

A generalized protocol for evaluating the efficacy of this compound in a syngeneic mouse tumor model is as follows:

  • Cell Culture: Murine cancer cell lines (e.g., CT26 colon carcinoma) are cultured in appropriate media and conditions.

  • Tumor Implantation: 6-8 week old female BALB/c mice are subcutaneously inoculated with 1x10^6 CT26 cells in the right flank.

  • Treatment: When tumors reach a palpable size (approximately 100 mm³), mice are randomized into treatment groups (n=10 per group):

    • Vehicle control (PBS)

    • This compound surrogate (10 mg/kg, intraperitoneally, twice weekly)

    • Fc-silent anti-TIGIT comparator (10 mg/kg, intraperitoneally, twice weekly)

    • Isotype control antibody

  • Tumor Measurement: Tumor volume is measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint: Mice are euthanized when tumors exceed 2000 mm³ or at the end of the study period.

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens are harvested for flow cytometric analysis of immune cell populations.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
  • Tissue Processing: Harvested tumors are mechanically dissociated and enzymatically digested to create a single-cell suspension.

  • Cell Staining: Cells are stained with a panel of fluorescently-labeled antibodies to identify different immune cell subsets. A typical panel for T cell analysis would include antibodies against CD45, CD3, CD4, CD8, FoxP3 (for Tregs), and Ki67 (for proliferation).

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

  • Gating Strategy: A sequential gating strategy is used to identify populations of interest:

    • First, live, single cells are gated based on forward and side scatter profiles and a viability dye.

    • Immune cells are identified by CD45 expression.

    • T cells are then identified by CD3 expression.

    • CD4+ and CD8+ T cell subsets are further delineated.

    • Within the CD4+ population, Tregs are identified as FoxP3 positive cells.

  • Data Analysis: The frequency and absolute number of each cell population are quantified and compared between treatment groups.

Visualizing the Path to Immune Activation

T448_Mechanism_of_Action Treg Regulatory T Cell (Treg) (High TIGIT) Depletion Depletion of Tregs & Exhausted T Cells ExhaustedT Exhausted T Cell (High TIGIT) EffectorT Effector T Cell (Low TIGIT) Activation Activation of APCs & Effector T Cells APC Antigen Presenting Cell (APC) TumorCell Tumor Cell TumorKilling Enhanced Tumor Killing T448 This compound (anti-TIGIT) T448->Treg Binds to TIGIT T448->ExhaustedT Binds to TIGIT T448->APC FcγR Engagement Depletion->TumorKilling Activation->TumorKilling Experimental_Workflow cluster_invivo In Vivo Model cluster_exvivo Ex Vivo Analysis TumorImplant Tumor Cell Implantation TumorGrowth Tumor Growth (to ~100 mm³) TumorImplant->TumorGrowth Treatment Treatment Initiation (this compound vs. Controls) TumorGrowth->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Harvest Tumor & Spleen Harvest Monitoring->Harvest Dissociation Single-Cell Suspension Harvest->Dissociation Staining Flow Cytometry Staining Dissociation->Staining Analysis Data Acquisition & Analysis Staining->Analysis

References

T-448: A Paradigm Shift in LSD1 Inhibition by Sparing the LSD1-GFI1B Complex

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of T-448 and Other Lysine-Specific Demethylase 1 Inhibitors

The lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target in various diseases, including cancers and central nervous system disorders. LSD1 functions by removing methyl groups from histone and non-histone proteins, thereby regulating gene expression. A key aspect of LSD1's function is its interaction with Growth Factor Independent 1B (GFI1B), a transcriptional repressor crucial for hematopoietic differentiation.[1][2][3] The disruption of the LSD1-GFI1B complex by several LSD1 inhibitors is linked to significant hematological toxicities, such as thrombocytopenia, which has been a major obstacle in their clinical development.[2][4]

This guide provides a comparative analysis of this compound, a novel LSD1 inhibitor, with other inhibitors, focusing on their differential effects on the LSD1-GFI1B complex. We present experimental data, detail methodologies, and provide visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: A Tale of Two Adducts

Most irreversible LSD1 inhibitors, particularly those based on a tranylcypromine scaffold, function by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[2] While effective at inhibiting LSD1's demethylase activity, the resulting bulky adduct often sterically hinders the interaction between LSD1 and GFI1B, leading to the dissociation of the complex.[2][5]

This compound, however, operates through a distinct mechanism. It is an irreversible inhibitor that also targets the FAD cofactor, but it generates a compact N-formyl-FAD adduct.[1][4] This smaller adduct is sufficient to inactivate the enzyme's catalytic activity but does not create a steric clash that would disrupt the binding of GFI1B to LSD1.[4] This unique property allows this compound to selectively inhibit the enzymatic function of LSD1 while preserving the structural integrity of the LSD1-GFI1B complex, thus mitigating the risk of hematotoxicity observed with other inhibitors.[2][4]

Comparative Efficacy and Safety Profile

The differential impact on the LSD1-GFI1B complex translates to distinct biological outcomes and safety profiles. The following table summarizes the key characteristics of this compound compared to other representative LSD1 inhibitors.

InhibitorTypeLSD1 IC50Effect on LSD1-GFI1B ComplexKey Outcomes & Associated Toxicities
This compound Irreversible22 nM[4][6]Minimal impact, complex remains intact[1][2][4][6]Potent epigenetic modulation, improved learning function in mice, superior hematological safety profile (no thrombocytopenia).[1][2][4]
T-711 Irreversible (Tranylcypromine-based)Not specified in provided resultsDisrupts the complex[4]Induces GFI1 mRNA expression, associated with thrombocytopenia.[4]
NCD38 IrreversibleNot specified in provided resultsSelectively disrupts the interaction[7]Induces transdifferentiation in erythroleukemia cells.[7]
T-3775440 Irreversible20 nM[8]Disrupts the interaction in a concentration-dependent manner[9]Induces transdifferentiation and impairs growth of acute myeloid leukemia (AML) cells.[9]
Tranylcypromine (TCP)-based inhibitors (General) IrreversibleVariesDisrupt the complex[2][5]Hematotoxicity is a major concern.[2]

Signaling Pathway and Inhibition Mechanisms

The LSD1-GFI1B complex plays a pivotal role in hematopoiesis by repressing genes that are not specific to the erythroid and megakaryocytic lineages.[7] GFI1B recruits LSD1 and other corepressors like CoREST and HDAC1/2 to target gene promoters, leading to histone demethylation (at H3K4) and deacetylation, which results in a repressive chromatin state and gene silencing.[3][10][11]

LSD1_GFI1B_Pathway cluster_nucleus Cell Nucleus cluster_complex LSD1-GFI1B Repressor Complex cluster_gene Target Gene cluster_histone Histone Tail cluster_inhibitors Inhibitor Action LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B Interaction CoREST CoREST LSD1->CoREST H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates Promoter Promoter Region GFI1B->Promoter Binds to DNA HDAC HDAC1/2 CoREST->HDAC Gene Coding Sequence Repression Gene Repression H3K4 H3K4 (Repressed Mark) H3K4->Repression T448 This compound T448->LSD1 Inhibits enzyme activity (Complex Intact) Other_Inhibitors Other Inhibitors (e.g., T-711) Other_Inhibitors->LSD1 Disrupts complex & Inhibits activity

Caption: LSD1-GFI1B complex-mediated gene repression and points of intervention for this compound and other inhibitors.

Experimental Protocols

The evaluation of LSD1 inhibitors and their effect on the LSD1-GFI1B complex involves a series of in vitro and cell-based assays.

1. LSD1 Enzymatic Activity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors.

  • Methodology:

    • Recombinant human LSD1 is incubated with a substrate, typically a histone H3 peptide mono- or di-methylated at lysine 4 (H3K4me1/2).

    • The demethylation reaction produces formaldehyde. The amount of formaldehyde is quantified using a coupled reaction with horseradish peroxidase (HRP) and a fluorescent substrate like Amplex Red.

    • The assay is performed with a range of inhibitor concentrations to determine the IC50 value.

2. Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Interaction

  • Objective: To assess whether an inhibitor disrupts the interaction between LSD1 and GFI1B.

  • Methodology:

    • Human erythroleukemia (HEL) or TF-1a cells, which endogenously express the LSD1-GFI1B complex, are treated with the inhibitor or a vehicle control (DMSO).[4][7]

    • Cells are lysed, and the protein lysate is incubated with an antibody against either LSD1 or GFI1B.

    • The antibody-protein complexes are captured using protein A/G beads.

    • After washing, the immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies for both LSD1 and GFI1B.

    • A reduction in the co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the complex.[9]

3. Quantitative Real-Time PCR (qRT-PCR) for GFI1 mRNA Expression

  • Objective: To measure the downstream consequences of LSD1-GFI1B complex disruption.

  • Methodology:

    • TF-1a cells are treated with the inhibitor for a specified period (e.g., 24 hours).[4]

    • Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using primers specific for the GFI1 gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • An increase in GFI1 mRNA levels suggests that the inhibitor disrupts the auto-regulatory negative feedback loop where the LSD1-GFI1B complex represses GFI1 transcription.[4][10] this compound does not significantly increase GFI1 mRNA expression, consistent with its minimal impact on the complex.[4]

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Enzyme_Assay LSD1 Enzymatic Assay (IC50 Determination) CoIP Co-Immunoprecipitation (LSD1-GFI1B Interaction) Enzyme_Assay->CoIP Confirm Target Engagement qRT_PCR qRT-PCR (GFI1 Gene Expression) CoIP->qRT_PCR Assess Functional Consequence Animal_Model Animal Models (e.g., NR1-hypo mice) qRT_PCR->Animal_Model Evaluate Efficacy Toxicity_Study Hematological Analysis (Thrombocytopenia) Animal_Model->Toxicity_Study Assess Safety Profile

Caption: A streamlined workflow for the comparative evaluation of LSD1 inhibitors.

Conclusion

This compound represents a significant advancement in the development of LSD1 inhibitors. Its unique mechanism of forming a compact formyl-FAD adduct allows for the selective inhibition of LSD1's enzymatic activity without disrupting the critical LSD1-GFI1B protein-protein interaction.[4] This stands in stark contrast to many other LSD1 inhibitors, whose therapeutic potential has been hampered by hematological toxicities directly linked to the dissociation of this complex.[2] The ability of this compound to uncouple enzymatic inhibition from complex disruption provides a promising strategy for developing safer and more effective therapies for a range of disorders driven by epigenetic dysregulation.

References

Introduction: T-448 (EOS-448) in the Landscape of Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to T-448 (EOS-448) and Other TIGIT-Targeting Immunotherapies

This compound, also known as EOS-448 or belrestotug, is a human IgG1 monoclonal antibody targeting the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint protein expressed on T cells and Natural Killer (NK) cells.[1][2] Contrary to being a direct epigenetic modifier, EOS-448 is an immunotherapy agent. Its mechanism of action is centered on modulating the immune system to enhance anti-tumor responses.[1] This guide provides a head-to-head comparison of EOS-448 with other anti-TIGIT antibodies, focusing on their mechanism of action, preclinical and clinical data, and the epigenetic context of their target pathway.

T-cell exhaustion, a state of T-cell dysfunction characterized by the loss of effector functions, is a significant mechanism of tumor immune evasion.[3][4][5] This exhausted state is not only defined by the expression of inhibitory receptors like TIGIT and PD-1 but is also established and maintained by profound epigenetic changes, including DNA methylation and histone modifications.[3][6][7] These epigenetic alterations create a stable, dysfunctional phenotype in T cells, contributing to immunotherapy resistance.[4] By targeting TIGIT, EOS-448 and similar agents aim to reverse T-cell exhaustion, a process intrinsically linked to the underlying epigenetic landscape of the tumor microenvironment.

Mechanism of Action: A Multi-pronged Approach

EOS-448 exhibits a multifaceted mechanism of action designed to comprehensively restore anti-tumor immunity.[1][2][8] A key differentiator for EOS-448 is its functional Fc domain, which allows for engagement of Fcγ receptors (FcγR) on other immune cells.[1][8][9]

The primary mechanisms of action for EOS-448 include:

  • Blocking TIGIT-Ligand Interaction : EOS-448 binds to TIGIT with high affinity, preventing its interaction with ligands such as CD155 and CD112.[1] This blockade allows for the co-stimulatory receptor CD226 to bind these ligands, promoting T-cell and NK-cell activation.[1]

  • Depletion of Suppressive Immune Cells : Through its FcγR-engaging IgG1 isotype, EOS-448 mediates antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). This leads to the depletion of cells with high TIGIT expression, notably immunosuppressive regulatory T cells (Tregs) and terminally exhausted T cells.[2][8][9][10][11]

  • Activation of Antigen-Presenting Cells (APCs) : The engagement of FcγR by EOS-448 can also lead to the activation of APCs, further enhancing the anti-tumor immune response.[8][9]

This multifaceted approach, particularly the depletion of Tregs, is a distinguishing feature of EOS-448 compared to anti-TIGIT antibodies with a "silent" or inactive Fc domain.

Preclinical and Clinical Data: A Comparative Overview

The landscape of anti-TIGIT therapies is competitive, with several candidates in clinical development. This section compares available data for EOS-448 against other notable anti-TIGIT antibodies.

Preclinical Data Summary

Preclinical studies have been instrumental in elucidating the importance of the FcγR-engaging properties of anti-TIGIT antibodies.

FeatureEOS-448 (Fc-enabled)Fc-silent Anti-TIGIT Antibodies (e.g., domvanalimab)
Mechanism Blocks TIGIT-ligand interaction, depletes Tregs and exhausted T cells via FcγR engagement.[1][2][8][9][11]Primarily blocks TIGIT-ligand interaction.[7]
Anti-Tumor Activity Demonstrates potent single-agent and combination anti-tumor activity in murine models, which is dependent on FcγR engagement.[1][2]Anti-tumor activity is observed, but may be less pronounced as a single agent compared to Fc-enabled antibodies in some models.
Immune Cell Modulation Leads to a significant reduction in Tregs and an increased effector CD8 T cell to Treg ratio.[2][10][11]Primarily focuses on reinvigorating existing T cells without significant depletion of Tregs.
Clinical Data Summary

Clinical trials are ongoing for several anti-TIGIT antibodies, primarily in combination with anti-PD-1/PD-L1 therapies. The following tables summarize key clinical findings.

Table 1: EOS-448 Phase 1 Monotherapy Data

TrialPopulationKey Findings
Phase 1 (NCT04335253)Advanced solid tumorsFavorable tolerability profile.[12][13] Early signs of clinical activity, including one confirmed partial response and nine stable diseases in 20 evaluable patients.[12] Evidence of Treg and exhausted T-cell depletion at all dose levels.[12][13]

Table 2: Comparative Efficacy of Anti-TIGIT and Anti-PD-1/PD-L1 Combinations in First-Line NSCLC (PD-L1 High)

Antibody (Trial)CombinationPopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Tiragolumab (CITYSCAPE)+ AtezolizumabPD-L1 TPS ≥50%66%Not Evaluable
Placebo + AtezolizumabPD-L1 TPS ≥50%24%4.1 months
Domvanalimab (ARC-7)+ ZimberelimabPD-L1 TPS ≥50%41%12.0 months
Zimberelimab alonePD-L1 TPS ≥50%27%5.4 months

Data for tiragolumab is from the CITYSCAPE Phase 2 trial.[5] Data for domvanalimab is from the ARC-7 Phase 2 trial.[7]

Table 3: Safety Profile of Anti-TIGIT and Anti-PD-1/PD-L1 Combinations

Antibody (Trial)CombinationGrade ≥3 Treatment-Related Adverse Events
Tiragolumab (CITYSCAPE)+ Atezolizumab22.4%
Placebo + Atezolizumab25%
Domvanalimab (ARC-7)+ Zimberelimab47%
Zimberelimab alone58%

Data for tiragolumab is from the CITYSCAPE Phase 2 trial.[3] Data for domvanalimab is from the ARC-7 Phase 2 trial.[14]

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, here are outlines of common methodologies used in the evaluation of anti-TIGIT antibodies.

In Vitro T-Cell Activation Assays
  • Objective : To assess the ability of an anti-TIGIT antibody to enhance T-cell activation.

  • Methodology :

    • Co-culture of human peripheral blood mononuclear cells (PBMCs) or isolated T cells with target cells expressing TIGIT ligands (e.g., CD155).

    • Stimulation of T cells with anti-CD3 and anti-CD28 antibodies.

    • Treatment with varying concentrations of the anti-TIGIT antibody or an isotype control.

    • Assessment of T-cell activation markers (e.g., CD69, CD25) and cytokine production (e.g., IFN-γ, IL-2) by flow cytometry or ELISA.

Flow Cytometry for Treg and Exhausted T-Cell Analysis in Clinical Samples
  • Objective : To quantify changes in Treg and exhausted T-cell populations in patients treated with an anti-TIGIT antibody.

  • Methodology :

    • Collection of whole blood or tumor biopsies from patients at baseline and on-treatment time points.

    • Isolation of PBMCs or tumor-infiltrating lymphocytes (TILs).

    • Staining of cells with a panel of fluorescently labeled antibodies targeting cell surface and intracellular markers. A typical panel for Treg and exhausted T-cell analysis would include:

      • Lineage markers : CD3, CD4, CD8

      • Treg markers : CD25, CD127 (low expression), FOXP3 (intracellular)

      • Exhaustion markers : TIGIT, PD-1, TIM-3, LAG-3

      • Proliferation marker : Ki-67 (intracellular)

    • Acquisition of data on a multi-parameter flow cytometer.

    • Analysis of cell populations using a defined gating strategy to identify and quantify Tregs (e.g., CD3+CD4+CD25+CD127lowFOXP3+) and exhausted T cells (e.g., CD3+CD8+TIGIT+PD-1+).

Visualizing the Mechanism of Action and Experimental Workflow

TIGIT_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell / NK Cell cluster_EOS448 EOS-448 Action APC APC CD155 CD155 TIGIT TIGIT CD155->TIGIT Inhibitory Signal CD226 CD226 CD155->CD226 Activating Signal CD112 CD112 CD112->TIGIT Inhibitory Signal CD112->CD226 Activating Signal T_Cell T Cell / NK Cell ITIM ITIM TIGIT->ITIM Phosphorylation Activation Activation CD226->Activation Inhibition Inhibition ITIM->Inhibition EOS448 EOS-448 EOS448->TIGIT Blocks Interaction

Caption: TIGIT Signaling Pathway and EOS-448 Inhibition.

EOS448_Mechanism_of_Action cluster_Treg Treg / Exhausted T Cell (High TIGIT) cluster_APC_NK APC / NK Cell cluster_T_Cell Effector T Cell EOS448 EOS-448 (IgG1) TIGIT_high TIGIT EOS448->TIGIT_high Binds to TIGIT Fc_receptor FcγR EOS448->Fc_receptor Fc domain binds to FcγR TIGIT_low TIGIT EOS448->TIGIT_low Blocks TIGIT Treg Treg / Exhausted T Cell Inhibition Treg->Inhibition Depletion APC_NK APC / NK Cell Fc_receptor->Treg ADCC / ADCP T_Cell Effector T Cell Activation TIGIT_low->Activation Restores T-cell function

Caption: Multifaceted Mechanism of Action of EOS-448.

Experimental_Workflow cluster_Sample Sample Collection cluster_Processing Sample Processing cluster_Analysis Analysis Patient Patient Sample (Blood/Tumor) Isolation PBMC / TIL Isolation Patient->Isolation Staining Antibody Staining Isolation->Staining Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry Data_Analysis Data Analysis (Cell Population Gating) Flow_Cytometry->Data_Analysis

Caption: Flow Cytometry Experimental Workflow.

Conclusion

EOS-448 is a promising anti-TIGIT immunotherapy with a distinct, multifaceted mechanism of action driven by its FcγR-engaging properties. This leads to the depletion of immunosuppressive Tregs and exhausted T cells, in addition to blocking the TIGIT inhibitory pathway. While direct head-to-head clinical trial data is still emerging, preclinical and early clinical findings suggest that EOS-448 is a potent agent in the competitive landscape of TIGIT-targeting therapies. The ongoing and future clinical studies will be crucial in defining the comparative efficacy and safety of EOS-448 and its place in the next generation of cancer immunotherapies. The choice between an Fc-enabled and an Fc-silent anti-TIGIT antibody may depend on the specific tumor microenvironment and the desired immunomodulatory effects.

References

T-448 (Belrestotug): A Comparative Analysis of Preclinical Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA and Gosselies, Belgium - T-448 (also known as EOS-448 or belrestotug), a human IgG1 anti-TIGIT monoclonal antibody, has demonstrated significant anti-tumor activity in preclinical models, positioning it as a noteworthy candidate in the competitive landscape of immuno-oncology. This guide provides a comparative overview of this compound's preclinical performance against other anti-TIGIT antibodies, supported by available experimental data. A key differentiator for this compound is its functional Fc domain, which is crucial for its mechanism of action, including the depletion of regulatory T cells (Tregs) and engagement of Fcγ receptors (FcγR) to activate effector immune cells.[1][2][3][4]

In Vivo Efficacy: Superior Tumor Control in Combination Therapy

Preclinical studies have consistently shown that this compound, particularly when combined with anti-PD-1 therapy, results in potent anti-tumor effects. In murine models, this combination has been shown to induce strong anti-tumor responses, a phenomenon directly linked to its Fc-engaging isotype.[2]

Comparative In Vivo Performance in CT26 Colon Carcinoma Model

While direct head-to-head preclinical studies with quantitative data are not extensively published, the available information indicates that the efficacy of anti-TIGIT antibodies is significantly enhanced in combination with PD-1/PD-L1 blockade.

Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Survival Benefit
Isotype ControlHighBaseline-
Anti-PD-1 MonotherapyModerateModerateModerate
This compound (murine surrogate) + Anti-PD-1Low Significant Significant
Alternative Anti-TIGIT + Anti-PD-1Low to ModerateSignificantSignificant

Note: This table is a qualitative summary based on available preclinical data. Specific quantitative values from direct comparative studies are limited in the public domain.

Mechanism of Action: A Multi-pronged Approach to Anti-Tumor Immunity

This compound's mechanism of action extends beyond simple TIGIT blockade. Its functional Fc region facilitates a multi-faceted attack on tumors:

  • Treg Depletion: this compound preferentially depletes regulatory T cells within the tumor microenvironment, which are known to suppress anti-tumor immune responses.[2][4]

  • Effector T Cell Activation: By blocking the inhibitory TIGIT signal, this compound unleashes the activity of cytotoxic CD8+ T cells.

  • FcγR-Mediated Activation: The Fc portion of this compound engages Fcγ receptors on myeloid cells and NK cells, leading to their activation and further enhancing the anti-tumor response.[1][2]

This multifaceted mechanism, particularly the FcγR engagement, is a key differentiator for this compound. Preclinical data has demonstrated that this activation of immune-stimulatory cells is dependent on this FcγR-mediated activity.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound.

T448_Signaling_Pathway This compound (Belrestotug) Signaling Pathway cluster_T_cell cluster_APC cluster_Myeloid T448 This compound (Belrestotug) TIGIT TIGIT T448->TIGIT Binds to Fc_gamma_R Fcγ Receptor T448->Fc_gamma_R Fc region binds to Treg Regulatory T Cell (Treg) T448->Treg Targets for PVR PVR (CD155) TIGIT->PVR Blocks Interaction T_cell T Cell / NK Cell APC Tumor Cell / APC Blockade Blockade of Inhibitory Signal T_cell->Blockade Leads to Myeloid_NK Myeloid Cell / NK Cell Activation Activation Fc_gamma_R->Activation Leads to Depletion Depletion Treg->Depletion CD8_T_cell CD8+ T Cell ADCC ADCC / Phagocytosis Blockade->CD8_T_cell Results in Activation Activation->ADCC Induces

Caption: this compound's dual mechanism of action.

Comparative Landscape of Anti-TIGIT Antibodies

Several other anti-TIGIT antibodies are in clinical development, each with distinct characteristics.

  • Tiragolumab: A fully human IgG1 anti-TIGIT antibody that has shown promising results in combination with atezolizumab (an anti-PD-L1 antibody) in non-small cell lung cancer (NSCLC).[5][6] Preclinical data for tiragolumab also supports a synergistic effect with PD-1/PD-L1 blockade.[5][6]

  • Vibostolimab: A humanized IgG1 anti-TIGIT antibody being evaluated in combination with pembrolizumab (an anti-PD-1 antibody). Preclinical models have demonstrated its anti-tumor activity.[7][8][9]

  • Domvanalimab: An Fc-silent anti-TIGIT monoclonal antibody. The absence of a functional Fc region is a key differentiator from this compound, tiragolumab, and vibostolimab, suggesting a primary mechanism of action focused on TIGIT blockade without inducing ADCC of TIGIT-expressing cells.[10][11][12]

While all these antibodies target the TIGIT-PVR pathway, the presence or absence of a functional Fc domain is a critical design feature that dictates their precise mechanisms of action and may influence their efficacy and safety profiles.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are often proprietary. However, a general methodology for assessing the in vivo efficacy of an anti-TIGIT antibody in a syngeneic tumor model is outlined below.

In Vivo Tumor Growth Inhibition Study

  • Cell Line and Animal Model: The CT26 colon carcinoma model in BALB/c mice is a commonly used syngeneic model for evaluating immunotherapies.[13]

  • Tumor Implantation: 1 x 10^5 to 5 x 10^5 CT26 cells are subcutaneously injected into the flank of the mice.

  • Treatment Groups: Mice are randomized into treatment groups once tumors reach a palpable size (e.g., 50-100 mm³). Typical groups include:

    • Vehicle/Isotype control antibody

    • This compound (murine surrogate) monotherapy

    • Anti-PD-1 monotherapy

    • This compound + Anti-PD-1 combination therapy

  • Dosing Regimen: Antibodies are typically administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumor growth inhibition (TGI) is calculated. Survival is also monitored.

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry to assess Treg depletion, CD8+ T cell activation (e.g., Ki67, Granzyme B expression), and myeloid cell activation.

Below is a diagram illustrating a typical experimental workflow.

Experimental_Workflow In Vivo Efficacy Study Workflow start Start implant Subcutaneous Implantation of CT26 Tumor Cells start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., this compound +/- anti-PD-1) randomization->treatment measurement Tumor Volume Measurement (2-3x weekly) treatment->measurement measurement->treatment Repeated Dosing endpoint Study Endpoint (Tumor size, Survival) measurement->endpoint analysis Pharmacodynamic Analysis (Flow Cytometry) endpoint->analysis end End analysis->end

Caption: A typical workflow for preclinical in vivo studies.

Conclusion

Preclinical data strongly suggest that this compound (belrestotug) is a potent anti-TIGIT antibody with a differentiated mechanism of action driven by its FcγR-engaging properties. Its ability to not only block the TIGIT inhibitory pathway but also actively deplete regulatory T cells and engage other immune cells provides a strong rationale for its clinical development, particularly in combination with PD-1/PD-L1 inhibitors. Further publication of direct comparative preclinical data will be crucial to fully elucidate its performance profile relative to other anti-TIGIT therapies.

References

Safety Operating Guide

Proper Disposal Procedures for T-448: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for T-448, a specific inhibitor of the LSD1 enzyme.

While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound (CAS No. 1597426-53-3) is not publicly available, the following procedures are based on established best practices for the disposal of research-grade chemicals. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is paramount.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat is required.

Storage: According to available data, stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1]

Accidental Release Measures: In the event of a spill, prompt and safe cleanup is necessary.

  • Avoid dust formation.

  • Ensure adequate ventilation.

  • Personal Protection: Wear the recommended PPE, including a respirator if ventilation is inadequate.

  • Containment and Cleanup: Sweep up the spilled solid material, place it into a suitable, sealed container for disposal, and clean the spill area thoroughly.

Step-by-Step Disposal Protocol

The disposal of this compound and any associated contaminated materials must be managed as hazardous waste.

1. Waste Segregation:

  • Collect all this compound waste, including unused product and contaminated materials, in a designated hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

2. Containerization:

  • Use a container that is compatible with the chemical and is in good condition with a secure, leak-proof lid.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (1597426-53-3), and any other information required by your institution.

3. Disposal of Unused this compound:

  • Solid this compound should be transferred directly into the designated hazardous waste container.

  • Solutions of this compound should be collected in a sealed, labeled container for liquid hazardous waste.

4. Disposal of Contaminated Items:

  • Personal Protective Equipment: Used gloves and other disposable PPE contaminated with this compound should be placed in the solid hazardous waste container.

  • Labware: Contaminated glassware and other lab materials should be decontaminated by triple rinsing with an appropriate solvent. The rinsate must be collected and disposed of as liquid hazardous waste. After decontamination, the labware can be managed according to your facility's procedures for clean glassware.

5. Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, secure area.

  • Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

No specific quantitative data regarding the disposal of this compound is available in the searched documents.

Experimental Protocols Cited

No experimental protocols were cited in the context of this compound disposal.

Visualizing the Disposal Workflow

To clarify the procedural steps, the following diagram illustrates the logical flow for the proper disposal of this compound.

T448_Disposal_Workflow cluster_setup Initial Setup cluster_collection Waste Collection cluster_process Disposal Process A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Unused this compound (Solid/Solution) D Contaminated Materials (e.g., Gloves, Pipette Tips) E Rinsate from Decontaminated Labware B Prepare Labeled Hazardous Waste Containers F Segregate Solid and Liquid Waste C->F D->F E->F G Securely Seal Containers F->G H Store in Designated Waste Area G->H I Arrange for EHS Pickup H->I

Caption: A workflow diagram illustrating the key stages for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling T-448

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the compound T-448, a specific, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

A summary of the basic physical and chemical properties of this compound is provided below. This information is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₇H₂₀N₄OSPubChem[1]
Molecular Weight 328.4 g/mol PubChem[1]
CAS Number 1597426-52-2MedchemExpress.com[2]
Appearance SolidTargetMol[3]
Storage Conditions Store at -20°C for 1 month or -80°C for 6 months, under nitrogen.MedchemExpress.com[4]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE for various operations.

OperationRequired Personal Protective Equipment (PPE)
General Handling Chemical-impermeable gloves, lab coat, safety glasses with side shields.
Weighing/Aliquoting (powder) All general handling PPE plus a properly fitted respirator or use of a chemical fume hood.
Working with Solutions All general handling PPE.
Spill Cleanup Chemical-impermeable gloves, lab coat, safety glasses with side shields or goggles, and a respirator if dealing with a large spill or aerosolization is possible.

Handling and Disposal Plan

A systematic approach to handling and disposing of this compound is critical to minimize exposure and environmental impact. The following workflow provides a step-by-step guide from receipt of the compound to its final disposal.

T448_Handling_Workflow receiving Receiving and Storage - Verify container integrity. - Store at recommended temperature (-20°C or -80°C). prep Preparation for Use - Work in a designated area (fume hood). - Wear appropriate PPE. receiving->prep Transport to work area handling Handling and Use - Avoid dust formation and inhalation. - Avoid contact with skin and eyes. prep->handling Proceed with experiment spill Spill Response - Evacuate and ventilate the area. - Use absorbent material for liquid spills. - Collect waste in a sealed container. handling->spill In case of accidental release waste_collection Waste Collection - Collect all contaminated materials (gloves, vials, etc.). - Place in a labeled, sealed hazardous waste container. handling->waste_collection After use spill->waste_collection Contain and collect disposal Disposal - Dispose of as hazardous chemical waste. - Follow institutional and local regulations. waste_collection->disposal Final disposal

This compound Handling and Disposal Workflow

Experimental Protocols

General Handling Procedures:

  • Preparation:

    • Ensure a safety shower and eye wash station are readily accessible.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[3]

    • Handle in accordance with good industrial hygiene and safety practices.[3]

  • Personal Protective Equipment:

    • Wear suitable protective clothing, including a lab coat.[3]

    • Use chemical-impermeable gloves.

    • Wear safety glasses with side shields or chemical safety goggles to avoid contact with eyes.[3]

  • During Use:

    • Avoid breathing dust, mist, gas, or vapors.[3]

    • Avoid contact with skin and eyes.[3]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]

  • In Case of Eye Contact: Rinse with water and consult a doctor immediately.[3]

Spill and Disposal Procedures:

  • Spill Response:

    • Evacuate personnel to a safe area and keep people away from and upwind of the spill.[3]

    • Ensure adequate ventilation.

    • Remove all sources of ignition.

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

  • Disposal:

    • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]

    • Do not discharge to sewer systems.[3]

    • Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。